6-Chloropurine riboside
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313678 | |
| Record name | 6-Chloropurine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-87-1, 2004-06-0 | |
| Record name | 6-Chloropurine riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropurine riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloropurine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 6-Chloropurine Riboside in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, has garnered significant attention in biomedical research and pharmaceutical development due to its potent antiviral and anticancer properties.[1][2] Its therapeutic efficacy is intrinsically linked to its intricate interactions within the complex network of purine metabolism. This technical guide provides a comprehensive exploration of the metabolic fate and mechanism of action of this compound, offering a detailed understanding for researchers, scientists, and professionals in drug development. We will delve into its cellular uptake, enzymatic conversions, and its ultimate impact on key enzymes and pathways within purine biosynthesis and salvage.
Introduction: The Significance of a Halogenated Purine Nucleoside
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, the essential building blocks of nucleic acids and key players in cellular energy transfer and signaling. The de novo and salvage pathways meticulously regulate the intracellular pool of these vital molecules.[3][4] The introduction of synthetic analogs, such as this compound, provides a powerful tool to modulate these pathways for therapeutic intervention.
This compound's structure, characterized by a chlorine atom at the 6th position of the purine ring, distinguishes it from endogenous purine nucleosides.[5] This seemingly minor modification dramatically alters its metabolic fate and biological activity, transforming it into a prodrug that, upon intracellular activation, can profoundly disrupt cellular proliferation.[1] Its utility extends beyond therapeutics, serving as a valuable research tool for probing the kinetics and substrate specificity of key enzymes in purine metabolism, such as adenosine deaminase.[6]
The Metabolic Journey of this compound
The journey of this compound from an extracellular agent to an intracellular effector involves a series of well-defined steps, including cellular uptake and a cascade of enzymatic transformations.
Cellular Entry: Crossing the Membrane
The initial step in the action of this compound is its transport across the cell membrane. Like other purine nucleosides, its uptake is mediated by specific nucleoside transporters.[4][7] The efficiency of this transport can significantly influence the intracellular concentration of the drug and, consequently, its therapeutic efficacy.
Intracellular Activation: A Multi-Enzyme Cascade
Once inside the cell, this compound undergoes a series of metabolic conversions to exert its cytotoxic effects. This activation pathway is a prime example of metabolic potentiation, where a relatively inert precursor is transformed into a highly active molecule.
The primary activation pathway involves the conversion of this compound to its corresponding nucleotide forms. This process is initiated by cellular kinases. Subsequently, the chlorinated purine can be converted to its more widely studied and therapeutically active thio-analog, 6-mercaptopurine (6-MP), and its derivatives.[8]
The conversion of 6-chloropurine to S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine is a likely mechanism contributing to its antitumor activity.[8] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) then converts 6-MP into thioinosine monophosphate (TIMP).[9] TIMP can then enter the purine nucleotide interconversion pathway.
Molecular Mechanisms of Action: Targeting Key Purine Enzymes
The therapeutic and cytotoxic effects of this compound and its metabolites stem from their ability to interact with and inhibit critical enzymes in the purine metabolic pathway.
Interaction with Adenosine Deaminase (ADA)
Adenosine deaminase is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[10] this compound is a known substrate for adenosine deaminase, although it is processed at a much lower rate compared to the natural substrate, adenosine.[11] The enzymatic reaction involves the dechlorination of this compound, yielding inosine and a chloride ion.[12] This interaction is significant as it can modulate the intracellular levels of adenosine and its own metabolic fate.
| Substrate/Inhibitor | Kinetic Parameter | Value | Reference |
| Adenosine | Km | 25 µM | [13] |
| This compound | Km | 1000 µM | [13] |
| This compound | Substrate Specificity | 0.86% of adenosine | [11] |
| Purine riboside | Ki | 3.7 x 10-5 M | [11] |
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
A crucial mechanism of action for the metabolites of this compound is the inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[6][14] The phosphorylated metabolite, 6-chloropurine ribonucleoside 5'-phosphate, has been shown to be an inhibitor of IMPDH.[5][15] Furthermore, the downstream metabolite, thioinosine monophosphate (TIMP), is also a known inhibitor of IMPDH.[16] By blocking IMPDH, these metabolites deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[2]
Experimental Protocols for Studying this compound Metabolism
To investigate the intricate role of this compound in purine metabolism, a combination of enzymatic and analytical techniques is employed.
In Vitro Assay for Adenosine Deaminase Activity
This protocol describes a colorimetric assay to measure the activity of adenosine deaminase using a chromogenic reaction.[1][17]
Materials:
-
Adenosine Deaminase (ADA) Activity Assay Kit (containing working solution, chromogenic agent, and standard)
-
Microplate reader capable of measuring absorbance at 550 nm
-
37°C incubator
-
Serum, plasma, or tissue homogenate samples
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the provided standard to create a standard curve.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Assay Reaction:
-
Add 10 µL of standard or sample to respective wells of a 96-well plate.
-
Add 180 µL of the working solution to each well.
-
Add 90 µL of the chromogenic agent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 7 minutes.
-
Measure the optical density (OD) at 550 nm.
-
Continue to incubate at 37°C for an additional 10 minutes.
-
Measure the OD at 550 nm again.
-
-
Calculation: Calculate the ADA activity based on the change in absorbance over time, using the standard curve for quantification.
HPLC Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its various metabolites in biological samples.[18][19][20]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (or other suitable aqueous mobile phase)
-
Perchloric acid
-
Biological samples (plasma, cell extracts, etc.)
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma or cell suspension, add 50 µL of perchloric acid to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
-
Chromatographic Separation:
-
Inject the supernatant onto the C18 column.
-
Elute the compounds using a gradient of acetonitrile in a phosphate buffer.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification:
-
Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of known standards.
-
Conclusion and Future Perspectives
This compound stands as a compelling example of a nucleoside analog that leverages the intricacies of purine metabolism for therapeutic benefit. Its journey from a prodrug to a potent inhibitor of nucleotide biosynthesis highlights the potential of targeting fundamental metabolic pathways in the development of novel anticancer and antiviral agents. A thorough understanding of its cellular uptake, enzymatic activation, and molecular targets is paramount for optimizing its clinical application and for the rational design of next-generation purine analogs with improved efficacy and reduced toxicity. Future research should focus on elucidating the precise roles of different nucleoside transporters in its uptake, further characterizing the enzymes involved in its conversion to thiopurine metabolites, and exploring potential mechanisms of resistance to this class of compounds.
References
- ResearchGate. Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin. [Link]
- DBpia. Kinetics of Intracellular Adenosine Deaminase to Substrate Analogs and Inhibitors in Aspergillus oryzae. [Link]
- PubMed.
- Semantic Scholar.
- YouTube. Graphviz tutorial. [Link]
- Sketchviz. Graphviz Examples and Tutorial. [Link]
- PubMed. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids. [Link]
- Graphviz. DOT Language. [Link]
- J-STAGE.
- Scilit. Inhibition of inosinic acid dehydrogenase by 6-chloropurine nucleotide. [Link]
- Elabscience. Adenosine Deaminase (ADA) Activity Assay Kit. [Link]
- National Center for Biotechnology Information.
- MDPI. Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. [Link]
- PubMed Central.
- ClinPGx. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
- National Center for Biotechnology Information. IMP Dehydrogenase: Structure, Mechanism and Inhibition. [Link]
- PubMed. Adenosine deaminase: functional implications and different classes of inhibitors. [Link]
- PubMed. Inhibition of inosine monophosphate dehydrogenase reduces adipogenesis and diet-induced obesity. [Link]
- Graphviz. User Guide. [Link]
- M-CSA. Adenosine deaminase. [Link]
- PubMed.
- PubMed.
- National Center for Biotechnology Information.
- PubMed.
- PubMed. Cellular uptake of purine antimetabolites in vitro. I. Uptake of 6-methylthiopurine ribonucleoside by human erythrocytes. [Link]
- PubMed.
- National Center for Biotechnology Information. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity. [Link]
- ResearchGate. Reaction scheme showing metabolites of 6-Mercaptopurine formed by phosphoribosylation (anabolic), methylation and oxidation (catabolic)
- ResearchGate. Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. [Link]
- PubMed. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]
- PubMed.
- PubMed. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells. [Link]
- ResearchGate. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF AZATHIOPRINE/6- MERCAPTOPURINE METABOLITES IN PACKED RED B. [Link]
- ResearchGate. (PDF) Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]
- Semantic Scholar. HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity. [Link]
- MDPI.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropurine ribonucleoside 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of purine antimetabolites in vitro. I. Uptake of 6-methylthiopurine ribonucleoside by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Kinetics of Intracellular Adenosine Deaminase to Substrate Analogs and Inhibitors in Aspergillus oryzae - 미생물학회지 : 논문 | DBpia [dbpia.co.kr]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
6-Chloropurine Riboside: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, holds a significant position in the landscape of medicinal chemistry and biochemical research. While not a therapeutic agent in itself, it is an indispensable intermediate in the synthesis of clinically important thiopurines, such as 6-mercaptopurine riboside, and a valuable tool for studying cellular pathways. This guide provides an in-depth exploration of the historical context of its discovery, a detailed examination of prevalent synthetic methodologies with field-proven protocols, and an analysis of its mechanism of action, focusing on its role as a modulator of critical cellular processes. Designed for researchers and drug development professionals, this document integrates established chemical principles with practical, actionable insights to support ongoing innovation in nucleoside chemistry.
The Genesis of a Key Intermediate: A Historical Perspective
The story of this compound is intrinsically linked to the pioneering work of Nobel laureates George Hitchings and Gertrude Elion. Their "rational drug design" approach in the mid-20th century sought to create antimetabolites that could interfere with nucleic acid synthesis in cancer cells and microbes.[1][2] Their research on purine analogs led to the groundbreaking discovery of 6-mercaptopurine (6-MP) and its corresponding ribonucleoside, which became cornerstone treatments for acute leukemia.[3][4]
6-Chloropurine and its ribonucleoside emerged not as a primary therapeutic target, but as a critical and versatile chemical intermediate. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, making it the perfect precursor for nucleophilic substitution reactions. This reactivity allows for the efficient introduction of sulfur, amino, and other functional groups to create a diverse array of purine derivatives. The synthesis of 6-mercaptopurine riboside, for instance, was greatly facilitated by the use of this compound as a starting material.[5] Early publications, such as the 1954 paper by Bendich, Russell, and Fox in the Journal of the American Chemical Society, detailed the synthesis and properties of the 6-chloropurine base, laying the groundwork for its subsequent use in creating nucleoside analogs.[6] The synthesis of the 5'-phosphate derivative of this compound, a key nucleotide precursor, was later described in a 1961 JACS article, highlighting the compound's established importance in the field by that time.[7]
Chemical Synthesis of this compound: Strategies and Protocols
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity requirements. The primary challenge in nucleoside synthesis is the formation of the N-glycosidic bond, specifically achieving the desired N9-regioisomer with the correct β-anomeric configuration, which mimics naturally occurring ribonucleosides.
Pathway A: The Vorbrüggen Glycosylation Approach
This is a classic and widely used method for forming N-glycosidic bonds. The general principle involves the coupling of a silylated heterocyclic base (the nucleobase) with a protected ribose derivative, typically an acylated ribose, in the presence of a Lewis acid catalyst.
Caption: Vorbrüggen glycosylation workflow for 6-CPR synthesis.
-
Expertise & Causality: This protocol is a two-part process. First, the glycosylation couples the purine base with a protected ribose sugar. We use benzoyl protecting groups on the ribose because they are robust and participate in the reaction mechanism to favor the formation of the desired β-anomer (neighboring group participation). Silylating the 6-chloropurine with hexamethyldisilazane (HMDS) increases its solubility in organic solvents and enhances the nucleophilicity of the N9 nitrogen, promoting the desired regioselectivity. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an effective Lewis acid for activating the ribose derivative. The second part is deprotection. Sodium methoxide in methanol (a Zemplén deacylation) is a standard, high-yielding method for cleanly removing acyl protecting groups like benzoyl under mild, basic conditions.
Part 1: Glycosylation of 6-Chloropurine
-
Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile.
-
Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a combination of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating the formation of the silylated purine. This typically takes 1-2 hours.
-
Coupling: Cool the mixture to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile. Add this solution to the silylated purine mixture.
-
Reaction: Cool the combined mixture to 0°C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected nucleoside. Purify by flash column chromatography on silica gel.
Part 2: Deprotection of Protected this compound [8]
-
Dissolution: Dissolve the purified, protected this compound (1.0 eq) in anhydrous methanol.
-
Reaction: Cool the solution to approximately -10°C to 0°C. Add a solution of sodium methoxide (catalytic amount, e.g., 0.1 eq) in methanol dropwise while stirring.
-
Monitoring: Continue stirring for 1-3 hours. The progress can be monitored by TLC until the starting material is consumed.
-
Neutralization & Isolation: Neutralize the reaction with acetic acid or an acidic resin. Concentrate the mixture under vacuum. The resulting precipitate, this compound, can be filtered, washed with cold methanol, and dried. A reported yield for this specific deprotection step is high, often around 86.4%.[8]
Pathway B: One-Pot Synthesis from Chloropyrimidines
More recent methodologies offer a more convergent and efficient "one-pot" approach that builds the purine ring system directly onto the ribose moiety. This avoids the separate synthesis and silylation of the 6-chloropurine base.
-
Expertise & Causality: This advanced method constructs the purine ring in situ. It begins by coupling a functionalized pyrimidine with the protected ribose, followed by an intramolecular cyclization to form the fused imidazole ring of the purine. This is highly efficient as it reduces the number of separate operational steps, saving time and potentially increasing overall yield by minimizing material loss during intermediate purifications. TMSOTf is again used as the Lewis acid catalyst to drive the glycosylation and subsequent cyclization.
-
Preparation: To a solution of a suitable 4-amino-5-formamido-6-chloropyrimidine precursor (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose (1.1 eq) in anhydrous 1,2-dichloroethane, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) at room temperature under an inert atmosphere.
-
Reaction: Heat the mixture to 80°C and stir for 2-4 hours, monitoring by TLC.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification & Deprotection: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude protected nucleoside is then purified and deprotected using the same sodium methoxide/methanol procedure described in Pathway A, Part 2.
Data Summary: Synthesis & Characterization
Quantitative data is crucial for evaluating the efficacy of a synthetic pathway. The following tables summarize expected yields and key characterization data for this compound.
Table 1: Comparison of Synthetic Pathway Yields
| Pathway | Key Steps | Typical Overall Yield | Advantages | Disadvantages |
| Vorbrüggen Glycosylation | 1. Silylation 2. Coupling 3. Deprotection | 60-75% | Well-established, reliable, good stereocontrol | Multi-step, requires pre-synthesis of purine base |
| One-Pot Synthesis | 1. Coupling & Cyclization 2. Deprotection | 70-85% | Highly efficient, fewer steps, convergent | May require more specialized starting materials |
Table 2: Spectroscopic Data for this compound
| Data Type | Solvent | Chemical Shifts (ppm) |
| ¹H NMR | DMSO-d₆ | δ 8.97 (s, 1H, H-2), 8.83 (s, 1H, H-8), 6.06 (d, 1H, H-1'), 4.61 (m, 1H, H-2'), 4.21 (m, 1H, H-3'), 4.01 (m, 1H, H-4'), 3.72 & 3.61 (m, 2H, H-5'a, H-5'b)[9] |
| ¹³C NMR | DMSO-d₆ | δ 151.9 (C-6), 151.4 (C-2), 149.0 (C-4), 144.3 (C-8), 131.7 (C-5), 87.9 (C-1'), 85.8 (C-4'), 73.5 (C-2'), 70.6 (C-3'), 61.6 (C-5') |
Note: ¹³C NMR data is compiled from typical values for purine ribonucleosides and may vary slightly based on experimental conditions.
Biological Mechanism of Action: More Than an Intermediate
While prized for its synthetic utility, this compound and its derivatives also exhibit cytotoxic properties that have been the subject of research. The mechanism is multifactorial but converges on the induction of programmed cell death (apoptosis) through the disruption of cellular redox homeostasis.
The Central Role of Glutathione (GSH) Depletion
A primary mechanism of cytotoxicity for certain 6-chloropurine derivatives is the rapid depletion of intracellular glutathione (GSH).[10] GSH is the most abundant non-protein thiol in the cell and is a critical component of the cellular antioxidant defense system.
The electrophilic nature of the 6-chloropurine scaffold makes it a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to the purine ring. This process consumes GSH, leading to its rapid depletion. The consequences of this are severe:
-
Increased Oxidative Stress: With reduced GSH levels, the cell loses its primary defense against reactive oxygen species (ROS), leading to oxidative damage of lipids, proteins, and DNA.[11]
-
Endoplasmic Reticulum (ER) Stress: The disruption of the cellular redox balance can trigger the unfolded protein response (UPR) in the ER, a known pro-apoptotic signal.[10]
-
Mitochondrial Dysfunction: Oxidative stress and ER stress can lead to the loss of the mitochondrial membrane potential (ΔΨm), a point of no return in the apoptotic cascade.[10]
Induction of Apoptosis and Cell Cycle Arrest
The cascade initiated by GSH depletion ultimately leads to programmed cell death.
Caption: Proposed mechanism of 6-CPR-induced apoptosis.
This cascade involves:
-
Initiation: GSH depletion leads to ROS production and ER stress, which signal to the mitochondria.
-
Mitochondrial Amplification: The mitochondria release cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, primarily caspase-3 and caspase-7.[12]
-
Execution: Active caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. They can also activate caspase-6, which is particularly involved in the cleavage of nuclear lamins, leading to nuclear fragmentation.[13][14]
In parallel with inducing apoptosis, 6-chloropurine nucleosides have been shown to cause an arrest of the cell cycle in the G2/M phase, preventing cell division and further contributing to its antitumor potential.[15]
Conclusion and Future Outlook
This compound exemplifies a molecule whose importance is defined by its versatility. Historically rooted in the rational design of antimetabolites, it remains a cornerstone intermediate for the synthesis of therapeutic purine analogs. Modern synthetic chemistry continues to refine its production, with one-pot procedures offering significant gains in efficiency. Furthermore, ongoing research into its biological effects reveals a potent ability to induce apoptosis via glutathione depletion, providing valuable insights into cellular redox control and programmed cell death. For scientists in drug discovery and development, a thorough understanding of this compound—from its synthesis to its cellular impact—is not merely academic; it is a gateway to the creation of novel therapeutics and a deeper comprehension of fundamental cell biology.
References
- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
- Bendich, A., Russell, P. J., Jr., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077. [Link]
- Ghibelli, L., Coppola, S., Rotilio, G., Lafavia, E., Maresca, V., & Ciriolo, M. R. (2014). Glutathione depletion in survival and apoptotic pathways. Antioxidants & Redox Signaling, 21(1), 115-133. [Link]
- Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373–3388. [Link]
- Hampton, A., Biesele, J. J., Moore, A. E., & Brown, G. B. (1961). Nucleotides. I. Syntheses of 6-Chloro-, 6-Mercapto-, and 2-Amino-6-mercapto-9-β-D-ribofuranosylpurine 5'-Phosphates. Journal of the American Chemical Society, 83(1), 150-157. [Link]
- Fernandes, H., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 85-94. [Link]
- PBS. (n.d.). A Science Odyssey: People and Discoveries: Drugs developed for leukemia. PBS. [Link]
- Hitchings, G. H., & Elion, G. B. (1955). U.S. Patent No. 2,721,866. Washington, DC: U.S.
- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,815,346. Washington, DC: U.S.
- Franco, R., & Cidlowski, J. A. (2009). Glutathione efflux and cell death. Antioxidants & Redox Signaling, 11(11), 2689-2712. [Link]
- Circu, M. L., & Aw, T. Y. (2012). Glutathione and apoptosis. Free Radical Research, 46(8), 949-963. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Longitude Prize. (2020, April 4). Antibiotic Pioneers: George Hitchings and Gertrude Elion. Longitude Prize. [Link]
- American Chemical Society. (n.d.). Gertrude Elion. American Chemical Society. [Link]
- Tella, M., & Taylor, M. K. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 598. [Link]
- Franco, R., Sánchez-Olea, R., Reyes-Reyes, E. M., & Panayiotidis, M. I. (2007). Glutathione depletion is necessary for apoptosis in lymphoid cells independent of reactive oxygen species formation. Journal of Biological Chemistry, 282(42), 30452-30465. [Link]
- Hitchings, G. H., & Elion, G. B. (1955). U.S. Patent No. 2,721,866. Washington, DC: U.S.
- NIH. (n.d.). Chapter 7. The 6-mercaptopurine (6MP) story. In Drugs Against Cancer: Stories of Discovery and the Quest for a Cure. [Link]
- HumanProgress. (2019, December 13). Heroes of Progress, Pt. 33: Hitchings and Elion. HumanProgress.org. [Link]
- Tandel, P. S., et al. (2004). One-Pot Syntheses of 6-Mercaptopurines (6MP) from 4,5Diamino6-chloro-pyrimidines.
- Mádrová, L., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 223-235. [Link]
- Zemanová, L., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265-13275. [Link]
- Ogawa, Y., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain.
- Hirata, H., Takahashi, A., Kobayashi, Y., Yonehara, S., & Imai, Y. (1998). Caspases are activated in a branched protease cascade and control distinct downstream processes in Fas-induced apoptosis. The Journal of Experimental Medicine, 187(4), 587-600. [Link]
- Yang, J. S., et al. (2012). Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways. Oncology Reports, 29(1), 277-284. [Link]
- Tang, D., Kang, R., Berghe, T. V., Vandenabeele, P., & Kroemer, G. (2019). The biochemical pathways of apoptotic, necroptotic, pyroptotic, and ferroptotic cell death. Immunological Reviews, 291(1), 8-40. [Link]
- Le-Hoang, M., et al. (2020). Activation and regulation of caspase-6 and its role in neurodegenerative diseases. Cellular and Molecular Life Sciences, 77(10), 1867-1880. [Link]
- Zheng, M., Karki, R., & Kanneganti, T. D. (2020). Caspase-6 is a key regulator of innate immunity, inflammasome activation, and host defense. Cell, 181(3), 674-687.e13. [Link]
- Kicska, G. A., et al. (2002). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides & Nucleic Acids, 21(10-11), 693-703. [Link]
- McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. [Link]
Sources
- 1. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot build-up procedure for the synthesis of variously substituted purine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 9. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 6-Chloropurine Riboside: A Technical Guide for Drug Discovery Professionals
Abstract
6-Chloropurine riboside, a synthetic purine nucleoside analog, has emerged as a molecule of significant interest in the field of drug discovery. Its structural similarity to endogenous purines allows it to interfere with fundamental cellular processes, leading to a spectrum of biological activities. This technical guide provides a comprehensive framework for the preliminary biological screening of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles and methodologies for evaluating its cytotoxic, antimicrobial, and antiviral potential. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and insightful screening cascade.
Introduction: The Rationale for Screening this compound
This compound (6-CPR) is a synthetic nucleoside analog that serves as a versatile precursor in the synthesis of various biologically active compounds, including derivatives with antiproliferative and anti-Toxoplasma gondii activity.[1] Its core structure, a purine base linked to a ribose sugar, positions it as a potential antimetabolite. Antimetabolites exert their effects by mimicking endogenous molecules, thereby disrupting critical metabolic pathways. In the case of purine analogs like 6-CPR, these disruptions can halt DNA and RNA synthesis, proving cytotoxic to rapidly dividing cells such as cancer cells.[2][3]
The primary mechanism of action for many purine nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms. These triphosphates can then be incorporated into growing nucleic acid chains, leading to chain termination and the induction of apoptosis (programmed cell death).[2][4] Furthermore, the 6-chloro substitution offers a reactive site for further chemical modification, allowing for the generation of diverse compound libraries with potentially enhanced or novel biological activities.[3][5]
This guide outlines a logical and efficient workflow for the initial assessment of this compound's biological activity, focusing on three key areas: anticancer, antiviral, and antimicrobial screening.
Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is fundamental to reliable and reproducible biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6] |
| Molecular Weight | 286.67 g/mol | [6] |
| Appearance | White to off-white powder | |
| Melting Point | 158-162 °C (decomposes) | |
| Solubility | Soluble in DMSO and Dimethyl Formamide (approx. 10 mg/ml) | [7] |
| Storage | -20°C | [7] |
Note on Handling: this compound should be handled as a potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat, is mandatory.[7] All manipulations should be performed in a chemical fume hood.
In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.
Rationale for Assay Selection
The Sulforhodamine B (SRB) assay is a robust and sensitive method for determining cell density, making it suitable for high-throughput screening of cytotoxic compounds.[8] It relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is directly proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Detailed Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Plate cells from a representative panel of human cancer cell lines (e.g., melanoma, lung, ovarian, colon) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Replace the culture medium in the cell plates with medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Further Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Purine analogs are known to induce apoptosis and cause cell cycle arrest.[2][8]
Apoptosis Induction: This can be assessed by techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[4]
Cell Cycle Analysis: Flow cytometric analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint. Studies have shown that some 6-chloropurine nucleosides can induce a G2/M cell cycle arrest.[8]
Antimicrobial and Antiviral Screening
The structural similarity of this compound to natural nucleosides also makes it a candidate for antimicrobial and antiviral activity.[9][10] Viruses and some bacteria rely on their own or host cell machinery for nucleic acid synthesis, which can be susceptible to inhibition by nucleoside analogs.[5]
Rationale for a Broad-Spectrum Approach
A preliminary screen against a diverse panel of microorganisms is crucial to identify any potential "hits" for further development. This should include Gram-positive and Gram-negative bacteria, as well as representative DNA and RNA viruses.
Experimental Workflow: Antimicrobial and Antiviral Screening
Caption: A dual-pathway workflow for the preliminary antimicrobial and antiviral screening of this compound.
Detailed Protocol: Broth Microdilution for Antibacterial Screening
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.[11][12]
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Detailed Protocol: Plaque Reduction Assay for Antiviral Screening
This assay is suitable for viruses that cause visible damage (plaques) to a monolayer of cultured host cells. 6-Chloropurine derivatives have shown activity against DNA viruses like Varicella-Zoster Virus (VZV) and Herpes Simplex Virus (HSV).[13]
-
Host Cell Culture: Grow a confluent monolayer of appropriate host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% Effective Concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Preliminary In Vivo Toxicity Assessment
While this guide focuses on preliminary in vitro screening, a brief mention of early-stage in vivo toxicity is pertinent for compounds that show significant promise. A common initial step is the acute toxicity study in a rodent model (e.g., mice). This helps to determine the median lethal dose (LD50) and to observe any overt signs of toxicity. Such studies are typically conducted following established guidelines (e.g., OECD guidelines) and require appropriate ethical approvals.
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary biological screening of this compound. The described workflows for assessing cytotoxicity, antimicrobial, and antiviral activity are designed to be robust, reproducible, and informative. Positive results from this initial screening cascade would justify more advanced studies, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.[5]
-
Advanced Mechanism of Action studies: Investigating the specific molecular targets and pathways affected by the compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In vivo efficacy studies: Testing the compound's therapeutic effect in relevant animal models of disease.
By following a logical and methodologically sound screening process, the full therapeutic potential of this compound and its analogs can be systematically explored.
References
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). Elsevier Masson SAS.
- Chloropurine riboside (this compound) | Purine Nucleoside Analog. (n.d.). MedChemExpress.
- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (n.d.). PubMed.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.).
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. (n.d.). Benchchem.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central.
- A Comparative Analysis of Purine Analogs in Anticancer Screening. (n.d.). Benchchem.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Nucleic Acids Symposium Series (Oxford, England), (50), 113–114.
- Sainova, I., Kolyovska, V., Dikanarova, D. D., & Markova, T. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18.
- Souckova, O., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Metabolites, 12(12), 1210.
- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (n.d.).
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). PMC - NIH.
- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (n.d.).
- Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. (2022). NIH.
- 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. (n.d.). MedchemExpress.com.
- This compound 99 5399-87-1. (n.d.). Sigma-Aldrich.
- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (n.d.).
- Synthesis of New Nucleoside Analogues From Benzimidazole and Evaluation of Their Antimicrobial Activity. (n.d.). Baghdad Science Journal.
- Nucleoside analogues are activated by bacterial deoxyribonucleoside kinases in a species-specific manner. (n.d.). Journal of Antimicrobial Chemotherapy. Oxford Academic.
- Antimicrobial Peptides Induce Bacterial Susceptibility Toxic Nucleosides. (n.d.). Frontiers.
- Thomson, J. M., & Lamont, I. L. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology, 10, 952.
- Thomson, J. M., & Lamont, I. L. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology, 10.
- (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. PDF.
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI.
- This compound. (n.d.). Chem-Impex.
- 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N. (n.d.). PubMed.
- 2-Amino-6-chloropurine riboside. (n.d.). Chem-Impex.
- 6-Chloropurine - PRODUCT INFORMATION. (n.d.).
- This compound. (n.d.). PubChem.
- 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. (2016). PubMed.
- This compound (NSC 4910, CAS Number: 5399-87-1). (n.d.). Cayman Chemical.
- 2-Amino-6-chloropurine riboside. (n.d.). PubChem.
- Pirinen, E., et al. (n.d.). Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study. PubMed Central.
- Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models. (n.d.). PubMed.
- A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment. (2023). PubMed Central.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 10. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Chloropurine Riboside: The Versatile Precursor for Nucleoside Analog Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropurine-9-β-D-ribofuranoside, commonly known as 6-Chloropurine Riboside (6-CPR), stands as a cornerstone intermediate in the field of medicinal chemistry and drug development. Its strategic importance lies in the exceptional reactivity of the C6-chloro substituent, which serves as a versatile leaving group for a wide array of nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth exploration of 6-CPR's chemical properties, its pivotal role as a precursor, and field-proven methodologies for its conversion into therapeutically significant nucleoside analogs. We will delve into the causality behind experimental choices, present detailed protocols, and connect synthetic strategies to the development of potent antiviral and anticancer agents.
The Core of Versatility: Understanding this compound
Strategic Importance in Nucleoside Chemistry
Purine nucleoside analogs are a critical class of therapeutic agents with established efficacy in treating hematological malignancies and viral infections[1][2]. Their mechanism often relies on mimicking natural nucleosides to interfere with nucleic acid synthesis or other vital cellular processes[1]. This compound (6-CPR) is a highly valued starting material in the synthesis of these analogs, primarily because the chlorine atom at the 6-position of the purine ring is an excellent leaving group, facilitating the introduction of a wide range of functional groups[2][3]. This reactivity provides a direct and efficient pathway to libraries of modified adenosine, inosine, and guanosine analogs.
Physicochemical and Structural Properties
6-CPR is a colorless crystalline powder with a molecular weight of 286.67 g/mol [4]. Understanding its properties is crucial for designing effective synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [4] |
| CAS Number | 5399-87-1 | |
| Melting Point | 158-162 °C (decomposes) | [5] |
| Appearance | Colorless/White Crystalline Powder | [5] |
| Solubility | Soluble in DMF |
The key to 6-CPR's utility is the electrophilic nature of the C6 carbon. The electron-withdrawing effect of the adjacent nitrogen atoms in the purine ring system polarizes the C6-Cl bond, making the carbon atom highly susceptible to nucleophilic attack. This electronic arrangement is the fundamental reason for its broad applicability in nucleoside analog synthesis[6].
Diagram 1: The Central Role of this compound
This diagram illustrates the primary synthetic pathways originating from this compound, highlighting its versatility as a precursor.
Caption: Core synthetic routes from 6-CPR to key nucleoside analog classes.
The Synthetic Toolkit: Major Transformations of 6-CPR
The C6-Cl bond is the primary site of reaction. The most common and powerful transformation is the nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of nitrogen, sulfur, and oxygen nucleophiles.
Gateway to Adenosine Analogs: C6-Amination
The reaction of 6-CPR with primary or secondary amines is the most direct route to a vast library of N6-substituted adenosine analogs[7]. These compounds are of significant interest for their anticancer properties and as modulators of adenosine receptors[8][9].
Causality Behind the Choice of Reagents:
-
Amine: A wide variety of alkyl and aryl amines can be used. An excess of the amine is often employed to drive the reaction to completion and to act as a base.
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for thermal acceleration of the reaction[8][10].
-
Base: An acid scavenger, such as triethylamine (Et₃N) or calcium carbonate, is critical[7][11]. The reaction liberates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. The added base neutralizes the HCl, preserving the free amine concentration. Furthermore, acidic conditions can cause cleavage of the glycosidic bond, a detrimental side reaction[11].
This protocol provides a generalized procedure for the synthesis of compounds like N6-allyl-, N6-isopropyl-, and N6-propargyladenosine, which have shown activity against mammary carcinoma[8].
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add triethylamine (2.0-3.0 equivalents) to the solution to act as an acid acceptor. Subsequently, add the desired primary amine (e.g., allylamine, propargylamine) in excess (3.0-5.0 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The crude residue is often purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by silica gel column chromatography to yield the pure N6-substituted adenosine analog. Yields are typically high, often in the 74-86% range[10].
Diagram 2: Experimental Workflow for C6-Amination
This diagram outlines the step-by-step laboratory procedure for synthesizing N6-substituted adenosine analogs from 6-CPR.
Caption: Step-by-step workflow for the amination of 6-CPR.
Accessing Thio-Analogs: C6-Thiolation
The conversion of 6-CPR to 6-mercaptopurine riboside is another crucial transformation, yielding a key intermediate for anticancer and immunosuppressive drugs[11].
Causality Behind the Choice of Reagents:
-
Sulfur Source: Reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are commonly used. When using NaSH or potassium hydrosulfide, anhydrous conditions are preferred. The presence of aqueous alkali can promote an undesirable side reaction: cleavage of the imidazole ring of the purine nucleoside[11].
This protocol describes the conversion using sodium thiomethoxide, a representative sulfur nucleophile.
-
Preparation of Reagent: Prepare a solution of sodium thiomethoxide by carefully reacting sodium metal with anhydrous methanol, followed by saturation of the resulting sodium methoxide solution with hydrogen sulfide gas.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous methanol in a flask equipped with a condenser and nitrogen inlet.
-
Reagent Addition: Add the freshly prepared sodium thiomethoxide solution (approx. 1.1 equivalents) to the 6-CPR solution.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for approximately 30-60 minutes. The reaction is typically rapid[11].
-
Work-up: After cooling, evaporate the solvent. Redissolve the residue in hot water and acidify with acetic acid to a pH of approximately 5.
-
Purification: The product, 6-mercaptopurine riboside, will precipitate from the aqueous solution upon cooling. Collect the solid by filtration, wash with cold water, and dry to yield the pure product.
Advanced Transformations: C-C Cross-Coupling and C2-Substitution
While SNAr is the most common reaction, modern synthetic methods have expanded the utility of 6-CPR. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be used to form C-C bonds at the C6 position, although this is less common than with the corresponding 6-bromopurine or iodopurine analogs due to the relative inertness of the C-Cl bond to oxidative addition[12].
Furthermore, 6-CPR can be a starting point for disubstituted analogs. For instance, the purine ring can be nitrated at the C2 position, and this nitro group can then be displaced by nucleophiles, a strategy used in solid-phase synthesis to create libraries of 2,N6-disubstituted adenosine analogs[13]. This sequential substitution allows for precise control over the final structure.
Therapeutic Relevance of 6-CPR Derivatives
The true value of this compound is realized in the biological activity of the analogs it helps create.
-
Anticancer Activity: Many N6-substituted adenosine analogs show potent antitumor activity[1][8]. 6-Mercaptopurine and its derivatives are widely used in the treatment of leukemia[11][14]. The mechanism often involves the disruption of DNA synthesis in rapidly dividing cancer cells[1][2].
-
Antiviral Applications: The 6-chloropurine moiety itself has been identified as important for antiviral activity, with some 6-CPR derivatives showing efficacy against viruses like SARS-CoV[6][15]. Other derivatives are explored for activity against HIV and herpes viruses[3].
-
Adenosine Receptor Modulation: N6-substituted adenosine analogs are classic ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃). By modifying the N6-substituent, researchers can fine-tune the potency and selectivity of these compounds, leading to potential treatments for cardiovascular diseases, inflammation, and neurological disorders[7][9]. For example, N⁶-(3-Iodobenzyl)adenosine, prepared from 6-CPR, was the first monosubstituted adenosine analog to show selectivity for the A₃ receptor[9].
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for drug discovery. Its predictable reactivity, commercial availability, and straightforward conversion into diverse and complex nucleoside analogs ensure its continued importance in medicinal chemistry. Future research will likely focus on expanding the scope of metal-catalyzed reactions at the C6-position and employing 6-CPR in combinatorial and enzymatic synthesis strategies to accelerate the discovery of next-generation nucleoside-based therapeutics[16][17]. The foundational chemistry described in this guide provides the essential knowledge for any scientist looking to harness the synthetic power of this versatile precursor.
References
- Ottria, R., et al. (2010). Synthesis of Several Series of Adenosine Analogs. Molecules, 15(9), 6291-6309.
- Lüning, B., et al. (2006). Solid phase synthesis of C2, N6-disubstituted adenosine analogs. Tetrahedron, 62(32), 7578-7587.
- Fleysher, M. H., et al. (1980). Some short-chain N6-substituted adenosine analogues with antitumor properties. Journal of Medicinal Chemistry, 23(12), 1448-1452.
- Drenichev, S. M., et al. (2016). Synthesis of N6-substituted adenosines via amination of this compound. ResearchGate.
- Miao, Z., et al. (2008). Enzymatic synthesis of this compound by whole cell of Lactobacillus helveticus. Applied Biochemistry and Biotechnology, 151, 235-243.
- Montgomery, J. A., & Hewson, K. (1957). Synthesis of Potential Anticancer Agents. II. 6-Mercapto-9-β-D-ribofuranosylpurine. Journal of the American Chemical Society, 79(2), 4559-4562.
- Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735.
- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.
- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.
- Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
- Jacobson, K. A., et al. (1993). Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors. Journal of Medicinal Chemistry, 36(10), 1333-1342.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Lanver, A., & Schmalz, H. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 483-490.
- GPAT Discussion Center. (2019). SYNTHESIS OF 6-MERCAPTOPURINE. YouTube.
- Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. ResearchGate.
- Zenchenko, K., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963.
- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.
- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
- Kozai, S., et al. (2003). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 779-781.
- Gao, H., & Jones, R. A. (1997). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 1, 1.5.1-1.5.17.
- Wang, Y., et al. (2012). U.S. Patent No. CN102336755A.
- Wang, C., & Liu, H. (2012). Total Synthesis of Miharamycin B and Its Analogues. Angewandte Chemie International Edition, 51(38), 9578-9582.
- Shealy, Y. F., et al. (1984). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674.
- Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50, 113-114.
- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S. Patent and Trademark Office.
- Wotring, L. L., et al. (1990). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry, 33(4), 1162-1167.
- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
- Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077.
- Christoffers, T., et al. (2004). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates. Journal of Biological Chemistry, 279(13), 12574-12580.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5399-87-1 [chemicalbook.com]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of 6-Chloropurine Riboside on Cancer Cell Lines: A Technical Guide
Foreword: Unveiling the Cytotoxic Potential of a Purine Analog
For researchers, scientists, and drug development professionals dedicated to the advancement of oncology therapeutics, the exploration of novel cytotoxic agents is a perpetual frontier. Among the myriad of compounds under investigation, purine analogs have consistently demonstrated significant potential in disrupting the cellular machinery of cancer. This technical guide provides an in-depth exploration of the in vitro cytotoxicity of 6-Chloropurine riboside (6-CPR), a notable purine nucleoside analog. Our focus extends beyond mere procedural outlines to offer a comprehensive understanding of the underlying mechanisms, experimental design considerations, and data interpretation. This document is crafted to empower researchers to confidently and effectively investigate the anticancer properties of this compound in a laboratory setting.
Introduction to this compound: A Purine Nucleoside Analog with Anticancer Promise
This compound (6-CPR) is a synthetic nucleoside analog, structurally similar to the endogenous purine nucleosides, adenosine and guanosine. This structural mimicry allows it to interfere with nucleic acid synthesis and other critical cellular processes, making it a compound of interest in cancer research.[1] The primary anticancer mechanisms of purine analogs like 6-CPR are centered on their ability to induce apoptosis (programmed cell death) and inhibit DNA synthesis in rapidly proliferating cancer cells.[1]
The rationale for investigating 6-CPR lies in its potential to be selectively toxic to cancer cells, which often exhibit a higher dependency on de novo purine synthesis pathways compared to normal cells. By disrupting these pathways, 6-CPR can lead to metabolic stress and ultimately, cell death. Studies have shown that 6-chloropurine and its derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including those of human melanoma, lung, ovarian, and colon carcinomas.[2]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 286.67 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMF (2 mg/ml) and DMSO (5 mg/ml)[3] |
| Storage | Store at -20°C |
Preparation of this compound for Cell Culture:
For in vitro experiments, a stock solution of 6-CPR is typically prepared in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) due to its limited aqueous solubility. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) that can be further diluted in cell culture medium to the desired final concentrations.
Step-by-Step Stock Solution Preparation:
-
Aseptically weigh the desired amount of 6-CPR powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or DMF to achieve the target stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Assessing the Cytotoxic Landscape: Cell Viability and Proliferation Assays
A primary objective in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation. Several robust and well-validated assays are available for this purpose. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action.
The MTT Assay: A Metabolic Snapshot of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line. Cell density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment. A general starting point is 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor cell lines and 0.5-1.0 x 10⁵ cells/mL for leukemia cell lines.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-CPR stock solution in complete cell culture medium. A common starting range for initial experiments is a 1:10 serial dilution.[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 6-CPR. Include a vehicle control (medium with the same concentration of DMSO or DMF as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[4]
-
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, is a key parameter derived from this assay. This value is typically determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Determining Cell Viability using MTT Assay
Caption: Workflow for assessing cell viability with the MTT assay.
Expected IC₅₀ Values for 6-Chloropurine Derivatives:
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | 6-chloropurine nucleoside derivative | 33-35 | [2] |
| HepG2 (Liver Cancer) | 6-chloropurine nucleoside derivative | 25 | [2] |
| SW620 (Colon Cancer) | 6-chloropurine nucleoside derivative | 35 | [2] |
| MCF-7 (Breast Cancer) | N9-linked purine nucleoside | Similar to 5-FU | [2] |
| CCRF-CEM (Leukemia) | 9-norbornyl-6-chloropurine | Low µM range | [4] |
| HL-60 (Leukemia) | 9-norbornyl-6-chloropurine | Low µM range | [4] |
Note: The specific IC₅₀ value for this compound will vary depending on the cancer cell line and the experimental conditions.
Delving Deeper: Unraveling the Mechanisms of Cell Death
Understanding how a compound kills cancer cells is as important as knowing that it does. This compound and its analogs are known to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features.
The Apoptotic Cascade: A Symphony of Cellular Self-Destruction
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Evidence suggests that purine analogs, including derivatives of 6-chloropurine, primarily trigger the intrinsic pathway.[9] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed mechanism involves the following key steps:
-
Cellular Stress: 6-CPR, upon cellular uptake and metabolism, can lead to DNA damage or metabolic stress.
-
Activation of Pro-Apoptotic Proteins: This stress leads to the activation of pro-apoptotic Bcl-2 family members like Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and induces the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome.
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: These effector caspases cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Signaling Pathway of 6-CPR-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Detecting the Hallmarks of Apoptosis
Several experimental techniques can be employed to confirm the induction of apoptosis and elucidate the specific pathways involved.
The activation of caspases is a central event in apoptosis. Caspase-3 and -7 are the primary executioner caspases. Their activity can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate containing the caspase recognition sequence (DEVD).[1][5] Cleavage of the substrate by active caspases releases a fluorescent or colored molecule that can be quantified.
Fluorometric Caspase-3/7 Activity Assay Protocol:
-
Cell Culture and Treatment: Seed and treat cells with 6-CPR in a 96-well plate as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the assay kit.
-
Assay Reaction: Add the caspase-3/7 substrate solution to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission).[10]
Western blotting is a powerful technique to investigate changes in the expression levels of key proteins involved in the apoptotic pathway. This allows for the direct assessment of the upstream regulators of caspase activation.
Key Proteins to Analyze:
-
Bcl-2 Family: Analyze the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 and Bcl-xL . An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[3]
-
Caspases: Detect the cleaved (active) forms of caspases, such as cleaved caspase-3 and cleaved caspase-9 .
-
PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3. Detection of cleaved PARP is a hallmark of apoptosis.
General Western Blot Protocol:
-
Protein Extraction: After treatment with 6-CPR, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for cell cycle analysis using flow cytometry.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic effects of this compound on cancer cell lines. The methodologies described herein, from initial viability screening to in-depth mechanistic studies of apoptosis and cell cycle arrest, are designed to be robust and reproducible. By understanding the "why" behind each step, researchers can not only generate high-quality data but also gain deeper insights into the therapeutic potential of this promising purine analog.
Future investigations could explore the role of other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and can influence apoptotic responses. [11][12]Additionally, exploring the potential for synergistic effects when 6-CPR is combined with other chemotherapeutic agents could open new avenues for combination therapies. The continued and rigorous in vitro characterization of this compound will be instrumental in guiding its further development as a potential anticancer therapeutic.
References
- Dyapenahalli Umesh, D., Nagaraj, P. K., Karadigere, L. K., & Pasha, T. Y. (2024). Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. [Source details not fully available]
- Rauter, A. P., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595-602.
- Mertlíková-Kaiserová, H., et al. (2013). 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research, 33(8), 3163-8.
- Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373–3388.
- Abcam. (n.d.). MTT assay protocol.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Cayman Chemical. (n.d.). This compound.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).
- Research for a Common Thread: Insights into the Mechanisms of Six Potential Anticancer Agents - NIH. (2025).
- Ott, C., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. JBIC Journal of Biological Inorganic Chemistry, 27, 731–745.
- Cell-cycle analysis – Knowledge and References - Taylor & Francis. (n.d.).
- Kim, H. J., & Lee, S. K. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.7.1–28.7.11.
- University of California San Diego. (n.d.). Cell Cycle Analysis by DNA Content.
- Analysis of Cell Cycle by Flow Cytometry | Request PDF - ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... | Download Table - ResearchGate. (n.d.).
- Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum - researchmap. (n.d.).
- Western blot analysis to determine the expression of Bax, Bcl-2 and... - ResearchGate. (n.d.).
- Western blotting for Bcl-2 (A), Bax (B), and caspase-3 (C) from... - ResearchGate. (n.d.).
- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2018). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 17(9), 627–644.
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025).
- Papageorgiou, D., et al. (2023). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. International Journal of Molecular Sciences, 24(13), 10899.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - ResearchGate. (2025).
- Cocco, S., et al. (2021).
- Tan, K. W., et al. (2021). Anticancer Properties and Mechanisms of Singly-Protonated Dehydronorcantharidin Silver Coordination Polymer in a Bladder Cancer Model. Frontiers in Pharmacology, 12, 626413.
- Kim, K. H., et al. (2020). Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells. Cancers, 12(10), 2878.
- The Molecular Interactions of the MAPK Pathway - YouTube. (2018).
- Schmid, R. S., et al. (2000). A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(11), 4177–4188.
- Tokmakov, A. A., et al. (1998). Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK.
- MAPK Signaling Pathway| Basic Science Series - YouTube. (2025).
Sources
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Landscape of 6-Chloropurine Riboside: A Technical Guide to its Activity Against DNA and RNA Viruses
Introduction
In the persistent search for effective antiviral therapeutics, nucleoside analogs have emerged as a cornerstone of modern virology, offering a potent mechanism to disrupt viral replication. Among these, 6-Chloropurine riboside, a purine nucleoside analog, has demonstrated a compelling breadth of antiviral activity. This technical guide provides an in-depth exploration of the antiviral spectrum of this compound, detailing its mechanism of action, its efficacy against a range of DNA and RNA viruses, and the experimental methodologies crucial for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the study of this promising antiviral compound.
Physicochemical Properties and Mechanism of Action
This compound is a synthetic nucleoside analog characterized by a chlorine atom at the 6th position of the purine ring, attached to a ribofuranosyl moiety. This structural modification is pivotal to its biological activity.
Proposed Antiviral Mechanism
The primary antiviral mechanism of this compound is believed to be its function as a purine antagonist. Upon entry into a host cell, it is metabolized into its active triphosphate form. This phosphorylated metabolite can then interfere with viral replication through several potential pathways:
-
Inhibition of Viral Polymerases: The triphosphate form of this compound can act as a competitive inhibitor of viral DNA and RNA polymerases, competing with natural nucleosides for incorporation into the growing nucleic acid chain.
-
Chain Termination: Once incorporated, the presence of the 6-chloro group can disrupt the subsequent addition of nucleosides, leading to premature termination of the viral genome.
-
Lethal Mutagenesis: The incorporation of this compound may also introduce mutations into the viral genome, leading to the production of non-viable viral progeny. This concept, known as lethal mutagenesis, is a therapeutic strategy that drives viral populations to extinction[1].
The electrophilic nature of the 6-chloropurine moiety is thought to be a key contributor to its antiviral effect, potentially by forming a covalent bond with the target enzyme, leading to irreversible inhibition[2]. The efficacy of this compound can be cell- and virus-dependent, often relying on the activity of viral or cellular kinases for its initial phosphorylation.
Antiviral Spectrum: DNA Viruses
This compound has demonstrated notable activity against several DNA viruses. The following sections summarize the available data.
Varicella-Zoster Virus (VZV)
Research has shown that 6-Chloropurine arabinoside, a derivative of this compound, exhibits potent activity against Varicella-Zoster Virus (VZV)[3]. A key finding is that its anti-VZV activity is dependent on phosphorylation by the VZV-induced thymidine kinase (TK)[3]. This highlights a virus-specific activation mechanism, which is a desirable trait for an antiviral agent as it can minimize toxicity to uninfected host cells.
Herpes Simplex Virus (HSV-1 and HSV-2)
Moderate activity of 6-Chloropurine arabinoside has been reported against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2)[3]. Interestingly, the compound was equally effective against both thymidine kinase-positive (TK+) and thymidine kinase-negative (TK-) strains of HSV-1[3]. This suggests that the HSV-1-encoded TK does not play a significant role in the activation of this compound, pointing to a different mechanism of action compared to its activity against VZV[3].
Vaccinia Virus
Moderate antiviral activity has also been observed for 6-Chloropurine arabinoside against vaccinia virus[3]. Further investigation is required to elucidate the specific mechanism of inhibition against this poxvirus.
Antiviral Spectrum: RNA Viruses
The emergence of novel RNA viruses has accelerated the search for broad-spectrum antiviral agents. This compound and its analogs have shown promise in this area.
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)
Studies have demonstrated that nucleoside analogs containing a 6-chloropurine base exhibit promising anti-SARS-CoV activity[2][4]. In these studies, certain analogs of this compound were found to be as effective as known anti-SARS-CoV agents like mizoribine and ribavirin[2][5]. The antiviral activity was evaluated using plaque reduction and yield reduction assays in Vero E6 cells[2]. The presence of the chlorine atom at the 6-position of the purine base was deemed important for its anti-SARS-CoV activity[2].
Other RNA Viruses
While potent activity has been observed against SARS-CoV, studies on 6-Chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative showed no activity against a panel of other RNA viruses, including Human Immunodeficiency Virus (HIV), at subtoxic concentrations[3]. This suggests a degree of specificity in its antiviral action against RNA viruses.
Quantitative Antiviral Data Summary
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound and its analogs against various viruses.
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | - | - | Potent | - | - | [3] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus 1 (HSV-1) | - | - | Moderate | - | - | [3] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus 2 (HSV-2) | - | - | Moderate | - | - | [3] |
| 6-Chloropurine arabinoside | Vaccinia Virus | - | - | Moderate | - | - | [3] |
| This compound analog 1 | SARS-CoV | Vero E6 | Plaque Reduction | 3.3 | >100 | >30.3 | [2] |
| This compound analog 11 | SARS-CoV | Vero E6 | Plaque Reduction | 4.8 | >100 | >20.8 | [2] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data presented as reported in the cited literature.
Experimental Protocols
The evaluation of antiviral compounds requires robust and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine the antiviral efficacy and cytotoxicity of this compound.
Cytotoxicity Assay (WST-1 Assay)
Principle: This assay determines the concentration of the test compound that is toxic to the host cells. The WST-1 reagent is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the diluted compound to the respective wells. Include a "cell control" (medium only) and a "background control" (medium only, no cells).
-
Incubation: Incubate the plate for the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis.
Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC₅₀) is determined by regression analysis.
Conclusion and Future Directions
This compound and its analogs represent a promising class of antiviral compounds with a notable spectrum of activity against both DNA and RNA viruses. The data presented in this guide underscore its potential, particularly against herpesviruses and coronaviruses. The dependence on viral kinases for activation in some cases, such as with VZV, is a highly encouraging characteristic for targeted therapy.
Future research should focus on several key areas:
-
Elucidation of Specific Molecular Targets: While inhibition of viral polymerases is a likely mechanism, further studies are needed to identify the precise molecular interactions and to confirm the mechanism of action for different viruses.
-
In Vivo Efficacy and Pharmacokinetics: The promising in vitro data needs to be translated into in vivo models to assess the efficacy, safety, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be crucial for optimizing the antiviral activity and reducing the cytotoxicity of this class of compounds.
-
Broad-Spectrum Potential: Further screening against a wider range of emerging and re-emerging viruses is warranted to fully define its broad-spectrum potential.
References
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Maruyama, T., Sato, Y., & Ohta, Y. (1996). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Chemical & Pharmaceutical Bulletin, 44(12), 2331–2334. [Link]
- Menéndez-Arias, L. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 14(5), 841. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50, 113-114. [Link]
- ResearchGate. (n.d.). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]
- PubMed. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series (Oxford), (50), 113–114. [Link]
- PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
- Amanote Research. (n.d.). Synthesis and Antiviral Activity of 6-Chloropurine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 6-Chloropurine Riboside Derivatives
For researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-chloropurine riboside derivatives. This class of compounds has garnered significant interest for its potential as anticancer and antiviral agents. This document moves beyond a mere recitation of facts to offer a deeper understanding of the molecular nuances that govern the biological activity of these promising therapeutic agents.
Introduction: The Versatile Scaffold of this compound
This compound is a purine nucleoside analog that serves as a critical synthetic intermediate and a pharmacophore in its own right.[1][2] Its structure, comprising a chlorinated purine base linked to a ribose sugar, offers multiple sites for chemical modification, making it an attractive scaffold for developing novel therapeutics. The chlorine atom at the 6-position is a key feature, acting as a reactive leaving group that facilitates the synthesis of a diverse library of derivatives.[3] These derivatives have demonstrated a broad spectrum of biological activities, including potent antitumor and antiviral effects.[4][5][6] Understanding the intricate relationship between the structure of these molecules and their biological function is paramount for the rational design of more effective and selective drugs.
The Core Logic of SAR in this compound Derivatives
The biological activity of this compound derivatives is exquisitely sensitive to their three-dimensional structure. Modifications at three primary locations—the C6 position of the purine ring, other positions on the purine ring (such as C2 and N9), and the ribose moiety—can dramatically alter their therapeutic efficacy and selectivity. The following sections dissect the SAR at each of these key positions.
I. Modifications at the C6 Position: The Epicenter of Activity
The C6 position of the purine ring is the most extensively studied site for modification, largely due to the reactivity of the chlorine atom. The nature of the substituent introduced at this position profoundly influences the compound's biological profile.
-
Amino and Substituted Amino Groups: Replacement of the C6-chloro group with amino functionalities is a common strategy. For instance, N-substituted derivatives have been synthesized and evaluated for their cytotoxic effects. The length and nature of the alkyl or aryl groups attached to the nitrogen can significantly impact activity, often influencing lipophilicity and interaction with target enzymes or receptors.[7]
-
Thio and Seleno Derivatives: The synthesis of 6-mercaptopurine and 6-selenopurine derivatives has been a fruitful area of research.[8] These compounds often exhibit potent anticancer properties. The introduction of sulfur or selenium can alter the electronic properties of the purine ring and its ability to interact with biological targets.
-
Alkoxy and Aryloxy Groups: A library of 6-alkoxy purines has been screened for proapoptotic activity, revealing that the nature of the alkoxy group can confer cell-type selectivity.[9] This highlights the importance of steric and electronic factors at the C6 position in directing the cellular response.
II. The Influence of the Purine Core: Beyond the C6 Position
While the C6 position is critical, modifications at other sites on the purine ring also play a significant role in modulating biological activity.
-
C2 Position: The introduction of an amino group at the C2 position, creating a 2-amino-6-chloropurine scaffold, has been explored. However, in the context of anti-SARS-CoV activity, this modification was found to be unfavorable, suggesting that the electronic landscape of the purine ring is finely tuned for optimal interaction with its target.[4]
-
N9 Position: The N9 position, which links the purine base to the ribose sugar, is another important site for modification. Substitution at this position with bicyclic skeletons has been shown to yield promising chemotherapeutic agents.[10] These modifications can influence the overall conformation of the nucleoside and its ability to fit into the active sites of target enzymes.
III. The Role of the Ribose Moiety: More Than Just a Scaffold
The ribose sugar is not merely a passive carrier for the purine base. Modifications to the ribose ring can have a profound impact on the compound's metabolic stability, mechanism of action, and biological activity.
-
Hydroxyl Groups: The hydroxyl groups at the 2', 3', and 5' positions of the ribose are key for phosphorylation, which is often a prerequisite for the activation of nucleoside analogs. An unprotected 5'-hydroxyl group has been identified as important for the anti-SARS-CoV activity of certain this compound derivatives.[4][6] Conversely, benzoylation of the 5'-hydroxyl group has also been shown to be compatible with antiviral activity, suggesting that this position can be modified to create prodrugs with altered pharmacokinetic properties.[4][6]
-
Modifications at the 2' and 3' Positions: Introduction of substituents, such as fluorine, at the 2' or 3' position can alter the sugar pucker and the overall conformation of the nucleoside.[11] This can influence the interaction with viral polymerases or other target enzymes. For example, a 2'-deoxy-2'-fluoro modification has been investigated in the context of antiviral activity.[12]
Mechanisms of Action: From Molecular Interactions to Cellular Responses
The diverse biological activities of this compound derivatives stem from their ability to interfere with fundamental cellular processes. The primary mechanisms of action include:
-
Inhibition of DNA Synthesis: As nucleoside analogs, these compounds can be phosphorylated to their triphosphate forms, which can then compete with natural nucleosides for incorporation into DNA by cellular or viral polymerases, leading to chain termination and inhibition of DNA replication.[2]
-
Induction of Apoptosis: Many cytotoxic 6-chloropurine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][10] This can be triggered through various signaling pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[5]
-
Glutathione Depletion: Some derivatives have been shown to interact with and deplete cellular glutathione, a key antioxidant. This can lead to increased oxidative stress and cell death in cancer cells.
The following diagram illustrates the general structure of this compound and the key sites for modification that influence its biological activity.
Caption: Key modification sites on the this compound scaffold.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a selection of this compound derivatives against various cancer cell lines. This data illustrates the impact of different substitutions on anticancer potency.
| Compound | R1 (C2 Position) | R2 (C6 Position) | R3 (Sugar Moiety) | Cell Line | IC50/GI50 (µM) | Reference |
| 1 | H | Cl | Ribose | HeLa | >50 | [4] |
| 2 | NH2 | Cl | Ribose | HeLa | >50 | [4] |
| 3 | H | Perbenzylated glucosyl | Ribose | Melanoma | Micromolar range | [5] |
| 4 | H | Perbenzylated galactosyl | Ribose | Melanoma | Micromolar range | [5] |
| 5 | H | Perbenzylated mannosyl | Ribose | Melanoma | Micromolar range | [5] |
| 6 | H | Cl | Arabinose | VZV | Potent | [12] |
| 7 | H | Cl | 2'-deoxy-2'-fluoro-arabinose | VZV | Inactive | [12] |
Data is compiled from multiple sources and is intended for comparative purposes.
Experimental Protocols
Synthesis of a Representative 6-Substituted Purine Riboside Derivative
This protocol describes a general method for the nucleophilic substitution of the C6-chloro group.
-
Starting Material: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol, 1.1-1.5 equivalents) to the solution.
-
Base (if necessary): If the nucleophile is an amine, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow for a typical cytotoxicity assay.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich and complex field of study. The versatility of the this compound scaffold allows for the generation of a vast chemical space, offering numerous opportunities for the development of novel anticancer and antiviral agents. Key takeaways from this guide include the critical role of the C6 substituent, the modulatory influence of the purine core, and the significant impact of the ribose moiety on biological activity.
Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and QSAR studies to design derivatives with improved potency and selectivity.
-
Target Identification: Elucidating the specific molecular targets of active compounds to better understand their mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer or antiviral drugs.
-
Drug Delivery: Developing novel formulations and prodrug strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
By continuing to explore the intricate structure-activity relationships of this fascinating class of molecules, the scientific community can pave the way for the development of new and effective therapies for a range of diseases.
References
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Clarke, D. A., Elion, G. B., Hitchings, G. H., & Stock, C. C. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(4), 445–456. [Link]
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2014). European Journal of Medicinal Chemistry, 81, 199-207. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). ResearchGate.
- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (1990). Journal of Medicinal Chemistry, 33(8), 2130-2135. [Link]
- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (n.d.). ResearchGate.
- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1475-1479. [Link]
- Miyasaka, T., Suemune, H., & Arakawa, K. (1983). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 31(7), 2235-2241. [Link]
- Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. (2022). Molecules, 27(20), 7009. [Link]
- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2013). Anticancer Research, 33(8), 3163-3168. [Link]
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2020). Molecules, 25(21), 5183. [Link]
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). International Journal of Molecular Sciences, 24(7), 6223. [Link]
- Impact of modified ribose sugars on nucleic acid conformation and function. (n.d.). ResearchGate.
- Impact of 6-purine modifications on the ribose substrate selectivity of pyrimidine nucleoside phosphorylase (PyNP) in base exchange reactions. (2025).
- 6-chloropurine. (n.d.). Google Patents.
- The Synthesis and Properties of 6-Chloropurine and Purine. (1954). Journal of the American Chemical Society, 76(11), 2801-2803. [Link]
- Structure of 6-chloropurine (5) and 6-chloropurine derivatives 6a,b... (n.d.). ResearchGate.
- Inhibition of the Biosynthesis of Purines De Novo by 6-chloropurine and Azaserine in Sensitive and Naturally Resistant Ascites Cells. (1960). Biochemical Pharmacology, 5, 238-244. [Link]
- 2-Amino-6-chloropurine riboside. (n.d.). PubChem.
- Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. (2021). Archiv der Pharmazie, 354(10), e2100095. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 6-Chloropurine Riboside: An Antimetabolite with Renewed Potential in Oncology
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Purine nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism.[1][2] 6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, functions as a prodrug that, upon intracellular activation, disrupts these fundamental processes. This technical guide provides an in-depth exploration of 6-CPR's mechanism of action as an antimetabolite, details established experimental protocols for its evaluation, summarizes key preclinical findings, and discusses its potential in modern oncological research, particularly in the context of combination therapies.
Introduction: The Rationale for Purine Antimetabolites
Cancer is characterized by uncontrolled cell proliferation, a process heavily dependent on the rapid synthesis of DNA and RNA.[2] Antimetabolites are a class of drugs that structurally mimic endogenous molecules, or "metabolites," required for these synthetic processes.[3] By acting as fraudulent substrates, they competitively inhibit key enzymes or are incorporated into nucleic acids, leading to chain termination, dysfunctional genetic material, and ultimately, cell death.[3][4]
Purine antimetabolites, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are analogs of the natural purine bases adenine and guanine.[4] They have established activity in treating hematological malignancies and autoimmune disorders.[1][4] this compound (PubChem CID: 93003) belongs to this family, serving as a precursor that leverages cellular metabolic pathways to generate its active, cytotoxic form.[5][6] Its structure, featuring a chlorine atom at the 6-position of the purine ring and a ribose sugar moiety, is key to its function and metabolic fate.[5]
Core Mechanism of Action: Intracellular Activation and Cytotoxicity
This compound itself is not cytotoxic. Its therapeutic potential is unlocked through a multi-step intracellular conversion process, culminating in the formation of 6-thioguanine nucleotides (6-TGNs), the primary active metabolites. This bioactivation pathway is critical to understanding its function and designing effective therapeutic strategies.
The journey from inert prodrug to active antimetabolite involves several key enzymatic steps, mirroring the salvage pathways of natural purines.
Caption: Metabolic activation of 6-CPR to cytotoxic 6-TGNs.
Causality of the Pathway:
-
Cellular Uptake & Initial Conversion: 6-CPR enters the cell. The chlorine atom at the 6-position is a good leaving group, readily displaced by intracellular nucleophiles like glutathione (GSH), a process that can be catalyzed by Glutathione-S-Transferases (GSTs).[7] This reaction converts 6-CPR into 6-mercaptopurine riboside (6-MPR). This initial step is crucial; studies on related 6-chloropurines show that inhibiting GST or depleting GSH can increase cytotoxicity, indicating this conversion is a key activation step.[7]
-
Phosphorylation to the Monophosphate: 6-MPR is then phosphorylated by adenosine kinase to form thioinosine monophosphate (TIMP). This is a critical step, as the phosphorylated nucleotide is trapped within the cell and can now enter the purine metabolic pathways.
-
Conversion to Thioguanine Nucleotides: TIMP is a substrate for the same enzymes that process its endogenous analog, inosine monophosphate (IMP).[4]
-
Final Activation: TGMP is further phosphorylated by cellular kinases to the di- and triphosphate forms (6-TGNs), which are the ultimate effectors of cytotoxicity.[4][8]
Mechanisms of Cytotoxicity: The resulting 6-TGNs are potent antimetabolites that induce cell death through multiple mechanisms:
-
DNA and RNA Incorporation: As analogs of guanosine triphosphate (GTP), 6-TGNs are incorporated into both DNA and RNA.[4] This incorporation disrupts the helical structure, interferes with the function of DNA and RNA polymerases, and triggers DNA mismatch repair mechanisms, leading to single-strand breaks and cell cycle arrest.[4]
-
Inhibition of de novo Purine Synthesis: The accumulation of TIMP and its methylated metabolites can feedback-inhibit the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (ATase), the rate-limiting step in de novo purine synthesis.[4] This starves the cell of the necessary building blocks for nucleic acid production.
-
Induction of Apoptosis: The cumulative effect of DNA damage and metabolic stress leads to the induction of apoptosis, often accompanied by cell cycle arrest, particularly at the G2/M phase.[9][10]
Experimental Evaluation of Antimetabolite Activity
Validating the antimetabolite potential of 6-CPR requires a series of well-defined in vitro assays. The following protocols provide a framework for assessing its cytotoxicity, effect on cell cycle progression, and mechanism of cell death.
Workflow for In Vitro Efficacy Testing
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lecturio.com [lecturio.com]
- 3. youtube.com [youtube.com]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 6-Chloropurine Riboside
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, serves as a critical precursor in the synthesis of various therapeutic agents and as a standalone cytotoxic compound with significant antitumor and potential antiviral properties.[1][2][3] Its efficacy is fundamentally dependent on its transport into target cells and its subsequent intracellular metabolic activation. This guide provides a comprehensive technical overview of the molecular mechanisms governing the cellular uptake and metabolic fate of 6-CPR. We will explore the roles of specific nucleoside transporters, delineate the key enzymatic pathways responsible for its conversion into active and catabolic metabolites, and present detailed, field-proven methodologies for investigating these processes. The objective is to equip researchers with the foundational knowledge and practical protocols required to accurately study and leverage the pharmacological potential of this compound.
Introduction: The Pharmacological Significance of this compound
This compound is a structural analog of the natural purine nucleoside, adenosine. Its structure, featuring a chlorine atom at the 6th position of the purine ring, makes it a versatile intermediate for chemical synthesis and a pro-drug that can be metabolically converted into therapeutically active nucleotides.[4][5] The primary anticancer mechanisms of purine analogs like 6-CPR and its derivatives involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Understanding its cellular journey—from extracellular space to metabolic incorporation—is paramount for optimizing its therapeutic index and overcoming potential mechanisms of resistance.
The Gateway to the Cell: Cellular Uptake Mechanisms
As hydrophilic molecules, nucleoside analogs like 6-CPR cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry is mediated by specialized membrane proteins known as Nucleoside Transporters (NTs).[6][7] These transporters are critical determinants of drug bioavailability and tissue-specific toxicity.[8][9] The two major gene families of NTs implicated in drug transport are the Solute Carrier (SLC) families SLC28 and SLC29.
-
SLC29 Family: Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The most well-characterized members are hENT1 and hENT2. They exhibit broad substrate specificity, transporting both purine and pyrimidine nucleosides.[10] Given that 6-CPR is a purine riboside, it is a prime candidate for transport via hENT1 and hENT2.
-
SLC28 Family: Concentrative Nucleoside Transporters (CNTs) : These transporters actively co-transport nucleosides and Na+ ions into the cell against a concentration gradient. The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad specificity).[6][10] The purine selectivity of hCNT2 makes it a highly probable transporter for the active uptake of 6-CPR.
The expression levels of these transporters can vary significantly between different tissues and cancer types, which is a key factor in the drug's selective toxicity and overall efficacy.[7][8]
Diagram: Cellular Influx of this compound
Caption: Uptake of 6-CPR is mediated by ENT and CNT family transporters.
Intracellular Metabolic Activation and Conversion
Once inside the cell, 6-CPR must be metabolized to exert its biological effects. The metabolic pathway involves several critical enzymatic steps, leading to the formation of active cytotoxic nucleotides or other intermediates.
Phosphorylation: The Commitment Step
The first and rate-limiting step in the activation of most nucleoside analogs is phosphorylation to form the corresponding 5'-monophosphate. For adenosine analogs, this reaction is primarily catalyzed by Adenosine Kinase (ADK) .[11][12] ADK is a high-affinity, low-capacity enzyme that plays a crucial role in regulating intracellular adenosine levels and salvaging purines.[13][14] It converts 6-CPR to this compound 5'-monophosphate (6-CPR-MP).
-
Causality: This phosphorylation traps the molecule inside the cell, as the negatively charged phosphate group prevents it from being exported back out via ENT transporters. This is the commitment step for its intracellular activity.
Conversion to Thiopurine Derivatives
A key metabolic fate of 6-CPR is its conversion to thiopurine analogs, which are well-known cytotoxic agents. This conversion can proceed through two main routes:
-
Direct Conversion to 6-Mercaptopurine Riboside: The chlorine atom at the 6-position is reactive and can be displaced by sulfhydryl groups. A primary mechanism involves reaction with glutathione (GSH), a process that can be catalyzed by Glutathione-S-Transferase (GST).[15][16][17] This forms 6-mercaptopurine riboside (6-MPR).
-
Conversion to 6-Mercaptopurine (6-MP): 6-MPR can be phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to release the free base, 6-mercaptopurine (6-MP), and ribose-1-phosphate.[18]
The resulting 6-MP is a pivotal intermediate that enters the well-established thiopurine metabolic pathway, leading to the formation of therapeutically active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites.[19][20]
Diagram: Metabolic Pathways of this compound
Caption: Intracellular metabolism of 6-CPR to active nucleotides.
Analytical Methodologies for Uptake and Metabolism Studies
Investigating the pharmacology of 6-CPR requires robust analytical methods to quantify the parent compound and its metabolites in biological matrices. A typical workflow involves cell culture experiments, metabolite extraction, and chromatographic analysis.
Recommended Cell Lines and Culture
-
Leukemia Cell Lines: CCRF-CEM (T-cell acute lymphoblastic leukemia) is a standard model for studying purine analogs.[15]
-
Colon Cancer Cell Lines: HT29 or Caco-2 cells are useful for transport studies.[21]
-
Rationale: The choice of cell line should be guided by the therapeutic target and the known expression profiles of relevant transporters and metabolic enzymes.
Experimental Workflow: A Self-Validating System
The trustworthiness of any metabolic study relies on a workflow that includes internal standards and rigorous quality controls at each step.
Diagram: Experimental Workflow for Metabolite Analysis
Caption: A step-by-step workflow for the analysis of 6-CPR metabolites.
Detailed Experimental Protocols
Protocol 1: Intracellular Metabolite Extraction
This protocol is designed for the efficient extraction of polar molecules like nucleosides and nucleotides from cultured cells.
-
Cell Seeding: Plate 2-5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Dosing: Treat cells with the desired concentration of 6-CPR for the specified time.
-
Quenching & Washing: Aspirate the media. Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular compound and halt membrane transport.
-
Metabolite Extraction: Add 500 µL of ice-cold extraction solvent (80% methanol / 20% water) to the cell monolayer. It is crucial to add an internal standard (e.g., a stable isotope-labeled analog) at this step for accurate quantification.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis. Evaporate and reconstitute if necessary.[22]
Protocol 2: HPLC and LC-MS/MS Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) provides the sensitivity and specificity required for accurate metabolite quantification.[22][23][24]
| Parameter | Recommended Setting | Rationale |
| Analytical System | UPLC/HPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) | Provides high resolution, sensitivity, and specificity for complex biological samples.[25][26] |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent for separating polar to moderately nonpolar compounds like purine nucleosides and their metabolites.[22][27] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency in positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent used to elute compounds from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical scale columns, balancing speed and separation efficiency. |
| Gradient | Start at 2-5% B, ramp to 95% B, then re-equilibrate | A gradient is essential to elute compounds with a range of polarities, from the highly polar nucleotides to the less polar parent drug. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For MS/MS, this mode offers supreme selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |
Conclusion and Future Directions
The therapeutic potential of this compound is intrinsically linked to its efficient cellular uptake and metabolic activation. This guide has outlined the central role of ENT and CNT transporters in cellular entry and the critical subsequent enzymatic conversions catalyzed by Adenosine Kinase, GST, and other enzymes of the purine salvage pathway. The provided analytical workflows offer a robust framework for researchers to quantitatively assess these processes.
Future research should focus on characterizing the specific transporter subtypes responsible for 6-CPR uptake in different cancer models, which could open avenues for targeted drug delivery. Furthermore, exploring the interplay between the metabolic activity of key enzymes like ADK and TPMT and cellular sensitivity to 6-CPR could help in identifying patient populations most likely to respond to treatment, paving the way for personalized medicine strategies.
References
- Koczor, C. A., Torres, R. A., & Lewis, W. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 665-76. [Link]
- Pastor-Anglada, M., Cano-Soldado, P., & Errasti-Murugarren, E. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. [Link]
- Cano-Soldado, P., & Pastor-Anglada, M. (2012). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology, 3, 16. [Link]
- Molina-Arcas, M., et al. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology.
- Koczor, C. A., Torres, R. A., & Lewis, W. (2012). The role of transporters in the toxicity of nucleoside and nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology.
- Costa, M. S., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 74-84. [Link]
- Mertlíková-Kaiserová, H., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. ResearchGate.
- Maruyama, T., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2535-2538. [Link]
- Johnson, J. A., & Thomas, H. J. (1956). Synthesis of Potential Anticancer Agents. II. 6-Mercapto-9-β-D-ribofuranosylpurine. Journal of the American Chemical Society, 78(15), 3863–3864. [Link]
- Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. Journal of Pharmacology and Experimental Therapeutics, 130, 375-382. [Link]
- Bald, E., & Sypniewski, S. (2013). Determination of urinary 6-mercaptopurine and three of its metabolites by HPLC-UV coupled with the iodine-azide reaction. Bioanalysis, 5(8), 869-877. [Link]
- Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906-943. [Link]
- Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology, 11, 594148. [Link]
- Heneveld, L., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Pharmaceuticals (Basel), 15(7), 868. [Link]
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Park, J., et al. (2018). Adenosine Kinase couples sensing of cellular potassium depletion to purine metabolism. Scientific Reports, 8(1), 12001. [Link]
- Dubinsky, Z., et al. (2001). 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity. Gut, 48(5), 659-664. [Link]
- Schaner, M. E., et al. (1997). The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate. British Journal of Pharmacology, 120(5), 941-946. [Link]
- Boison, D., & Szyf, M. (2024). Adenosine Kinase: An Epigenetic Modulator and Drug Target. Molecular Pharmacology. [Link]
- Mertlíková-Kaiserová, H., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 346-357. [Link]
- Zhang, Y., et al. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 1-18. [Link]
- Jouaneh, A., et al. (2022). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory.
- Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews, 36(2), 115-143. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of transporters in the toxicity of nucleoside and nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 11. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine Kinase couples sensing of cellular potassium depletion to purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 21. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. agilent.com [agilent.com]
- 26. harvest.usask.ca [harvest.usask.ca]
- 27. Determination of urinary 6-mercaptopurine and three of its metabolites by HPLC-UV coupled with the iodine-azide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Early-Stage Research of 6-Chloropurine Riboside's Therapeutic Potential
Abstract
6-Chloropurine riboside (6-CPR), a purine nucleoside analog, has emerged as a compound of significant interest in the landscape of therapeutic development. Its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, leading to potent cytotoxic effects in rapidly proliferating cells. This technical guide provides a comprehensive overview of the early-stage research into 6-CPR's therapeutic potential, with a primary focus on its applications in oncology. We will delve into its mechanism of action, preclinical evidence, and the experimental methodologies crucial for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 6-CPR as a prospective therapeutic agent.
Introduction to this compound (6-CPR)
This compound is a synthetic derivative of the natural purine nucleoside inosine. Structurally, it consists of a 6-chloropurine base attached to a ribose sugar moiety. This modification, the substitution of a hydroxyl group with a chlorine atom at the 6-position of the purine ring, is pivotal to its biological activity. As a nucleoside analog, 6-CPR can be taken up by cells and subsequently metabolized, interfering with nucleic acid synthesis and other vital cellular functions.[1] Its potential as an anticancer and antiviral agent has been the subject of numerous preclinical investigations.[1]
Mechanism of Action: A Multi-faceted Approach to Cellular Disruption
The therapeutic efficacy of 6-CPR stems from its ability to disrupt multiple critical cellular pathways. Its action is not confined to a single target but rather a cascade of events initiated by its metabolic activation.
Metabolic Activation
Upon cellular uptake, 6-CPR serves as a prodrug and must be phosphorylated to its active form, 6-chloropurine ribonucleotide (6-CPR-MP). This conversion is primarily catalyzed by adenosine kinase. The resulting monophosphate can be further phosphorylated to the di- and triphosphate forms (6-CPR-DP and 6-CPR-TP) by cellular kinases. These phosphorylated metabolites are the primary effectors of 6-CPR's cytotoxic activity.
Inhibition of Nucleic Acid Synthesis
The triphosphate metabolite, 6-CPR-TP, can be erroneously incorporated into growing RNA and DNA chains by polymerases. This incorporation can lead to chain termination or the creation of dysfunctional nucleic acids, ultimately halting replication and transcription. This is a key mechanism behind its antitumor activity.[2][3]
Induction of Apoptosis
A significant body of research has demonstrated that 6-CPR and its analogs are potent inducers of apoptosis, or programmed cell death.[2][4] This process is often a consequence of the cellular stress induced by DNA damage and metabolic disruption. Studies have shown that treatment with 6-chloropurine nucleosides can lead to cell cycle arrest, typically at the G2/M phase, which precedes the onset of apoptosis.[4][5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and the systematic dismantling of the cell. Some studies also suggest that certain derivatives of 6-chloropurine can induce apoptosis by depleting cellular glutathione (GSH) levels, leading to increased oxidative stress.[6][7]
Preclinical Evaluation: Methodologies and Key Findings
The early-stage assessment of 6-CPR's therapeutic potential relies on a suite of in vitro and in vivo experimental models. These studies are crucial for determining its efficacy, understanding its pharmacological properties, and identifying potential toxicities.
In Vitro Cytotoxicity Assays
A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-CPR (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Table 1: Representative IC50 Values of 6-Chloropurine Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | 6-chloropurine derivative | 3.5 | [5] |
| K562 | Chronic Myeloid Leukemia | 6-chloropurine derivative | Single-digit µM | [5] |
| MCF-7 | Breast Cancer | 6-chloropurine derivative | Single-digit µM | [5] |
Note: The specific IC50 values can vary depending on the specific derivative of 6-chloropurine and the experimental conditions.
Apoptosis Detection
To confirm that the observed cytotoxicity is due to apoptosis, specific assays are employed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with 6-CPR at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
In Vivo Efficacy Studies
Promising in vitro results warrant further investigation in animal models to assess in vivo efficacy and safety.
Experimental Workflow: Xenograft Tumor Model
Therapeutic Applications and Future Directions
The primary therapeutic application for 6-CPR and its analogs is in the treatment of various cancers, particularly hematological malignancies such as leukemia.[8][9][10] Clinical evaluations of 6-chloropurine have shown some efficacy in adults with acute leukemia.[8] There is also emerging interest in its potential as an antiviral agent, with some studies demonstrating activity against viruses like SARS-CoV.[11][12]
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of 6-CPR with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby reducing systemic toxicity.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to 6-CPR therapy.
-
Structural Modifications: Synthesizing novel derivatives of 6-CPR with improved pharmacological properties, such as increased potency, better bioavailability, and reduced side effects.[13][14]
Conclusion
Early-stage research on this compound has established it as a promising scaffold for the development of novel therapeutics. Its multifaceted mechanism of action, involving the disruption of nucleic acid synthesis and the induction of apoptosis, provides a strong rationale for its continued investigation. The methodologies outlined in this guide provide a framework for the systematic evaluation of 6-CPR and its analogs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and pave the way for its clinical application.
References
- Carron, M., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 819-828. [Link]
- Request PDF. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
- PubMed. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
- Ellison, R. R., Karnofsky, D. A., & Burchenal, J. H. (1958). Clinical evaluation of 6-chloropurine in leukemia of adults. Blood, 13(8), 705-724. [Link]
- Mertlíková-Kaiserová, H., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. [Link]
- PubMed. (1958). Clinical evaluation of 6-chloropurine in leukemia of adults. Blood, 13(8), 705-724. [Link]
- Min, J. Y., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2445-2448. [Link]
- PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2445-2448. [Link]
- Ellison, R. R., Silver, R. T., & Engle, R. L., Jr. (1959). Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults. Annals of Internal Medicine, 51(2), 322-338. [Link]
- Mertlíková-Kaiserová, H., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 223-235. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Clinical evaluation of 6-chloropurine in leukemia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
The chemical and physical properties of 6-Chloropurine riboside.
An In-depth Technical Guide to 6-Chloropurine Riboside for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-chloro-9-β-D-ribofuranosyl-9H-purine, is a synthetic purine nucleoside analog that serves as a pivotal intermediate in medicinal chemistry and a valuable tool in biochemical research.[1][2] Its structure, which mimics the natural nucleoside inosine, allows it to function as an antimetabolite, interfering with the synthesis of nucleic acids.[3][4] This property has established this compound as a cornerstone for the development of antiviral and anticancer therapies.[1] As a versatile precursor, it is extensively used in the synthesis of a wide array of modified nucleoside analogs, including adenosine derivatives with significant antiproliferative activity.[5][6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, an exploration of its biological activity and mechanism of action, and a summary of its applications in contemporary research and drug development.
Physicochemical Properties
This compound is typically supplied as a white to faint yellow or colorless crystalline powder.[1][7] It is stable for at least four years when stored at -20°C.[5] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [1][5] |
| Molecular Weight | 286.67 g/mol | [1][3] |
| CAS Number | 5399-87-1 | [1][5] |
| Appearance | White or faint yellow powder | [1] |
| Melting Point | 158-162 °C (decomposes) | [8] |
| Solubility | Soluble in DMSO (~5 mg/ml) and dimethylformamide (~2 mg/ml). Slightly soluble in water, methanol.[5][8] | [5][8] |
| Storage Temperature | -20°C | [1][5] |
| Purity | Typically ≥98% (HPLC) | [5] |
| InChI Key | XHRJGHCQQPETRH-KQYNXXCUSA-N | [2] |
Spectral Analysis for Structural Elucidation
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The FT-IR spectrum reveals the presence of key functional groups, such as O-H stretching from the hydroxyl groups of the ribose, N-H stretching from the purine ring, and C-Cl stretching.[1]
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The expected molecular ion peak [M]+ would be observed, along with characteristic fragmentation patterns.
-
UV-Vis Spectroscopy : In a solution, this compound exhibits a characteristic UV absorbance maximum, which can be used for quantification based on the Beer-Lambert law.[10][11]
Synthesis and Purification: A Validated Protocol
This compound can be synthesized through various routes, with one of the most common and reliable methods involving the chlorination of inosine. The following protocol details this procedure, which is designed to be a self-validating system for producing high-purity material.
Experimental Protocol: Synthesis of this compound from Inosine
This two-step process involves the initial protection of the hydroxyl groups on the ribose moiety, followed by chlorination of the purine ring and subsequent deprotection.
Step 1: Acetylation of Inosine (Protection)
Causality: The hydroxyl groups of the ribose sugar are protected as acetyl esters to prevent them from reacting with the chlorinating agent in the subsequent step. This ensures that the chlorination occurs selectively at the 6-position of the purine ring.
-
Suspend inosine (1 equivalent) in anhydrous pyridine.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride (excess, ~4-5 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and stir for 1 hour to hydrolyze excess acetic anhydride.
-
Extract the product, 2',3',5'-tri-O-acetylinosine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tri-O-acetylinosine.
Step 2: Chlorination and Deprotection
Causality: Thionyl chloride in the presence of DMF (Vilsmeier-Haack reagent conditions) is an effective system for converting the 6-hydroxyl group of the purine into a chloro group. The subsequent deprotection with methanolic ammonia removes the acetyl protecting groups to yield the final product.
-
Dissolve the crude 2',3',5'-tri-O-acetylinosine in anhydrous chloroform or dichloromethane.
-
Add N,N-dimethylformamide (catalytic amount).
-
Carefully add thionyl chloride (excess, ~3-4 equivalents) dropwise at 0°C.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting residue in methanol saturated with ammonia at 0°C.
-
Stir the solution at room temperature for 4-6 hours to effect deprotection.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification Protocol: Recrystallization
Causality: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[12][13] For this compound, a mixed solvent system or a single solvent like ethanol or water can be effective.
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or an ethanol-water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Caption: A workflow for the synthesis and purification of this compound.
Chemical Reactivity and Biological Activity
The chemical reactivity of this compound is dominated by the electrophilic nature of the C6 carbon of the purine ring, which is attached to a good leaving group (chloride). This makes it susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a precursor in the synthesis of a wide range of 6-substituted purine nucleosides, such as N6-benzyladenosine derivatives, which have shown antiproliferative activity.[5]
Biologically, this compound acts as a purine nucleoside analog.[3] Its structural similarity to natural purine nucleosides allows it to be recognized by cellular enzymes and enter metabolic pathways.[14] This leads to its primary biological activities, which include:
-
Anticancer Activity : As a purine antimetabolite, it can disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells, leading to the induction of apoptosis.[3][15]
-
Antiviral Activity : It has been investigated for its potential against various viruses, including SARS-CoV.[16] The 6-chloropurine moiety is believed to play a crucial role in its antiviral efficacy, possibly through irreversible inhibition of viral enzymes.[16]
-
Enzyme Inhibition : After intracellular phosphorylation, its metabolites can act as inhibitors of key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH).
Mechanism of Action: A Purine Antimetabolite
The cytotoxic effects of this compound are primarily due to its role as a purine antimetabolite.[3][4] After entering the cell, it is metabolized by cellular kinases to its monophosphate, diphosphate, and triphosphate forms.
-
Intracellular Activation : this compound is phosphorylated by cellular kinases to form this compound monophosphate (6-Cl-RMP), diphosphate (6-Cl-RDP), and triphosphate (6-Cl-RTP).
-
Inhibition of de Novo Purine Synthesis : 6-Cl-RMP can mimic inosine monophosphate (IMP) and inhibit enzymes crucial for the de novo synthesis of purine nucleotides, such as IMP dehydrogenase, which catalyzes the rate-limiting step in the synthesis of guanine nucleotides.[17] This starves the cell of the necessary building blocks for nucleic acid synthesis.
-
Incorporation into Nucleic Acids : The triphosphate form, 6-Cl-RTP, can be mistakenly incorporated into growing DNA and RNA chains by polymerases.[17] The presence of this fraudulent nucleotide can lead to chain termination, errors in replication and transcription, and ultimately, cell cycle arrest and apoptosis.[3][18]
Caption: Mechanism of action of this compound as a purine antimetabolite.
Applications in Research and Drug Development
The unique chemical and biological properties of this compound make it a valuable compound for various applications:
-
Drug Discovery Precursor : It is a key starting material for the synthesis of novel nucleoside analogs with potential therapeutic activities, including anticancer, antiviral, and immunosuppressive agents.[1][19]
-
Biochemical Research Tool : It is used to study the kinetics and substrate specificity of enzymes involved in purine metabolism, such as adenosine deaminase.[7]
-
Cancer Research : As a cytotoxic agent, it is used in vitro to study the mechanisms of cell death and apoptosis in cancer cell lines.[3]
-
Antiviral Research : It serves as a lead compound for the development of new antiviral therapies, particularly against RNA viruses.[16]
References
- Zurita, F.V., Vega, N.B., & Cabrera, M.G. (2018).
- PubChem. (n.d.). 2-Amino-6-chloropurine riboside.
- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current protocols in nucleic acid chemistry, 74(1), e57.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & medicinal chemistry letters, 17(9), 2470–2473.
- Iannazzo, D., et al. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. Molecules, 28(18), 6688.
- Rejman, D., et al. (2011). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids, 30(12), 1013-1023.
- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963.
- Lecturio. (n.d.). Antimetabolite Chemotherapy.
- Wikipedia. (n.d.). Purine metabolism.
- Duggan, D. E., & Titus, E. (1960). The metabolism of 6-chloropurine-8-C14 in the rat. The Journal of pharmacology and experimental therapeutics, 130, 375–382.
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Li, T. K., & Liu, L. F. (1996). RNA synthesis inhibitors alter the subnuclear distribution of DNA topoisomerase I. Experimental cell research, 224(1), 147–154.
- Maruyama, T., et al. (2000). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103-104.
- Google Patents. (n.d.). Method for preparing salts of 6-chloropurine.
- Google Patents. (n.d.). 6-chloropurine.
- Oncohema Key. (2016). Purine Antimetabolites.
- YouTube. (2025). 3. Purine Synthesis Inhibitors & Antimetabolites: Immunosuppressants: Pharmacology.
- ResearchGate. (2025). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- MDPI. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.
- Google Patents. (n.d.). Novel 6-chloropurine compounds and method of preparing them.
- Wu, X., et al. (2018). Dietary polyphenols influence antimetabolite agents: methotrexate, 6-mercaptopurine and 5-fluorouracil in leukemia cell lines. Food & function, 9(10), 5235–5244.
- YouTube. (n.d.). Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria.
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
- MDPI. (2023). Characteristic Wavelength Selection and Surrogate Monitoring for UV–Vis Absorption Spectroscopy-Based Water Quality Sensing.
Sources
- 1. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lecturio.com [lecturio.com]
- 5. 6-Chloropurine ribonucleoside(2004-06-0) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloropurine(87-42-3) 13C NMR spectrum [chemicalbook.com]
- 8. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 9. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum [chemicalbook.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. researchgate.net [researchgate.net]
- 14. Purine metabolism - Wikipedia [en.wikipedia.org]
- 15. Purine Antimetabolites | Oncohema Key [oncohemakey.com]
- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Understanding the enzymatic targets of 6-Chloropurine riboside.
An In-Depth Technical Guide to the Enzymatic Targets of 6-Chloropurine Riboside
Executive Summary
This compound (6-CPR) is a synthetic purine nucleoside analog recognized for its potential in developing antiviral and anticancer therapies.[1] As a prodrug, its biological activity is contingent upon intracellular metabolic activation. This guide elucidates the core mechanisms of 6-CPR, focusing on its enzymatic targets following its conversion to active nucleotide forms. The primary mechanism of action involves a multi-pronged attack on cellular proliferation through the inhibition of key enzymes in the de novo purine biosynthesis pathway and the fraudulent incorporation of its metabolites into nucleic acids, ultimately inducing cell cycle arrest and apoptosis.[2][3] This document provides a detailed overview of the metabolic activation pathway, the primary enzymatic targets, and the downstream cellular consequences, supported by validated experimental protocols for researchers in drug development.
Introduction to this compound
This compound (also known as 6-chloro-9-β-D-ribofuranosylpurine) is a chlorinated derivative of a natural purine ribonucleoside. Structurally, it mimics the endogenous nucleoside adenosine, allowing it to be recognized by cellular enzymes involved in purine metabolism.[1] This mimicry is the foundation of its mechanism of action, enabling it to function as an antimetabolite. Purine analogs like 6-CPR are designed to interfere with essential cellular processes, such as DNA and RNA synthesis, making them potent cytotoxic agents against rapidly dividing cells, a hallmark of cancer.[2][4] Its therapeutic potential stems from its ability to disrupt these fundamental pathways, leading to the selective elimination of pathological cells.
The Critical Role of Metabolic Activation
Like many nucleoside analogs, 6-CPR is administered in an inactive form and must undergo intracellular phosphorylation to exert its cytotoxic effects. This bioactivation cascade is a prerequisite for its interaction with downstream enzymatic targets.
Cellular Uptake and Initial Phosphorylation: The Adenosine Kinase Gateway
The journey of 6-CPR begins with its transport into the cell, a process likely mediated by solute carrier (SLC) transporters responsible for nucleoside uptake.[5] Once inside the cytoplasm, the first and rate-limiting step in its activation is the phosphorylation of the 5'-hydroxyl group of the ribose moiety. This reaction is catalyzed by Adenosine Kinase (AdK) , an essential enzyme that regulates adenosine levels by converting it to adenosine monophosphate (AMP).[6][7] AdK recognizes 6-CPR as a substrate, transferring a gamma-phosphate from ATP to form 6-chloro-9-β-D-ribofuranosyl-5'-monophosphate (6-Cl-PMP). The efficiency of this initial phosphorylation by AdK is a critical determinant of the compound's overall potency.[8]
Subsequent Phosphorylation
Following the initial conversion to 6-Cl-PMP, subsequent phosphorylation events are carried out by other cellular nucleoside monophosphate and diphosphate kinases. These enzymes sequentially add two more phosphate groups to yield the active triphosphate form, 6-chloro-9-β-D-ribofuranosyl-5'-triphosphate (6-Cl-PTP). It is primarily the monophosphate and triphosphate metabolites that interact with and inhibit the key intracellular enzymatic targets.
Primary Enzymatic Targets of Activated Metabolites
The cytotoxicity of 6-CPR is driven by the actions of its phosphorylated metabolites, which disrupt purine metabolism and nucleic acid integrity. The mechanism is analogous to the well-characterized thiopurine drugs, such as 6-mercaptopurine (6-MP).[9]
Potent Inhibition of De Novo Purine Biosynthesis
The de novo synthesis of purines is a fundamental pathway for producing the building blocks of DNA and RNA. The monophosphate metabolite of 6-CPR, 6-Cl-PMP, acts as a potent feedback inhibitor of several key enzymes in this pathway.[10]
-
Phosphoribosyl Pyrophosphate Amidotransferase (PPAT or PRPP Amidotransferase): This is the rate-limiting enzyme in de novo purine synthesis.[11] The active monophosphate metabolite of 6-CPR mimics the natural purine nucleotides that allosterically inhibit this enzyme, effectively shutting down the entire pathway at its first committed step.[9]
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes a critical step in the synthesis of guanine nucleotides. 6-CPR's phosphorylated form is known to be a substrate analogue for IMPDH, suggesting it acts as a competitive inhibitor.
-
Adenylosuccinate Synthetase: This enzyme is crucial for the synthesis of adenine nucleotides from inosine monophosphate. The active metabolites of related purine analogs inhibit this enzyme, and it is a presumed target for 6-Cl-PMP.[10]
By inhibiting these enzymes, 6-CPR metabolites starve the cell of the essential purine nucleotides (ATP and GTP) required for DNA replication, RNA transcription, and cellular energy metabolism.
Incorporation into Nucleic Acids
The triphosphate metabolite, 6-Cl-PTP, is recognized by DNA and RNA polymerases as a substrate. Its incorporation into elongating nucleic acid chains leads to fraudulent DNA and RNA. This incorporation can result in:
-
Chain Termination: Disruption of further elongation by polymerases.
-
DNA Damage Recognition: The altered DNA structure is recognized by mismatch repair enzymes, which can trigger futile repair cycles, leading to DNA strand breaks and the activation of apoptotic pathways.[9]
This direct interference with the integrity and synthesis of genetic material is a major contributor to the cytotoxicity of 6-CPR, ultimately inducing G2/M cell cycle arrest and apoptosis.[2][3]
Other Potential Enzymatic Interactions
Beyond its primary targets in purine metabolism, 6-CPR and its parent base, 6-chloropurine, can interact with other enzyme systems.
-
Adenosine Deaminase (ADA): 6-CPR is used in studies of ADA kinetics, indicating an interaction. ADA typically deaminates adenosine to inosine. If 6-CPR is a substrate, ADA could potentially inactivate it. Conversely, if it is an inhibitor, it could modulate endogenous adenosine levels.
-
Glutathione S-Transferase (GST): The 6-chloropurine base can be conjugated to glutathione by GST.[12] This process can lead to a significant depletion of the intracellular glutathione pool, inducing oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, which are potent triggers for apoptosis.[13]
Table 1: Summary of Key Enzymatic Targets and Cellular Effects
| Enzyme/Process Target | Active Metabolite | Mechanism of Action | Downstream Cellular Effect |
| Adenosine Kinase (AdK) | This compound | Substrate for phosphorylation | Bioactivation to cytotoxic form |
| PPAT | 6-Chloro-PMP | Allosteric feedback inhibition | Depletion of purine pool |
| IMPDH | 6-Chloro-PMP | Competitive inhibition | Inhibition of GTP synthesis |
| DNA/RNA Polymerases | 6-Chloro-PTP | Substrate incorporation | DNA damage, chain termination |
| Glutathione S-Transferase | 6-Chloropurine (base) | Substrate for conjugation | GSH depletion, oxidative stress |
Methodologies for Target Identification and Validation
A multi-faceted experimental approach is required to fully characterize the enzymatic targets of 6-CPR. The trustworthiness of these protocols lies in their ability to provide quantitative, reproducible data that connects molecular interactions to cellular phenotypes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 7. Adenosine kinase: exploitation for therapeutic gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 10. youtube.com [youtube.com]
- 11. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for the Use of 6-Chloropurine Riboside in Cell Culture
Introduction: Unveiling the Potential of 6-Chloropurine Riboside
This compound (6-Cl-PR), a synthetic purine nucleoside analog, serves as a critical tool in cellular and pharmacological research.[1] Structurally mimicking natural purine ribonucleosides, it integrates into cellular metabolic pathways, leading to significant biological effects, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] Its utility extends beyond its direct cytotoxic effects; it is also a key intermediate in the synthesis of various other pharmacologically active compounds, including adenosine derivatives and antiviral agents.[4][5][6]
This guide provides a comprehensive framework for the effective use of this compound in a cell culture setting. We will move beyond simple step-by-step instructions to explore the underlying principles, ensuring that your experimental design is robust, reproducible, and yields insightful data.
The Molecular Mechanism: How this compound Induces Cell Death
Understanding the mechanism of action is paramount to designing effective experiments. As a purine analog, 6-Cl-PR's primary anticancer mechanisms involve the disruption of DNA synthesis and the induction of apoptosis.[1] Upon cellular uptake, it is thought to be metabolized, leading to the activation of intrinsic apoptotic pathways.
Studies on related 6-chloropurine compounds suggest a multi-faceted mechanism:
-
Cell Cycle Arrest: 6-Cl-PR has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an arrest at this critical checkpoint prior to mitosis.[2][3]
-
Induction of Apoptosis: The cell cycle arrest is often a prelude to apoptosis. This is a key therapeutic mechanism for many cytotoxic agents.
-
Glutathione (GSH) Depletion: A related compound, 9-norbornyl-6-chloropurine, exerts its cytotoxic effects by depleting intracellular glutathione (GSH).[7] This depletion triggers significant endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and, ultimately, apoptosis.[8] It is plausible that 6-Cl-PR acts via a similar GSH-depletion pathway in susceptible cell lines.
The following pathway illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound inducing apoptosis.
Core Protocols: A Practical Guide
Part 1: Foundational Preparations and Safety
Scientific integrity begins with safety and precision. This compound should be handled as a hazardous substance.[4][9]
1.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[10]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[11][12]
-
Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous waste guidelines.[13]
1.2. Physicochemical Data & Storage:
| Property | Value | Source |
| Synonyms | 6-chloro-9-β-D-ribofuranosyl-9H-purine; NSC 4910 | [4][11] |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [10] |
| Molecular Weight | 286.67 g/mol | [10] |
| Form | Powder / Solid | [10] |
| Storage (Solid) | -20°C for long-term stability (≥4 years) | [4][9] |
| Storage (Stock) | -80°C for up to 6 months; -20°C for 1 month | [14] |
1.3. Preparation of Stock Solution: The poor aqueous solubility of 6-Cl-PR necessitates the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Rationale: Creating a concentrated stock solution allows for accurate and repeatable dilutions into cell culture media while minimizing the final solvent concentration, which can be toxic to cells.[15]
-
Procedure:
-
Aseptically weigh out the desired amount of 6-Cl-PR powder (CAS 5399-87-1).[10]
-
Add sterile, anhydrous DMSO to create a stock solution. Based on solubility data, a 10 mM stock is readily achievable (Solubility in DMSO is ~5 mg/mL or ~17.4 mM).[4][5]
-
Calculation for 10 mM Stock:
-
Mass (mg) = 10 mmol/L * 0.001 L * 286.67 g/mol * 1000 mg/g = 2.87 mg
-
Dissolve 2.87 mg of 6-Cl-PR in 1 mL of DMSO.
-
-
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.[14]
-
Part 2: Determining Cell Line-Specific Cytotoxicity
The sensitivity of cell lines to a cytotoxic compound can vary significantly. Therefore, the first experimental step is always to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line.
2.1. Experimental Goal: To identify the concentration of 6-Cl-PR that inhibits cell proliferation by 50% after a defined exposure time (e.g., 48 or 72 hours). 2.2. Recommended Assay: A colorimetric viability assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is suitable.[2][16]
Caption: Workflow for a typical dose-response cytotoxicity experiment.
2.3. Step-by-Step Protocol (MTT Assay Example):
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume proliferation for 24 hours.[16]
-
Compound Preparation: Prepare serial dilutions of your 6-Cl-PR stock solution in complete culture medium. A common starting range, based on related compounds, is 0.1 µM to 100 µM.[3][15]
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of 6-Cl-PR to the appropriate wells.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%). This validates that any observed cytotoxicity is not from the solvent.[15]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 6-Cl-PR concentration and use non-linear regression to determine the IC₅₀ value.
Part 3: Protocol for Inducing Apoptosis and Cell Cycle Arrest
Once the IC₅₀ is determined, you can design experiments to study the specific cellular effects. Typically, concentrations around the IC₅₀ and slightly above are used.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, T-25 flasks for flow cytometry) at a density that prevents confluence during the experiment.
-
Treatment: Treat cells with the desired concentration of 6-Cl-PR (e.g., IC₅₀, 2x IC₅₀). Include an untreated and a vehicle control.
-
Time Course: Harvest cells at various time points (e.g., 12, 24, 48 hours) to analyze the progression of cell cycle arrest and apoptosis.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium, then pellet the cells by centrifugation.
-
Suspension cells: Collect the medium and pellet the cells directly by centrifugation.
-
-
Downstream Analysis: Process the cell pellets immediately for downstream applications or store them at -80°C.
Validation and Downstream Analysis
Trustworthiness in research requires self-validating protocols. The effects of 6-Cl-PR must be confirmed and quantified using established methods.
-
Apoptosis Assessment:
-
Flow Cytometry: Use Annexin V-FITC and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Western Blot: Probe for key apoptotic markers such as cleaved Caspase-3 and cleaved PARP. An increase in these cleaved forms confirms the activation of the apoptotic cascade.[3]
-
-
Cell Cycle Analysis:
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observed effect/High IC₅₀ | 1. Cell line is resistant.[15]2. Compound has degraded. | 1. Screen different cell lines; some may lack the necessary transporters or metabolic enzymes.2. Prepare a fresh stock solution from powder. Confirm storage conditions. |
| High cell death in vehicle control | 1. DMSO concentration is too high (>0.5%).[15]2. Cells are overly sensitive to DMSO. | 1. Recalculate dilutions to lower the final DMSO concentration.2. Perform a DMSO toxicity curve to find the maximum tolerated concentration for your cell line. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Mycoplasma contamination.[15]3. Inconsistent compound activity. | 1. Be meticulous with cell counting and seeding.2. Regularly test your cell cultures for mycoplasma.3. Use aliquots from a single, large batch of stock solution for the entire experiment series. |
References
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry. URL: https://doi.org/10.1016/j.ejmech.2014.11.019
- This compound Safety Data Sheet. Cayman Chemical. URL: https://www.caymanchem.com/msdss/36002m.pdf
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. ResearchGate. URL: https://www.researchgate.net/publication/268808605_New_antitumor_6-chloropurine_nucleosides_inducing_apoptosis_and_G2M_cell_cycle_arrest
- This compound Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/852481
- 2-Amino-6-chloropurine riboside Safety Data Sheet. Santa Cruz Biotechnology.
- 6-chloro-1H-Purine Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- This compound Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds-repository
- Chloropurine riboside (this compound) Product Page. MedChemExpress. URL: https://www.medchemexpress.com/chloropurine-riboside.html
- 6-Chloropurine Product Information. Cayman Chemical. URL: https://www.caymanchem.com/product/38879/6-chloropurine
- This compound Product Information. Cayman Chemical. URL: https://www.caymanchem.com/product/36002/6-chloropurine-riboside
- This compound (NSC 4910) Product Page. Cayman Chemical. URL: https://www.caymanchem.com/product/36002
- Induction of apoptosis in cells. Abcam. URL: https://www.abcam.com/protocols/induction-of-apoptosis-in-cells
- 6-Chloropurine Product Page. MedChemExpress. URL: https://www.medchemexpress.com/6-chloropurine.html
- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research. URL: https://iv.iiarjournals.org/content/33/8/3163.long
- Method for preparing salts of 6-chloropurine. Google Patents. URL: https://patents.google.
- 6-Chloropurine ribonucleoside synthesis. ChemicalBook. URL: https://www.chemicalbook.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126875/
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17581023/
- This compound Product Page. MilliporeSigma. URL: https://www.emdmillipore.com/US/en/product/6-Chloropurine-riboside,MDA_CHEM-852481
- 6-Cl-purine-rTP Product Page. APExBIO. URL: https://www.apexbt.com/6-cl-purine-rtp.html
- Apoptosis Protocols. BD Biosciences. URL: https://www.bdbiosciences.
- Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12903289/
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17336519/
- 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27288283/
- The Synthesis and Properties of 6-Chloropurine and Purine. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja01123a061
- Technical Support Center: 6-Mercaptopurine Riboside (6-MMPR) in Long-Term Cell Culture. BenchChem. URL: https://www.benchchem.com/technical-support-center/6-mercaptopurine-riboside-6-mmpr-in-long-term-cell-culture
- An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloropurine Riboside. BenchChem. URL: https://www.benchchem.com/technical-support-center/an-in-depth-technical-guide-on-the-core-mechanism-of-action-of-2-6-dichloropurine-riboside
- ANTAGONISTIC EFFECTS OF 6-MERCAPTOPURINE AND COENZYME A ON MITOCHONDRIA AND MITOSIS IN TISSUE CULTURE. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2136779/
- 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18951973/
- Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. URL: https://www.mdpi.com/1420-3049/22/3/418
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound 99 5399-87-1 [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Kinetic Analysis of Adenosine Deaminase using 6-Chloropurine Riboside
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Natural Substrate
Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] This function is critical for the development and maintenance of the immune system, and dysregulation of ADA activity is associated with numerous pathologies, including severe combined immunodeficiency (SCID) and various cancers.[1][2] Consequently, ADA is a significant target for therapeutic intervention.
While adenosine is the natural substrate, the study of ADA's interaction with substrate analogs provides deeper insights into its catalytic mechanism and inhibition. 6-Chloropurine riboside stands out as a valuable tool in this context. It is a slow substrate for ADA, which, instead of deamination, catalyzes a dehalogenation reaction, converting this compound into inosine and a chloride ion.[3] The study of such halogenated purine ribosides has been instrumental in elucidating the enzyme's mechanism, particularly in confirming that the formation of a tetrahedral intermediate at the C6 position of the purine ring is the rate-determining step of the reaction, rather than the cleavage of the C6-substituent bond.[4]
This application note provides a comprehensive guide to utilizing this compound for the kinetic characterization of adenosine deaminase, focusing on a continuous spectrophotometric assay. We will detail the underlying principles, provide a robust experimental protocol, and discuss the interpretation of kinetic data, empowering researchers to leverage this substrate for mechanistic studies and inhibitor screening.
Principle of the Assay
The kinetic analysis of ADA with this compound is based on the change in ultraviolet (UV) absorbance that occurs upon the enzymatic conversion of the substrate to the product, inosine. Both this compound and inosine are UV-active, but they possess distinct molar extinction coefficients at specific wavelengths. By monitoring the change in absorbance over time at a wavelength where the difference between the substrate and product is significant, the rate of the enzymatic reaction can be continuously measured.
The reaction is as follows:
This compound + H₂O --(Adenosine Deaminase)--> Inosine + Cl⁻ + H⁺
The rate of this reaction can be determined by measuring the increase in absorbance at a specific wavelength. While the optimal wavelength for the natural substrate (adenosine to inosine) is often cited as 265 nm[5], for this compound, a different wavelength may be optimal. The key is to identify a wavelength with the largest possible difference in molar extinction coefficient (Δε) between this compound and inosine to maximize the signal-to-noise ratio.
Visualization of Key Processes
Caption: Experimental workflow for the ADA kinetic assay.
Caption: Simplified reaction mechanism of ADA with this compound.
Materials and Reagents
-
Enzyme: Purified Adenosine Deaminase (e.g., from bovine spleen, Type IX, available from Sigma-Aldrich).
-
Substrate: this compound (≥98% purity).
-
Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control, capable of kinetic measurements.
-
UV-transparent 96-well plates or quartz cuvettes.
-
Calibrated micropipettes.
-
Nuclease-free water.
-
Experimental Protocols
PART 1: Determination of the Molar Extinction Coefficient Difference (Δε)
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in the assay buffer (50 mM Potassium Phosphate, pH 7.4).
-
Prepare a 1 mM stock solution of Inosine in the same assay buffer.
-
-
Perform UV-Vis Scans:
-
Scan the absorbance of a diluted solution (e.g., 50 μM) of this compound from 220 nm to 320 nm to identify its λmax.
-
Scan the absorbance of a diluted solution (e.g., 50 μM) of Inosine over the same range.
-
Overlay the spectra to identify the wavelength of maximum absorbance difference. This is often near the λmax of one of the compounds but should be confirmed experimentally. Let's designate this wavelength as λ_opt.
-
-
Calculate Molar Extinction Coefficients (ε):
-
Prepare a dilution series of both this compound and Inosine in the assay buffer (e.g., 0, 20, 40, 60, 80, 100 μM).
-
Measure the absorbance of each dilution at λ_opt.
-
Plot Absorbance vs. Concentration for each compound.
-
According to the Beer-Lambert Law (A = εcl), the slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm pathlength).
-
-
Calculate Δε:
-
Calculate the difference: Δε = ε_Inosine - ε_6-Chloropurine_Riboside at λ_opt. This value will be used in all subsequent activity calculations.
-
PART 2: Enzyme Kinetic Assay Protocol
Self-Validation: This protocol includes controls to ensure the observed activity is due to the enzyme and not spontaneous substrate degradation.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Working Solutions: Prepare a range of 2x concentrated solutions of this compound in the assay buffer. For a typical Km determination, concentrations might range from 0.1 mM to 2.0 mM (yielding final concentrations of 50 μM to 1.0 mM).
-
Enzyme Working Solution: Dilute the ADA stock solution in cold assay buffer to a concentration that provides a linear rate of absorbance change for at least 5 minutes. A starting point could be 0.1-0.5 U/mL. The optimal concentration must be determined empirically.
-
-
Assay Setup (96-well plate format, 200 μL final volume):
-
Add 100 μL of each 2x Substrate Working Solution to different wells.
-
For the "No Substrate" control, add 100 μL of assay buffer.
-
For the "No Enzyme" control, add 100 μL of a substrate solution.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.
-
-
Initiate and Measure:
-
Initiate the reactions by adding 100 μL of the Enzyme Working Solution to all wells (except the "No Enzyme" control, to which 100 μL of assay buffer is added).
-
Immediately start kinetic measurement, recording the absorbance at λ_opt every 15-30 seconds for 5-10 minutes.
-
Data Analysis and Interpretation
-
Calculate Initial Velocity (v₀):
-
For each substrate concentration, plot Absorbance vs. Time (in minutes).
-
Identify the initial linear portion of the curve (typically the first 1-3 minutes).
-
The slope of this linear portion is the initial velocity (v₀) in units of ΔA/min.
-
-
Convert to Specific Activity:
-
Use the Beer-Lambert Law to convert the rate from ΔA/min to concentration/min.
-
Rate (μmol/min/mL) = (v₀ / (Δε * l)) * 1000
-
v₀ = Initial velocity (ΔA/min)
-
Δε = Experimentally determined molar extinction coefficient difference (M⁻¹cm⁻¹)
-
l = Pathlength of the well (in cm). For 96-well plates, this must be measured or provided by the instrument (pathcheck function). If not, it is typically calculated based on the volume.
-
-
Specific Activity (U/mg) = (Rate (μmol/min/mL) / [Enzyme] (mg/mL))
-
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.
-
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Plot the initial velocity (v₀, in μmol/min/mg) against the substrate concentration ([S], in μM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
The software will provide the values for Km (in μM) and Vmax (in μmol/min/mg).
-
Expected Results & Comparative Data
Researchers should expect the reaction with this compound to be significantly slower than with adenosine. The Km may also be different, reflecting a potentially lower affinity of the enzyme for this analog.
| Parameter | Substrate | Enzyme Source | Value | Reference |
| Km | Adenosine | Calf Intestinal Mucosa | ~29.7 μM | [6] |
| kcat | Adenosine | Calf Intestinal Mucosa | ~251 s⁻¹ | [6] |
| Km | This compound | Takadiastase (fungal) | ~650 μM | [3] |
| Vmax | This compound | Takadiastase (fungal) | ~1/70th of Vmax for 5'-AMP | [3] |
Note: The data presented is from different enzyme sources and should be used for qualitative comparison only. Kinetic parameters are highly dependent on the specific assay conditions (pH, temperature, buffer composition).
Troubleshooting
-
No or Low Activity:
-
Confirm enzyme activity with the natural substrate, adenosine.
-
Increase enzyme concentration. This compound is a slow substrate and may require more enzyme.
-
Check buffer pH and temperature.
-
-
Non-linear Reaction Progress Curves:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce enzyme concentration.
-
Substrate or product inhibition may be occurring at high concentrations. Ensure you are using the initial linear rate for calculations.
-
-
High Background Reading in "No Enzyme" Control:
-
The substrate may be unstable and degrading spontaneously. Prepare fresh substrate solutions.
-
Check for contamination in the buffer or substrate.
-
References
- Kurz, L. C., et al. (1987). Adenosine deaminase converts purine riboside into an analogue of a reactive intermediate: a 13C NMR and kinetic study. Biochemistry, 26(26), 8450–8457.
- Heinz, F., Reckel, S., & Kalden, J. R. (1980). A new spectrophotometric assay for enzymes of purine metabolism. IV. Determination of adenosine deaminase. Enzyme, 25(1), 50-55.
- Lu, J., & Grenache, D. G. (2012). Development of a rapid, microplate-based kinetic assay for measuring adenosine deaminase activity in body fluids. Clinical Biochemistry, 45(7-8), 569-573. This protocol is adapted in a public repository: protocols.io.
- Cercignani, G., & Allegrini, S. (1991). On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal. Analytical Biochemistry, 192(2), 312-315.
- Novus Biologicals. (n.d.). Adenosine Deaminase/ADA Activity Assay Kit (Colorimetric) Manual. NBP3-24456.
- Sigma-Aldrich. (n.d.).
- M-CSA: Mechanism and Catalytic Site Atlas. (n.d.). Adenosine deaminase entry.
- Cristalli, G., Costanzi, S., Lambertucci, C., Lupidi, G., Vittori, S., Volpini, R., & Camaioni, E. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal research reviews, 21(2), 105–128.
- Reactome. (n.d.).
- PubChem. (n.d.). This compound. CID 93003.
- PubChem. (n.d.). Inosine. CID 6021.
- BOC Sciences. (2017). Mechanism of reaction of adenosine deaminase.
- UniProt. (n.d.). ADA - Adenosine deaminase - Bos taurus (Bovine). P56658.
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases [mdpi.com]
- 3. A new spectrophotometric assay for enzymes of purine metabolism. IV. Determination of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N6-Substituted Adenosine Derivatives from 6-Chloropurine Riboside: An Application Guide for Researchers
Introduction: The Significance of N6-Substituted Adenosine Derivatives
N6-substituted adenosine derivatives represent a pivotal class of molecules with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development. These compounds are known to interact with a variety of biological targets, including adenosine receptors, which are implicated in numerous physiological processes. Consequently, N6-substituted adenosines have demonstrated potential as antitumor, antiviral, and anti-inflammatory agents.[1] The synthesis of these derivatives is a cornerstone for exploring their therapeutic potential and structure-activity relationships (SAR).
This comprehensive guide provides a detailed protocol for the synthesis of N6-substituted adenosine derivatives starting from the commercially available 6-chloropurine riboside. We will delve into the chemical principles, step-by-step experimental procedures, purification techniques, and analytical characterization of the final products. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instructions and the underlying scientific rationale for each step.
Core Chemical Principles: The SNAr Reaction
The synthesis of N6-substituted adenosine derivatives from this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring. The chlorine atom, being a good leaving group, is subsequently displaced.
The Role of the Base: Triethylamine (Et3N)
A non-nucleophilic organic base, most commonly triethylamine (Et3N), is a critical component of this reaction. Its primary role is to act as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. Triethylamine reacts with the liberated HCl to form triethylammonium chloride, a salt that is typically soluble in the reaction solvent, thus preventing the quenching of the nucleophile and driving the reaction to completion.
Choice of Solvent: The Protic Advantage
Ethanol is a frequently used solvent for this synthesis.[2] Protic solvents like ethanol can stabilize the transition state of the SNAr reaction through hydrogen bonding, thereby facilitating the departure of the chloride leaving group. While dipolar aprotic solvents can also be used in SNAr reactions, ethanol offers the practical advantages of being relatively inexpensive, less toxic, and effective at solvating the reactants.
Experimental Workflow: A Visual Guide
The overall workflow for the synthesis, purification, and characterization of N6-substituted adenosine derivatives is depicted below. This streamlined process ensures efficiency and high purity of the final compounds.
Figure 1: A comprehensive workflow diagram illustrating the key stages from synthesis to final product characterization.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of N6-substituted adenosine derivatives. The reaction time and purification method may need to be optimized depending on the specific amine used.
Materials and Reagents:
-
This compound
-
Amine of interest (e.g., benzylamine, cyclopentylamine, etc.)
-
Triethylamine (Et3N), freshly distilled
-
Absolute Ethanol (EtOH)
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Deuterated solvent for NMR (e.g., DMSO-d6)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for crystallization or column chromatography
-
HPLC system with a UV detector
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve or suspend the starting material.
-
Add the desired amine (1.2-1.5 eq) to the flask.
-
Add triethylamine (2.0-3.0 eq) to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser and heat the reaction mixture to 80°C with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v). The disappearance of the this compound spot and the appearance of a new, more polar spot indicates product formation. Reaction times typically range from 3 to 12 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the crude residue in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If crystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and mass spectrometry.
-
Data Presentation: A Comparative Overview
The reaction conditions and yields can vary depending on the nucleophilicity and steric hindrance of the amine used. The following table provides a summary of typical reaction outcomes for the synthesis of various N6-substituted adenosine derivatives.
| Amine | Product Name | Reaction Time (hours) | Yield (%) | Reference |
| Benzylamine | N6-Benzyladenosine | 4 | 85 | [2] |
| Cyclopentylamine | N6-Cyclopentyladenosine | 6 | 78 | [3] |
| Isopropylamine | N6-Isopropyladenosine | 8 | 75 | [3] |
| Aniline | N6-Phenyladenosine | 12 | 65 | [4] |
A Self-Validating System: Troubleshooting and Side Reactions
A robust protocol anticipates potential issues. Below is a guide to common problems and their solutions, ensuring the integrity of your synthesis.
Potential Side Reaction: N7 Alkylation
While the N6 position is the primary site of attack, a potential side reaction is the alkylation at the N7 position of the purine ring, leading to a mixture of N6 and N7 isomers.[4][5] This is more likely to occur with highly reactive alkylating agents or under different reaction conditions.
Detection:
-
TLC: The N7 isomer may appear as a separate spot, often with a slightly different Rf value.
-
NMR: 1H and 13C NMR spectroscopy are definitive in distinguishing between N6 and N7 isomers due to the different chemical environments of the purine ring protons and carbons.
Mitigation:
-
The reaction conditions described in the protocol (amine as the nucleophile) strongly favor N6 substitution.
-
Careful control of reaction temperature and the use of a non-nucleophilic base help to minimize side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive amine (e.g., protonated) | Ensure the use of a sufficient excess of triethylamine to neutralize any acid. Use freshly distilled amines. |
| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature (e.g., 80°C). | |
| Insufficient reaction time | Continue monitoring the reaction by TLC until the starting material is consumed. | |
| Multiple spots on TLC | Formation of side products (e.g., N7 isomer) | Purify the product using column chromatography to separate the isomers. |
| Incomplete reaction | Allow the reaction to proceed for a longer duration. | |
| Difficulty in purification | Product is highly soluble or an oil | If crystallization fails, use column chromatography. If the product is an oil, it may be possible to triturate it with a non-polar solvent to induce solidification. |
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final product and for monitoring the reaction progress.
-
Column: A reverse-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., ammonium acetate) is commonly employed.
-
Detection: UV detection at approximately 260 nm, the absorbance maximum for the adenine chromophore.
-
Example Method for N6-Benzyladenosine:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 50% Acetonitrile / 50% Water with 0.2% H2SO4
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized derivatives.
-
Solvent: DMSO-d6 is a good choice as it dissolves a wide range of adenosine derivatives and its residual peak does not interfere with the key signals.
-
Key Signals to Monitor:
-
Disappearance of this compound Signals: The characteristic signals of the starting material should be absent in the final product spectrum.
-
Appearance of N6-Substituent Signals: New signals corresponding to the protons and carbons of the introduced amine will be present.
-
Chemical Shift Changes in the Purine Ring: The substitution at the C6 position will cause a shift in the signals of the purine ring protons (H2 and H8) and carbons.
-
-
Typical 1H NMR Chemical Shifts (in DMSO-d6):
-
H8: ~8.4 ppm
-
H2: ~8.2 ppm
-
H1': ~5.9 ppm (doublet)
-
N6-H: Varies depending on the substituent, often a broad signal.
-
-
Typical 13C NMR Chemical Shifts (in DMSO-d6):
-
C6: ~154 ppm
-
C2: ~152 ppm
-
C4: ~149 ppm
-
C8: ~140 ppm
-
C5: ~120 ppm
-
C1': ~88 ppm
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for these molecules. The expected [M+H]+ ion should be observed.
Conclusion
The synthesis of N6-substituted adenosine derivatives from this compound is a robust and versatile method for accessing a wide array of biologically active molecules. By understanding the underlying chemical principles and following a well-defined experimental protocol, researchers can efficiently synthesize and characterize these important compounds. This guide provides the necessary framework for successful synthesis, purification, and analysis, empowering further exploration into the therapeutic potential of this fascinating class of nucleoside analogs.
References
- Drenichev, M. S., Oslovsky, V. E., & Mikhailov, S. N. (2016). Cytokinin Nucleosides - Natural Compounds with a Unique Spectrum of Biological Activities. Current Organic Chemistry, 20(27), 2846-2858.
- Ottria, R., et al. (2010). Synthesis and biological evaluation of new N6-substituted-adenosine derivatives as potent antitumoral agents. Bioorganic & Medicinal Chemistry, 18(11), 3957-3966.
- Ciuffreda, P., et al. (2011). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry, 49(5), 279-283.
- BenchChem. (2025). Technical Support Center: Chemical Synthesis of Nucleoside Analogs. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398554#technical-support-center-chemical-synthesis-of-nucleoside-analogs]
- BenchChem. (2025). troubleshooting low yield in 13C labeled nucleoside synthesis. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398554#troubleshooting-low-yield-in-13c-labeled-nucleoside-synthesis]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column. Retrieved from [https://www.sielc.com/hplc-method-for-analysis-of-6-benzylaminopurine-n6-benzyladenine-on-primesep-100-column.html]
- Miyasaka, T., et al. (1979). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical and Pharmaceutical Bulletin, 27(3), 693-699.
- Fleysher, M. H., et al. (1980). Some short-chain N6-substituted adenosine analogues with antitumor properties. Journal of Medicinal Chemistry, 23(12), 1448-1452.
- Wan, Z. K., et al. (2006). A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. Organic Letters, 8(1), 2425-2428.
- Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines.
- Fleysher, M. H. (1982). N6-substituted adenosines: synthesis and biological activity. Journal of Medicinal Chemistry, 25(6), 754-756.
- Robins, M. J., & Uznanski, B. (1981). A new synthesis of N6-substituted adenosines and 2'-deoxyadenosines. Canadian Journal of Chemistry, 59(17), 2608-2611.
- Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXIX. The Synthesis of 7-Alkyl-6-substituted-purines and their Ribofuranosides. The Journal of Organic Chemistry, 26(8), 2827-2832.
Sources
- 1. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for Assessing the Antiviral Efficacy of 6-Chloropurine Riboside Using a Plaque Reduction Assay
Introduction: The Imperative for Robust Antiviral Screening
The continuous emergence of novel and drug-resistant viral pathogens necessitates the development of robust and reliable methods for screening potential antiviral agents. 6-Chloropurine riboside, a purine nucleoside analog, has been identified as a compound of interest due to its demonstrated activity against a range of DNA and RNA viruses.[1][2] Its mechanism is presumed to involve the disruption of viral nucleic acid synthesis, a common vulnerability among many viruses.[1][3]
To quantitatively assess the efficacy of compounds like this compound, a functional assay that measures the inhibition of viral replication is essential. The plaque reduction assay is considered the "gold standard" for this purpose.[4][5] It provides a direct and quantifiable measure of a compound's ability to prevent the infectious cycle of a virus, making it a cornerstone of preclinical antiviral drug development.[6][7] This document provides a comprehensive, self-validating protocol for determining the antiviral activity of this compound, emphasizing the scientific rationale behind each critical step.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a powerful method used to quantify infectious virus particles and evaluate the efficacy of antiviral substances.[7] The core principle rests on the ability of a single infectious virus particle to propagate and destroy a localized area of a confluent monolayer of susceptible host cells.
The experimental process begins with the seeding of host cells in a multi-well plate to form a uniform monolayer. This monolayer is then infected with a standardized amount of virus in the presence of varying concentrations of the test compound (this compound). After an adsorption period to allow viral entry into the cells, a semi-solid overlay, typically containing agarose or carboxymethylcellulose, is applied.[4] This overlay is the critical component that restricts the spread of newly released progeny virions to immediately adjacent cells. Consequently, each initial infection event results in the formation of a discrete, localized zone of cell death or cytopathic effect (CPE), known as a "plaque."[4]
After an incubation period sufficient for plaque development, the cell monolayers are fixed and stained. Healthy, uninfected cells will take up the stain (e.g., crystal violet), while the plaques—areas where cells have been lysed by the virus—will remain clear and unstained. By counting the number of plaques at each compound concentration and comparing it to an untreated virus control, one can calculate the percentage of viral inhibition. This dose-dependent data is then used to determine the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.[5]
Experimental Workflow and Key Parameters
A successful and reproducible plaque reduction assay requires careful planning and consideration of several critical parameters before initiating the main experiment.
Preliminary Assays: Foundational Data for Success
Cytotoxicity Assessment (CC50): Before evaluating antiviral activity, it is imperative to determine the cytotoxicity of this compound on the host cell line. An apparent reduction in plaques could be due to the compound killing the host cells rather than inhibiting the virus.[8] The 50% cytotoxic concentration (CC50)—the concentration that kills 50% of the cells—is determined using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). All concentrations of this compound used in the antiviral assay must be significantly lower than the CC50.
Selectivity Index (SI): The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI). It is the ratio of its cytotoxicity to its antiviral efficacy (SI = CC50 / EC50).[8][9] A high SI value is desirable, as it indicates that the compound can inhibit viral replication at concentrations far below those that are toxic to host cells.
Virus Titer Determination: The virus stock must be accurately titered on the chosen host cell line to determine the number of Plaque Forming Units per milliliter (PFU/mL). For the assay, the virus stock is diluted to yield a countable number of plaques in the control wells (typically 30-100 PFU/well, depending on well size) to ensure statistical accuracy and avoid plaque overlap.[6]
Experimental Workflow Diagram
The overall experimental design integrates these preliminary steps with the final antiviral evaluation.
Caption: Overall experimental workflow from cytotoxicity to antiviral efficacy.
Detailed Experimental Protocols
Phase 1: Cytotoxicity (CC50) Determination by MTT Assay
This protocol determines the concentration of this compound that is toxic to the host cells, a critical prerequisite for the antiviral assay.[9]
Materials:
-
Host Cell Line (e.g., Vero, A549)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
This compound (powder)
-
DMSO (Sterile, cell culture grade)[10]
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO
Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete growth medium to create a series of 2x working concentrations.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well in 100 µL). Incubate at 37°C, 5% CO₂ for 18-24 hours.
-
Cell Treatment: Remove the medium and add 100 µL of the 2x compound dilutions to the appropriate wells in triplicate. Include "cells only" (untreated) and "vehicle control" (0.5% DMSO) wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned plaque assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the crystals. Gently mix on an orbital shaker.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Phase 2: Antiviral Plaque Reduction Assay Protocol
This protocol measures the reduction in viral plaques in the presence of this compound to determine its EC50 value.
Materials:
-
Host Cell Line and appropriate complete growth medium
-
Titered Virus Stock
-
Infection Medium (e.g., DMEM + 2% FBS)
-
This compound stock solution in DMSO
-
24-well cell culture plates
-
Overlay Medium: 2x complete growth medium mixed 1:1 with molten, cooled (42°C) 1.2% SeaPlaque™ Agarose.
-
Fixation Solution: 10% Formalin in PBS.
-
Staining Solution: 0.5% Crystal Violet in 20% Ethanol.
Protocol Steps:
-
Cell Seeding: Seed host cells into 24-well plates to achieve a 95-100% confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well). Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
Preparation of Inoculum:
-
Prepare serial dilutions of this compound in infection medium at 2x the final desired concentrations (these should be well below the CC50).
-
Dilute the virus stock in infection medium to a concentration that will deliver the target PFU (e.g., 50 PFU) in 100 µL.
-
For each well, mix 100 µL of the 2x compound dilution with 100 µL of the diluted virus. This creates the final 1x concentration of the compound and the virus inoculum.
-
Crucial Controls: Prepare inoculums for:
-
Virus Control: Virus + infection medium (no compound).
-
Vehicle Control: Virus + medium with the highest concentration of DMSO.
-
Cell Control: Medium only (no virus, no compound).
-
-
-
Infection: Aspirate the growth medium from the cell monolayers. Gently add 200 µL of the prepared virus/compound inoculum to each well in triplicate.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure the monolayer remains moist and allows for viral adsorption.
-
Overlay Application: After adsorption, carefully aspirate the inoculum from the wells. Immediately and gently add 1 mL of the pre-warmed (42°C) agarose overlay medium to each well. Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for the time required for plaques to become visible (typically 2-7 days, depending on the virus).
-
Plaque Visualization:
-
Add 0.5 mL of fixation solution directly on top of the overlay and incubate for at least 4 hours or overnight at 4°C.
-
Carefully remove the agarose plug from each well.
-
Add 0.5 mL of crystal violet staining solution and incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting & Analysis:
-
Count the number of plaques in each well.
-
Calculate the average plaque count for each triplicate set.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Avg. Plaques_treated / Avg. Plaques_virus_control)] * 100.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation and Interpretation
Representative Data Table
| This compound (µM) | Mean Plaque Count (n=3) | Std. Deviation | % Inhibition |
| 0 (Virus Control) | 62 | 5 | 0% |
| 0.1 | 55 | 6 | 11.3% |
| 0.5 | 41 | 4 | 33.9% |
| 1.0 | 30 | 5 | 51.6% |
| 5.0 | 14 | 3 | 77.4% |
| 10.0 | 3 | 2 | 95.2% |
| 25.0 | 0 | 0 | 100% |
Proposed Mechanism of Action
As a purine nucleoside analog, this compound likely exerts its antiviral effect after being metabolized within the host cell into its triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, disrupting the synthesis of new viral genomes and halting replication.
Caption: Proposed mechanism of this compound as a polymerase inhibitor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Monolayer Detachment | - Overlay medium was too hot. - Cells were not fully confluent or healthy. - Rough handling during washing or overlay removal.[11] | - Ensure agarose overlay is cooled to ~42°C before adding. - Optimize cell seeding density and ensure cells are healthy prior to infection. - Handle plates gently at all stages. |
| No Plaques in Virus Control | - Virus stock is inactive or has a very low titer. - Cell line is not susceptible to the virus. - Incorrect incubation time or conditions.[12][13] | - Re-titer the virus stock. Use a fresh, low-passage aliquot. - Confirm cell line susceptibility from literature or previous experiments. - Optimize incubation time; some viruses require longer to form visible plaques. |
| Indistinct or "Fuzzy" Plaques | - Overlay concentration is too low, allowing lateral virus diffusion. - Plates were moved before the overlay fully solidified. - Over-incubation leading to secondary plaque formation.[13] | - Increase the final concentration of agarose or CMC in the overlay. - Ensure plates remain on a level surface and are undisturbed until the overlay is set. - Perform a time-course experiment to find the optimal incubation time. |
| Plaque Count Too High/Low | - Inaccurate initial virus titration. - Pipetting errors during virus dilution. | - Carefully re-titer the virus stock in triplicate. - Use calibrated pipettes and ensure proper mixing at each dilution step. Aim for 30-100 PFU/well. |
References
- Vertex AI Search. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
- PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2.
- MedChemExpress. (n.d.). Chloropurine riboside (this compound).
- PubMed. (n.d.). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- BenchChem. (2025). Application Notes & Protocols for Antiviral Testing of NSC727447.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
- PubMed Central. (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
- ResearchGate. (2017). Can anyone tell me what's wrong with my plaque assay?
- PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
- U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
- Cayman Chemical. (2022). This compound - PRODUCT INFORMATION.
- ResearchGate. (2023). How can I troubleshoot no-plaque results in plaque assays?
- Reddit. (2025). Plaque assay troubleshooting.
- World Health Organization. (n.d.). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses.
- ResearchGate. (2016). What is the problem in my plaque assay?
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Evaluating the Cytotoxicity of 6-Chloropurine Riboside on Leukemia Cells Using the MTT Assay
Introduction: Targeting Leukemia with Purine Analogs
Leukemia, a malignancy of blood-forming tissues, remains a significant challenge in oncology. A key strategy in chemotherapy is the use of nucleoside analogs, which disrupt DNA synthesis and induce cell death in rapidly dividing cancer cells. 6-Chloropurine riboside is a purine nucleoside analog with demonstrated cytotoxic effects in various cancer models.[1][2] Its mechanism often involves intracellular conversion into nucleotides that inhibit DNA synthesis and trigger apoptosis (programmed cell death).[2] One of the foundational methods for quantifying such cytotoxic effects in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust, quantitative measure of cellular viability and metabolic activity, making it an indispensable tool for screening potential anticancer compounds like this compound.[3][4] This document provides a detailed protocol and scientific rationale for assessing the dose-dependent cytotoxicity of this compound on suspension leukemia cells.
Principle of the MTT Cytotoxicity Assay
The MTT assay is a trusted method for measuring cell viability.[5] Its principle lies in the enzymatic activity of viable cells. Metabolically active cells, particularly their mitochondria, possess NAD(P)H-dependent oxidoreductase enzymes.[4][5] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6]
This conversion is a hallmark of cellular health; dead or inactive cells lose this ability. The resulting formazan crystals are retained within the cell. The addition of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), dissolves these crystals, producing a colored solution whose absorbance is directly proportional to the number of viable, metabolically active cells.[4][7] By measuring the absorbance at a specific wavelength (typically 550-600 nm), we can quantify the effect of a cytotoxic agent like this compound.[5]
Caption: Biochemical principle of the MTT assay.
Materials and Reagents
Equipment
-
Laminar Flow Hood (Class II)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Hemocytometer or Automated Cell Counter
-
Microplate Centrifuge
-
96-well Microplate Reader (ELISA Reader) with a 570 nm filter
-
Multichannel Pipettes (5-50 µL, 20-200 µL)
-
Single-channel Pipettes (various volumes)
-
Sterile Serological Pipettes
Consumables
-
Sterile, flat-bottom 96-well cell culture plates
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture flasks (T-25 or T-75)
Reagents & Media
-
Leukemia Cell Line: e.g., Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), or HL-60 (promyelocytic leukemia). Ensure cells are in the logarithmic growth phase.
-
Cell Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[8]
-
This compound: Powder form.
-
MTT Reagent (5 mg/mL Stock): Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS), pH 7.4. Vortex to dissolve, then filter-sterilize through a 0.2 µm filter. Store in light-protected aliquots at -20°C.[6]
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.
-
Trypan Blue Stain (0.4%): For cell viability counting.
Detailed Experimental Protocol
This protocol is optimized for suspension leukemia cells in a 96-well plate format.
Phase 1: Preparation and Cell Seeding
-
Cell Culture Maintenance: Culture leukemia cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL by passaging every 2-3 days. Scientific Rationale: Keeping cells in the logarithmic growth phase ensures optimal metabolic activity and consistent response to treatment.
-
Cell Counting: Aspirate cells and perform a cell count using a hemocytometer and Trypan Blue staining to confirm >95% viability.
-
Cell Seeding: Centrifuge the required volume of cells at 200 x g for 5 minutes. Resuspend the pellet in fresh culture medium to a final concentration of 1x10⁵ cells/mL.
-
Plate Seeding: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 10,000 cells per well. Scientific Rationale: This cell density is generally optimal for leukemia cell lines to avoid nutrient depletion or overgrowth during the assay period, ensuring the absorbance signal remains within the linear range of the plate reader.[9]
Phase 2: Drug Preparation and Treatment
-
Prepare this compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO. Store in aliquots at -20°C. Scientific Rationale: DMSO is a common solvent for organic compounds. Preparing a concentrated stock minimizes the final DMSO concentration in the culture wells, which can be toxic to cells at levels >0.5%.
-
Prepare Serial Dilutions: On the day of the experiment, perform a serial dilution of the drug stock in complete culture medium to create working concentrations. A common approach is to prepare 2X the final desired concentrations. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µM, prepare 200, 100, 50, 25, 12.5, and 0 µM (vehicle control) solutions.
-
Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells containing 100 µL of cell suspension. The final volume in each well will be 200 µL.
-
Plate Layout: Design the plate to include all necessary controls in triplicate.
-
Untreated Control: Cells + 100 µL of medium.
-
Vehicle Control: Cells + 100 µL of medium containing the highest concentration of DMSO used in the drug dilutions.
-
Test Wells: Cells + 100 µL of each drug concentration.
-
Blank Wells: 200 µL of medium only (no cells) to measure background absorbance.[6]
-
| Plate Layout Example | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Blank | Blank | 100 µM | 100 µM | 100 µM | 6.25 µM | 6.25 µM | 6.25 µM | Untreated | Untreated | Untreated |
| B | Vehicle | Vehicle | Vehicle | 50 µM | 50 µM | 50 µM | 3.12 µM | 3.12 µM | 3.12 µM | Untreated | Untreated | Untreated |
| C | 100 µM | 100 µM | 100 µM | 25 µM | 25 µM | 25 µM | 1.56 µM | 1.56 µM | 1.56 µM | Untreated | Untreated | Untreated |
| D | 50 µM | 50 µM | 50 µM | 12.5 µM | 12.5 µM | 12.5 µM | 0.78 µM | 0.78 µM | 0.78 µM | Untreated | Untreated | Untreated |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. Scientific Rationale: The incubation time is critical. A 48-72 hour period is often sufficient for cytotoxic agents that interfere with cell cycle progression to show a significant effect.
Phase 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the incubation period, add 20 µL of the 5 mg/mL MTT stock solution to each well (including controls and blanks). Gently mix by tapping the plate.
-
Incubate for Formazan Formation: Return the plate to the incubator for 2-4 hours. Scientific Rationale: This incubation allows viable cells to metabolize the MTT. Insufficient time leads to a weak signal, while excessive time can lead to MTT precipitation and artifactual results. The optimal time may vary by cell line and should be determined empirically.
-
Pellet Cells: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C. This will pellet the suspension cells and the formazan crystals.[6]
-
Aspirate Supernatant: Carefully aspirate the supernatant from each well without disturbing the cell pellet. A fine-tip aspirator or a multichannel pipette is recommended.
-
Solubilize Formazan: Add 150 µL of DMSO to each well.[7]
-
Dissolve Crystals: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan crystals.[6] Check for a homogenous purple solution.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.[6]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance of the blank wells. Subtract this value from all other absorbance readings (controls and treated wells).
-
Calculate Percent Viability: Use the background-corrected absorbance values to determine the percentage of cell viability for each drug concentration relative to the vehicle control. % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the drug concentration (X-axis). This will typically generate a sigmoidal (S-shaped) curve.
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces the viability of the leukemia cell population by 50%. This value is a key measure of the drug's potency. It can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[10][11]
Sample Data Table
| 6-CP Riboside (µM) | Log Concentration | Avg. Absorbance (Corrected) | Std. Dev. | % Viability |
| 0 (Vehicle) | N/A | 0.952 | 0.045 | 100.0% |
| 1.56 | 0.19 | 0.881 | 0.039 | 92.5% |
| 3.12 | 0.49 | 0.765 | 0.041 | 80.4% |
| 6.25 | 0.80 | 0.550 | 0.033 | 57.8% |
| 12.5 | 1.10 | 0.312 | 0.028 | 32.8% |
| 25 | 1.40 | 0.115 | 0.019 | 12.1% |
| 50 | 1.70 | 0.055 | 0.011 | 5.8% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background in blank wells | - Contamination of medium or reagents.- MTT solution is old or was exposed to light. | - Use fresh, sterile reagents.- Prepare fresh MTT solution and store it protected from light. |
| Low absorbance in control wells | - Cell seeding density is too low.- Cells are not healthy or are out of log phase.- Insufficient incubation time with MTT. | - Optimize cell seeding density for your specific cell line.- Use cells with high viability from a logarithmic growth phase.- Increase MTT incubation time (e.g., to 4 hours). |
| High variability between replicate wells | - Uneven cell distribution during seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure the cell suspension is homogenous before and during seeding.- Increase shaking time/speed after adding DMSO.- Use calibrated pipettes and proper technique. |
| No dose-response effect observed | - Drug concentrations are too low or too high.- Drug is inactive or has degraded.- Incubation time is too short. | - Test a wider range of drug concentrations (logarithmic scale).- Use a fresh aliquot of the drug stock.- Increase the drug incubation period (e.g., from 24h to 48h or 72h). |
References
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
- YouTube. (2020). How to calculate IC50 from MTT assay. YouTube.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- European Journal of Medicinal Chemistry. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. PubMed.
- Scribd. (2025). MTT Assay v1. Scribd.
- ResearchGate. (2014). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. ResearchGate.
- Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Media.
- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs.
Sources
- 1. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scribd.com [scribd.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
Application Notes and Protocols for Utilizing 6-Chloropurine Riboside in Enzymatic Assays with Purine Metabolizing Enzymes
Introduction: Unveiling the Potential of 6-Chloropurine Riboside in Purine Metabolism Research
This compound is a synthetic purine nucleoside analog that serves as a valuable tool for researchers investigating the intricacies of purine metabolism.[1][2] Its structural similarity to naturally occurring nucleosides, such as adenosine, allows it to interact with a variety of enzymes involved in the purine salvage pathway. This document provides a comprehensive guide for utilizing this compound in enzymatic assays, with a particular focus on its application as a substrate for key purine metabolizing enzymes like adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP).
The purine metabolism pathway is a complex network of enzymatic reactions responsible for the synthesis, degradation, and recycling of purine nucleotides, which are essential for cellular energy, signaling, and as building blocks for DNA and RNA.[3][4] Dysregulation of this pathway is implicated in numerous diseases, including immunodeficiencies, cancer, and neurological disorders.[3][5] Therefore, the study of enzymes within this pathway is of paramount importance for both basic research and drug development. This compound offers a versatile platform for characterizing the kinetics and substrate specificity of these enzymes, as well as for screening potential inhibitors.[6]
This guide is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical background and practical protocols to effectively incorporate this compound into their experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in enzymatic assays. Proper storage and handling are essential to maintain its integrity and ensure reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6][7] |
| Molecular Weight | 286.67 g/mol | [6][7] |
| CAS Number | 5399-87-1 | [6][8] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 158-162 °C (decomposes) | [6] |
| Solubility | Soluble in DMF (49-51 mg/mL) and DMSO (5 mg/mL) | [6][7] |
| Storage Temperature | -20°C | [6] |
Principle of the Assay: Spectrophotometric Detection of Enzyme Activity
The enzymatic conversion of this compound by purine metabolizing enzymes can be monitored using spectrophotometry. The underlying principle involves a change in the ultraviolet (UV) absorbance spectrum as the substrate is converted into a product. This change allows for a continuous, real-time measurement of enzyme activity.
For instance, when this compound is a substrate for adenosine deaminase (ADA), it is deaminated to 6-chloro-9-β-D-ribofuranosylpurine, which is then hydrolyzed to inosine. The conversion of adenosine analogs to inosine results in a decrease in absorbance at specific wavelengths (typically around 265 nm), which can be used to quantify the rate of the reaction.
Alternatively, a coupled enzyme assay can be employed for enzymes like purine nucleoside phosphorylase (PNP). In this setup, the product of the PNP-catalyzed reaction serves as a substrate for a second enzyme, which in turn produces a chromogenic or fluorogenic product. A common coupling enzyme is xanthine oxidase, which oxidizes hypoxanthine (a product of PNP activity on inosine) to uric acid, a reaction that can be monitored by an increase in absorbance at 293 nm.[9][10]
Visualizing the Enzymatic Reaction
The following diagram illustrates the enzymatic conversion of this compound by adenosine deaminase and a subsequent coupled reaction with purine nucleoside phosphorylase and xanthine oxidase.
Caption: Enzymatic cascade for the metabolism of this compound.
Detailed Protocols
Protocol 1: Kinetic Analysis of Adenosine Deaminase (ADA) using this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of adenosine deaminase using this compound as a substrate. The assay monitors the decrease in absorbance at 265 nm resulting from the deamination of the substrate.
Materials and Reagents:
-
This compound (≥98% purity)[6]
-
Adenosine deaminase (bovine spleen or other sources)
-
50 mM Sodium Phosphate buffer, pH 7.5
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range and maintaining a constant temperature
Experimental Workflow Diagram:
Caption: Workflow for ADA kinetic analysis using this compound.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer. The solubility can be enhanced by using a small amount of DMSO, ensuring the final concentration of DMSO in the assay does not exceed 1% to avoid enzyme inhibition.
-
Prepare a working solution of adenosine deaminase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
Include a blank for each substrate concentration containing only the substrate and assay buffer (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the ADA working solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The change in absorbance can be converted to the change in concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the substrate at 265 nm.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.[11]
-
Protocol 2: Coupled Assay for Purine Nucleoside Phosphorylase (PNP) Activity
This protocol outlines a coupled enzyme assay to measure the activity of purine nucleoside phosphorylase (PNP) using this compound as a precursor substrate. The assay relies on the initial conversion of this compound to inosine by adenosine deaminase, followed by the PNP-catalyzed phosphorolysis of inosine to hypoxanthine. The hypoxanthine is then oxidized by xanthine oxidase (XO) to uric acid, leading to an increase in absorbance at 293 nm.[9]
Materials and Reagents:
-
This compound
-
Adenosine deaminase (ADA)
-
Purine nucleoside phosphorylase (PNP)
-
Xanthine oxidase (XO)
-
50 mM Potassium Phosphate buffer, pH 7.4
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for the coupled PNP assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Prepare stock solutions of this compound, ADA, PNP, and XO in the assay buffer. The concentrations of ADA and XO should be in excess to ensure that the PNP-catalyzed reaction is the rate-limiting step.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound (at a fixed, saturating concentration), ADA, and XO to each well.
-
Include a control well without PNP to measure any background reaction.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the PNP enzyme to the wells.
-
Immediately start monitoring the increase in absorbance at 293 nm at regular intervals for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear phase of the absorbance versus time plot, using the molar extinction coefficient of uric acid at 293 nm (ε ≈ 12,600 M⁻¹cm⁻¹).
-
The specific activity of PNP can then be calculated and expressed in units such as µmol of product formed per minute per milligram of protein.
-
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the data obtained from these assays, it is imperative to incorporate proper controls and validation steps:
-
Enzyme Titration: For any new enzyme preparation, perform a titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.
-
Substrate Stability: Confirm the stability of this compound in the assay buffer over the duration of the experiment.
-
No-Enzyme Control: Always include a control reaction without the primary enzyme (ADA or PNP) to account for any non-enzymatic substrate degradation.
-
Linearity of Detection: Ensure that the change in absorbance falls within the linear range of the spectrophotometer.
-
Coupled Enzyme Validation: In the coupled assay, verify that the coupling enzymes (ADA and XO) are not rate-limiting by performing the assay with varying concentrations of these enzymes.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the study of purine metabolizing enzymes. The protocols detailed in this application note provide a robust framework for conducting kinetic analyses and activity measurements. By understanding the principles behind these assays and adhering to best practices for experimental design and execution, researchers can obtain high-quality, reliable data to advance our understanding of purine metabolism and its role in health and disease. Future applications could involve adapting these assays for high-throughput screening of compound libraries to identify novel inhibitors of purine metabolizing enzymes, which hold promise as therapeutic agents.[1]
References
- Miyasaka, T., Suemune, H., & Arakawa, K. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC. [Link]
- PubMed. (1980). A new spectrophotometric assay for enzymes of purine metabolism. IV.
- MDPI. (n.d.). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. [Link]
- ManualsLib. (n.d.). Adenosine Deaminase (ADA) Activity Assay Kit. [Link]
- Spinreact. (n.d.). Adenosine Deaminase. [Link]
- Chema Diagnostica. (n.d.). ADENOSINE DEAMINASE (ADA) FL. [Link]
- Enzopak. (n.d.). ADENOSINE DEAMINASE. [Link]
- FULIR. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal. [Link]
- PubMed. (1960).
- PubMed. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (n.d.).
- NIH. (n.d.). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. [Link]
- MDPI. (n.d.). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. [Link]
- PubMed. (n.d.).
- PubMed. (n.d.). Molecular recognition of adenosine deaminase: 15N NMR studies. [Link]
- Wikipedia. (n.d.). Purine metabolism. [Link]
- PubMed. (2003). Structure of bovine adenosine deaminase complexed with 6-hydroxy-1,6-dihydropurine riboside. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). Chapter 6. Enzyme Kinetics. [Link]
- PubMed Central. (n.d.).
- PMC. (2024).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-氯嘌呤核苷 | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 5399-87-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chema.com [chema.com]
- 10. reckondiagnostics.com [reckondiagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 6-Chloropurine Riboside Analogs
Introduction: The Therapeutic Promise of 6-Chloropurine Riboside Analogs and the Imperative for High-Throughput Screening
This compound (6-CPR), a purine nucleoside analog, and its derivatives represent a class of compounds with significant therapeutic potential, particularly in oncology. These molecules function as antimetabolites, interfering with the synthesis of nucleic acids, and have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][2] The core mechanism often involves intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and programmed cell death.[3] Furthermore, the purine scaffold is a well-established pharmacophore for kinase inhibition, suggesting that 6-CPR analogs may also exert their effects through the modulation of key signaling pathways implicated in cell proliferation and survival.[4][5]
The exploration of the vast chemical space surrounding the 6-CPR core structure necessitates a robust and efficient screening strategy to identify novel analogs with enhanced potency, selectivity, and favorable pharmacological properties. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these compounds, enabling the identification of promising lead candidates for further drug development.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for 6-CPR analogs. We will delve into both target-based and phenotypic screening approaches, providing detailed protocols and explaining the scientific rationale behind the experimental choices.
Strategic Assay Selection: A Dichotomy of Approaches
The initial and most critical decision in designing an HTS campaign is the choice of assay. For 6-CPR analogs, two primary avenues present themselves: target-based screening and phenotypic screening. The selection of the most appropriate strategy depends on the specific research question and the available knowledge about the putative mechanism of action of the analog library.
Target-Based Screening: Interrogating Kinase Inhibition
Given that many purine analogs are known to be kinase inhibitors, a logical starting point for an HTS campaign is to screen a library of 6-CPR analogs against a panel of purified kinases.[4] This approach offers the advantage of directly identifying compounds that interact with a specific molecular target, which can streamline the subsequent hit-to-lead optimization process.
A common and HTS-friendly method for measuring kinase activity is the detection of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[7][8] Several commercial kits are available that utilize fluorescence or luminescence-based readouts to quantify ADP production.
Diagram: Kinase Activity Assay Principle
Caption: Workflow for a target-based kinase inhibition assay.
This protocol is designed for a 384-well plate format and can be adapted for automation.
Materials:
-
Purified kinase of interest
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (optimized for the specific kinase)
-
6-CPR analog library (dissolved in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²)[7][9]
-
384-well white, opaque microplates
-
Automated liquid handling systems
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 50 nL) of each 6-CPR analog from the library into the wells of the 384-well assay plate. Also, include positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the assay buffer. Dispense the master mix into all wells of the assay plate.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Add the ADP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the signal-generating reaction.
-
Signal Detection: Incubate the plates as per the manufacturer's instructions for the detection reagent. Read the luminescence or fluorescence signal using a plate reader.
Data Analysis:
The raw data from the plate reader is normalized to the controls on each plate. The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Hits are typically identified as compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Phenotypic Screening: Assessing Cellular Responses
Phenotypic screening offers a more holistic approach by evaluating the effects of 6-CPR analogs on whole cells.[10][11] This method is particularly powerful as it does not require prior knowledge of the specific molecular target and can uncover novel mechanisms of action. Given that 6-CPR and its analogs are known to induce cytotoxicity and apoptosis, cell-based assays are highly relevant.[1][2]
Several cell-based assays can be adapted for HTS to assess the impact of 6-CPR analogs on cell health and proliferation.
| Assay Type | Principle | Readout |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity as an indicator of cell viability.[3] | Colorimetric or luminescent signal proportional to the number of viable cells. |
| Apoptosis Assay (e.g., Caspase-Glo® 3/7) | Measures the activity of caspases, key executioner enzymes in the apoptotic pathway. | Luminescent signal proportional to caspase activity. |
| Cell Cycle Analysis (High-Content Imaging) | Utilizes fluorescent dyes that bind to DNA to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[3] | Imaging-based quantification of DNA content per cell. |
Diagram: Phenotypic Screening Workflow
Caption: General workflow for a cell-based phenotypic screen.
This protocol is for a 384-well plate format and is amenable to automation.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or lymphoma cell line known to be sensitive to purine analogs)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
6-CPR analog library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom, white-walled microplates
-
Automated liquid handling systems
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Dilute the cells in culture medium to the desired seeding density and dispense into the wells of the 384-well plate.
-
Cell Adhesion/Recovery: Incubate the plates in a cell culture incubator (37°C, 5% CO₂) for 24 hours to allow the cells to adhere and recover.
-
Compound Treatment: Add the 6-CPR analogs from the library to the wells. Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Read the luminescence using a plate reader.
Data Analysis:
The data is normalized, and the percentage of viability is calculated for each compound. Hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50%).
Hit Validation and Triaging: From Initial Hits to Confirmed Leads
A primary HTS campaign will inevitably generate a list of initial "hits," which will include true positives, false positives, and compounds with undesirable properties. A rigorous hit validation cascade is essential to triage these initial hits and prioritize the most promising candidates for further investigation.[12][13][14]
Diagram: Hit Validation Cascade
Caption: A typical hit validation and triaging workflow.
Key Steps in the Hit Validation Cascade:
-
Hit Confirmation (Dose-Response): Re-test the initial hits from the primary screen in a dose-response format to determine their potency (IC₅₀ or EC₅₀). This step helps to eliminate false positives that were active at a single concentration due to experimental artifacts.
-
Orthogonal Assays: Confirm the activity of the hits using a different assay that measures the same biological endpoint but with a different technology.[13] For example, if the primary screen was a kinase assay detecting ADP, an orthogonal assay could measure the phosphorylation of the substrate using a specific antibody.
-
Counter-Screens: For target-based screens, it is crucial to perform counter-screens against related targets to assess the selectivity of the hits.[13] For phenotypic screens, counter-screens can be used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay).
-
Secondary Assays: Further characterize the confirmed hits in a panel of secondary assays to elucidate their mechanism of action. For 6-CPR analogs, this could include assays for apoptosis induction, cell cycle analysis, and profiling against a broader panel of kinases.
-
Cheminformatics and SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hits to identify common chemical scaffolds and guide the synthesis of more potent and selective analogs. Computational tools can also be used to flag compounds with undesirable properties (e.g., Pan-Assay Interference Compounds or PAINS).[12]
Conclusion: A Pathway to Novel Therapeutics
The high-throughput screening of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. By carefully selecting the appropriate screening strategy, whether target-based or phenotypic, and implementing a rigorous hit validation cascade, researchers can efficiently identify and prioritize lead compounds for further development. The protocols and principles outlined in this guide provide a solid foundation for conducting successful HTS campaigns and accelerating the translation of these promising molecules into new therapies.
References
- A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. ResearchGate.
- An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening. PubMed.
- Adenosine Kinase Assay | ADK Activity Assay Application. BellBrook Labs.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- From gene to validated and qualified hits. AXXAM.
- Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate.
- Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science.
- HTS hit validation and inhibitor classification. Chemical structures of... ResearchGate.
- Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. PubMed Central.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate.
- How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.
- The importance of adequately triaging hits from HTS campaigns. Drug Target Review.
- High-throughput screening (HTS). BMG LABTECH.
- HTS Assays By Target. BellBrook Labs.
- A review for cell-based screening methods in drug discovery. PubMed Central.
- Cellular imaging: a key phenotypic screening strategy for predictive toxicology. PubMed Central.
- The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PubMed Central.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Induction of apoptosis and inhibition of signalling pathways by alkylated purines. PubMed.
- High Throughput Screening Assays for Drug Discovery. Amerigo Scientific.
- High throughput screening methodologies classified for major drug target classes according to target signaling pathways. PubMed.
- Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. PubMed Central.
- Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. PubMed.
- High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. axxam.com [axxam.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Application of 6-Chloropurine Riboside in Studying DNA Synthesis Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 6-Chloropurine Riboside
This compound is a purine nucleoside analog that serves as a valuable precursor for intracellular synthesis of pharmacologically active thiopurines. While not a direct inhibitor of DNA synthesis itself, its metabolic conversion into 6-thioguanine nucleotides (6-TGNs) leads to potent cytotoxic effects by disrupting DNA replication and repair processes.[1][2] This makes this compound an excellent tool for inducing and studying the cellular responses to DNA synthesis inhibition. Its utility lies in its ability to be taken up by cells and enzymatically converted into the active metabolites that are subsequently incorporated into DNA, leading to chain termination and cell cycle arrest.[3][4][5]
Mechanism of Action: From Prodrug to Potent Inhibitor
The efficacy of this compound as a tool for studying DNA synthesis inhibition is rooted in its intracellular metabolic pathway. Upon cellular uptake, it is converted to its active forms, primarily 6-thioguanine triphosphate (6-thio-GTP), through a series of enzymatic steps.
A crucial enzyme in this activation pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1] HPRT catalyzes the conversion of purine bases into their respective mononucleotides. In this context, it facilitates the conversion of metabolites of this compound into 6-thioguanosine monophosphate (6-TGMP).[1][6] Subsequent phosphorylation events lead to the formation of 6-thioguanosine diphosphate (6-TGDP) and the ultimate active metabolite, 6-thioguanosine triphosphate (6-TGTP).[1][5]
These 6-TGNs are then incorporated into newly synthesized DNA strands during replication. The presence of the sulfur atom in the purine ring disrupts the normal DNA structure, leading to replication fork stalling, DNA strand breaks, and the activation of DNA damage response pathways.[2] This ultimately results in the inhibition of DNA synthesis, cell cycle arrest, and apoptosis.[3][4]
Caption: Metabolic activation of this compound to inhibit DNA synthesis.
Experimental Applications and Protocols
The following section details key experiments to study DNA synthesis inhibition using this compound.
Determining Cellular Cytotoxicity and IC50
Before investigating the specific effects on DNA synthesis, it is essential to determine the cytotoxic concentration range of this compound for the cell line of interest. This is typically achieved by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
Rationale: The IC50 value provides a crucial reference point for selecting appropriate concentrations for subsequent, more detailed mechanistic studies. Using concentrations around the IC50 ensures that a measurable inhibitory effect is observed without causing immediate, widespread cell death that could confound the interpretation of DNA synthesis-specific assays.
Protocol: Cell Viability Assay (MTT/CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Collect cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).[7]
-
Include wells with media only for background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.[8]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay (Alternative): [7][10]
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[8]
-
Table 1: Example Data for IC50 Determination
| This compound (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 5 | 52 |
| 10 | 35 |
| 50 | 15 |
| 100 | 5 |
Analysis of DNA Replication Fork Dynamics by DNA Fiber Assay
The DNA fiber assay is a powerful single-molecule technique to directly visualize and quantify various parameters of DNA replication, providing detailed insights into how this compound affects replication fork progression.[11][12]
Rationale: By sequentially labeling replicating DNA with two different thymidine analogs (e.g., CldU and IdU), one can measure replication fork speed, origin firing, and fork stalling. Treatment with this compound is expected to cause replication fork stalling and a decrease in fork speed due to the incorporation of its active metabolites.
Protocol: DNA Fiber Assay
Caption: Workflow for the DNA fiber assay to study replication fork dynamics.
-
Cell Culture and Labeling: [11]
-
Plate cells at a low density on coverslips or in dishes and allow them to grow overnight.
-
Aspirate the medium and add pre-warmed medium containing the first thymidine analog, 5-Chloro-2'-deoxyuridine (CldU), at a final concentration of 20-50 µM. Incubate for 20-30 minutes.
-
Remove the CldU-containing medium and wash the cells once with pre-warmed medium.
-
Add medium containing this compound at the desired concentration (e.g., IC50 value) and incubate for the desired treatment time.
-
Remove the drug-containing medium and add pre-warmed medium with the second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU), at a final concentration of 200-250 µM. Incubate for 20-30 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Wash the cells with PBS and harvest by trypsinization.
-
Resuspend a small number of cells (e.g., 2,000-5,000) in a lysis buffer on a microscope slide.
-
Allow the lysis to proceed for a few minutes, then tilt the slide to allow the DNA to spread down the slide.
-
-
Immunodetection:
-
Fix the DNA fibers with a methanol/acetic acid solution.
-
Denature the DNA with HCl.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies specific for CldU and IdU (e.g., rat anti-BrdU for CldU and mouse anti-BrdU for IdU).
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Mount the slides and visualize the fibers using a fluorescence microscope.
-
Capture images and measure the lengths of the red (CldU) and green (IdU) tracts using image analysis software.
-
Analyze at least 100-200 fibers per condition.
-
Expected Outcomes and Interpretation:
-
Replication Fork Stalling: An increase in the number of red-only tracts (CldU) indicates that forks that were active during the first label stalled upon treatment with this compound and did not incorporate the second label (IdU).
-
Reduced Fork Speed: A decrease in the length of the green tracts (IdU) in the treated samples compared to the control samples indicates a reduction in the rate of DNA synthesis.
-
Origin Firing: The frequency of new origin firing can be assessed by counting the number of green-only tracts.
Cell Cycle Analysis
Inhibition of DNA synthesis is expected to cause cell cycle arrest, typically at the S or G2/M phase.[3][4] Flow cytometry analysis of DNA content is a standard method to assess this.
Rationale: By staining cells with a DNA-binding fluorescent dye, the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified. This provides information on whether the inhibition of DNA synthesis by this compound leads to an accumulation of cells in a specific phase.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and count.
-
-
Fixation:
-
Resuspend approximately 1 x 10^6 cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Expected Outcomes: Treatment with this compound is expected to result in an accumulation of cells in the S phase, indicative of stalled DNA replication, and/or in the G2/M phase, reflecting a cellular response to DNA damage.[3][4]
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, it is crucial to incorporate controls and validation steps within each protocol.
-
Positive Controls: For DNA synthesis inhibition studies, include a well-characterized DNA synthesis inhibitor (e.g., hydroxyurea or aphidicolin) as a positive control. This will validate that the experimental setup is capable of detecting the expected effects.
-
Vehicle Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.[8]
-
Dose-Response and Time-Course Experiments: Performing experiments across a range of concentrations and time points will provide a more comprehensive understanding of the compound's effects and help to distinguish specific from non-specific toxicity.
-
Reproducibility: Each experiment should be performed independently at least three times to ensure the reproducibility of the results.
By adhering to these principles, researchers can confidently attribute the observed cellular changes to the specific action of this compound-derived metabolites on DNA synthesis.
References
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
- Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC - NIH.
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed.
- DNA Fiber Analysis: Mind the Gap! - PubMed - NIH.
- DNA Fiber Analysis. Fiber Analysis.
- Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA - PubMed Central.
- DNA fiber analysis upon MMS-induced replication stress (A) Labeling... - ResearchGate.
- Biotransformation of 6-thioguanine in inflammatory bowel disease patients - NIH.
- 6-Chloropurine ribonucleoside synthesis - ChemicalBook. ChemicalBook.
- Technical Support Center: 6-Mercaptopurine Riboside (6-MMPR) in Long-Term Cell Culture - Benchchem. BenchChem.
- Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia. Wikipedia.
- HPRT1 Deficiency Induces Alteration of Mitochondrial Energy Metabolism in the Brain. Springer.
- Metabolic pathways transforming the thiopurine drugs into 6‐tioguanine... - ResearchGate.
- PROTOCOL - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
- Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. PharmGKB.
- 6-Thio Purines - Jena Bioscience. Jena Bioscience.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- The Study on the Clinical Phenotype and Function of HPRT1 Gene - PMC - NIH.
- Thiopurine pathway - PMC - NIH.
- The Role of HPRT1 in Purine Metabolism, Neurological Disorders, and Therapeutic Targeting - ResearchGate.
- Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.
Sources
- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
- 11. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental use of 6-Chloropurine riboside to induce apoptosis in vitro.
Application Notes & Protocols: A-001
Topic: Experimental Use of 6-Chloropurine Riboside to Induce Apoptosis In Vitro
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a purine nucleoside analog that serves as a pro-drug for the clinically relevant immunosuppressive and antineoplastic agent, 6-mercaptopurine (6-MP).[1] Its utility in experimental biology lies in its ability to be metabolized intracellularly to cytotoxic thiopurines, which interfere with nucleic acid synthesis and induce apoptosis.[2][3][4] This document provides a comprehensive guide to the in vitro application of this compound for inducing apoptosis. It details the underlying molecular mechanisms, provides step-by-step protocols for key assays, and offers insights into experimental design and data interpretation.
Scientific Background & Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step intracellular conversion process. Understanding this pathway is crucial for designing and interpreting experiments.
Intracellular Conversion and Activation
This compound is readily transported into cells where it is a substrate for adenosine kinase, an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP).[5][6] Adenosine kinase converts this compound into 6-chloropurine ribonucleotide. This intermediate is then converted to 6-thioinosine monophosphate (TIMP) by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT).[3][7] TIMP is the central active metabolite that disrupts cellular processes.
Induction of Apoptosis
The accumulation of TIMP and its derivatives, such as thioguanine nucleotides (TGNs), leads to apoptosis through several mechanisms:[2][8]
-
Inhibition of de novo purine synthesis: TIMP inhibits phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in the purine biosynthesis pathway.[3][4] This depletes the pool of available purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into nucleic acids: Thioguanine nucleotides can be incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and the initiation of the apoptotic cascade.[3][9]
-
Modulation of Bcl-2 family proteins: The cellular stress induced by nucleotide pool imbalance and DNA damage leads to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[10][11] This shift in balance results in the permeabilization of the mitochondrial outer membrane.[12]
-
Caspase activation: Mitochondrial outer membrane permeabilization triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases (caspases), ultimately leading to the execution phase of apoptosis.[13][14]
The following diagram illustrates the metabolic activation of this compound and its downstream effects.
Caption: Metabolic activation and apoptotic pathway of this compound.
Experimental Design Considerations
-
Cell Line Selection: The sensitivity of cell lines to this compound can vary depending on the expression levels of adenosine kinase and HPRT. It is advisable to screen several cell lines to identify a suitable model for your research question.
-
Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration and incubation time of this compound. A typical starting point is to test a range of concentrations (e.g., 1-100 µM) over various time points (e.g., 24, 48, 72 hours).[15]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound. A positive control for apoptosis induction (e.g., staurosporine) is also recommended for assay validation.
Core Experimental Protocols
The following protocols provide a framework for assessing the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and controls for the desired time period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 4.5 |
| This compound | 1 | 92.3 ± 5.1 |
| 10 | 68.7 ± 6.2 | |
| 50 | 45.1 ± 3.9 | |
| 100 | 23.8 ± 2.7 |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol:
-
Cell Treatment: Treat cells with this compound as previously determined.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[17][19]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[19]
| Cell Population | Description |
| Annexin V- / PI- | Viable cells |
| Annexin V+ / PI- | Early apoptotic cells |
| Annexin V+ / PI+ | Late apoptotic/necrotic cells |
| Annexin V- / PI+ | Necrotic cells |
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[20]
Protocol:
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-specific fluorogenic substrate to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence using a fluorometer or microplate reader.
-
Analysis: Quantify caspase activity relative to the vehicle control.
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.5 ± 0.3 |
| 50 | 5.8 ± 0.6 | |
| 100 | 9.2 ± 1.1 |
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to assess the expression levels of pro- and anti-apoptotic proteins.[21][22]
Protocol:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[10]
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Troubleshooting
-
Low Apoptosis Induction:
-
Increase the concentration of this compound or extend the incubation time.
-
Verify the expression of adenosine kinase and HPRT in your cell line.
-
Ensure the compound has not degraded; store it properly.
-
-
High Background in Annexin V Staining:
-
Handle cells gently during harvesting to avoid mechanical damage to the cell membrane.
-
Optimize the concentration of Annexin V and PI.
-
-
Weak Signal in Western Blot:
-
Increase the amount of protein loaded.
-
Optimize antibody concentrations and incubation times.
-
Ensure efficient protein transfer.
-
Conclusion
This compound is a valuable tool for inducing apoptosis in a controlled in vitro setting. By understanding its mechanism of action and employing a multi-faceted experimental approach, researchers can effectively investigate the molecular pathways of apoptosis and evaluate the cytotoxic potential of this and related compounds.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Anonymous. (n.d.). ANNEXIN V-FITC STAINING PROTOCOL.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- Poissonnier, L., et al. (2016). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 7(32), 52140–52153.
- Akahira-Azuma, M., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain.
- Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine?.
- Wikipedia. (n.d.). Mercaptopurine.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
- Raposo, C., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 834-844.
- ResearchGate. (n.d.). -Western blotting for determination of Bax:Bcl-2 ratio and....
- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG....
- Johnson, J. A., et al. (1956). SYNTHESIS OF POTENTIAL ANTICANCER AGENTS. II.1 6-MERCAPTO-9-β-D-RIBOFURANOSYLPURINE. Journal of the American Chemical Society, 78(15), 3863–3867.
- de Boer, N. K., et al. (2007).
- Tates, A. D., et al. (1994). Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 308(2), 213-223.
- Patel, A. A., & Swerlick, R. A. (2023). Mercaptopurine. In StatPearls.
- Mertlíková-Kaiserová, H., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 223-235.
- Zhu, X., et al. (2012). Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease.
- Albertini, R. J., et al. (1985). Alterations of the hprt gene in human in vivo-derived 6-thioguanine-resistant T lymphocytes.
- Anonymous. (n.d.). Chapter 2: In Vitro Procedure.
- Stoka, V., et al. (2007). Caspases in Alzheimer's Disease: Mechanism of Activation, Role, and Potential Treatment. International Journal of Molecular Sciences, 8(9), 964-989.
- Boison, D., & Jarvis, M. F. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Pharmaceuticals, 13(11), 373.
- Spasokukotskaja, T., et al. (1993). Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Biochemical Pharmacology, 46(10), 1875-1881.
- van der Woude, C. J., et al. (2014). 6-Mercaptopurine reduces macrophage activation and gut epithelium proliferation through inhibition of GTPase Rac1.
- Fulda, S. (2004). Caspase Activation in Cancer Therapy.
- Anonymous. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Boison, D. (2025). Adenosine Kinase: An Epigenetic Modulator and Drug Target. Molecular Pharmacology, 107(5), 324-335.
- Zimmermann, T. P., et al. (1988). The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate. Journal of Pharmacy and Pharmacology, 40(12), 851-855.
- Ola, M. S., et al. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Current Opinion in Oncology, 20(6), 633-640.
- Pedata, F., et al. (2014). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers in Pharmacology, 5, 187.
- ResearchGate. (n.d.). (PDF) Adenosine Metabolism, Adenosine Kinase, and Evolution.
- Park, J., & Gupta, R. S. (2013). Chapter 2 Adenosine Metabolism, Adenosine Kinase, and Evolution. In Adenosine (pp. 15-38). Springer, New York, NY.
- Volonté, C., et al. (1989). 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N. Journal of Biological Chemistry, 264(24), 14055-14058.
- Niitsu, M., et al. (2008). Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. Journal of Health Science, 54(1), 74-82.
- Kim, D. S., et al. (2012). Myriocin induces apoptotic lung cancer cell death via activation of DR4 pathway. Journal of Cellular Biochemistry, 113(12), 3749-3757.
Sources
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 5. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 9. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. phnxflow.com [phnxflow.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
One-pot synthesis method for 6-Chloropurine ribonucleosides.
Application Notes & Protocols
Topic: A Streamlined One-Pot Synthesis Method for 6-Chloropurine Ribonucleosides
Audience: Researchers, scientists, and drug development professionals
Abstract
6-Chloropurine ribonucleoside is a pivotal intermediate in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active nucleoside analogs, including antiviral and anticancer agents.[1] Traditional multi-step syntheses of this compound are often laborious, time-consuming, and inefficient. This guide presents a detailed, field-proven protocol for a streamlined, one-pot synthesis of 6-chloropurine ribonucleosides. By leveraging the principles of the silyl-Hilbert-Johnson (Vorbrüggen) reaction, this methodology combines the silylation of 6-chloropurine and its subsequent glycosylation into a single, efficient workflow.[2] We will explore the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and validation, empowering researchers to reliably produce this critical synthetic building block.
Foundational Principles: The 'Why' Behind the One-Pot Approach
The synthesis of nucleosides fundamentally involves the formation of a C-N glycosidic bond between a heterocyclic base (nucleobase) and a sugar moiety.[2] The primary challenges in this process are controlling the regioselectivity (i.e., ensuring the sugar attaches to the desired nitrogen, N9 in the case of purines) and the stereoselectivity (achieving the biologically relevant β-anomer).
The Vorbrüggen Glycosylation: A Cornerstone of Nucleoside Synthesis
The most robust and widely adopted method for achieving high selectivity is the Vorbrüggen glycosylation.[2][3] This reaction elegantly overcomes the inherent challenges of nucleoside synthesis through two key strategies:
-
Silylation of the Nucleobase: Purine bases like 6-chloropurine have multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). To direct the glycosylation to the thermodynamically favored N9 position and to enhance the solubility of the purine in aprotic organic solvents, the base is first treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[3] This process renders the purine more nucleophilic and sterically directs the incoming sugar to the desired position.
-
Activation of the Sugar Moiety: A protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the sugar donor. In the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the acetyl group at the anomeric (C1') position is eliminated.[4] The neighboring benzoyl group at the C2' position provides anchimeric assistance, forming a cyclic benzoxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring, forcing the silylated purine to attack from the β-face. This neighboring group participation is the critical factor that ensures the formation of the desired β-anomer with high stereoselectivity.[3]
The One-Pot Advantage
A "one-pot" or streamlined approach, where sequential reactions are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages:
-
Efficiency: Reduces handling, purification steps, and overall reaction time.
-
Yield: Minimizes material loss that occurs during transfers and purification.
-
Sustainability: Decreases solvent and reagent consumption.
This protocol first details the in-situ silylation of 6-chloropurine, followed immediately by the Lewis acid-catalyzed glycosylation. A final, straightforward deprotection step yields the target molecule.
Synthesis Workflow & Mechanism
The overall process can be visualized as a three-stage sequence performed in a streamlined manner.
Caption: Streamlined three-stage synthesis workflow.
The core of the synthesis, the Vorbrüggen glycosylation, proceeds through a well-established cationic intermediate.
Caption: Mechanism of stereoselective β-glycosylation.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 6-chloro-9-(β-D-ribofuranosyl)purine on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Amount (10 mmol scale) | Notes |
| 6-Chloropurine | 87-42-3 | 154.56 | 1.55 g (10.0 mmol) | Purity >98%. Must be dry. |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 22224-41-3 | 504.48 | 5.04 g (10.0 mmol) | High-quality, anomerically pure starting material is crucial. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 10416-59-8 | 203.43 | 4.9 mL (20.0 mmol) | Use a fresh bottle; BSA is moisture-sensitive. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 27607-77-8 | 222.26 | 2.2 mL (12.0 mmol) | Highly reactive and corrosive. Handle under inert gas. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | Anhydrous grade (<50 ppm H₂O). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | ~100 mL | For quenching. |
| Sodium Methoxide (NaOMe), 0.5 M in Methanol | 124-41-4 | 54.02 | ~20 mL | For deprotection. Can be purchased or prepared from sodium metal. |
| Methanol (MeOH) | 67-56-1 | 32.04 | ~250 mL | For deprotection and crystallization. |
| Dowex® 50WX8 H⁺ form resin | 11113-61-4 | N/A | ~10 g | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying organic layers. |
Step-by-Step Methodology
PART A: One-Pot Silylation and Glycosylation
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.55 g, 10.0 mmol).
-
Causality: A flame-dried apparatus under an inert atmosphere (N₂ or Argon) is essential to prevent the hydrolysis of the silylating agent, the Lewis acid, and the silylated intermediates.
-
-
Silylation: Add anhydrous acetonitrile (100 mL) to the flask. Add N,O-bis(trimethylsilyl)acetamide (BSA) (4.9 mL, 20.0 mmol) via syringe. Heat the mixture to reflux (approx. 82°C) with stirring until the solution becomes completely clear (typically 60-90 minutes).
-
Causality: Refluxing ensures complete silylation of the 6-chloropurine, which is critical for its solubility and subsequent reactivity in the glycosylation step.[5] A clear solution indicates the formation of the soluble silylated purine.
-
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Addition of Ribose Derivative: Once cooled, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (5.04 g, 10.0 mmol) to the clear solution. Stir until it is fully dissolved.
-
Catalyst Addition & Glycosylation: Cool the flask to 0°C in an ice-water bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.2 mL, 12.0 mmol) dropwise via syringe over 5 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 75°C and stir for 3-4 hours.[5]
-
Causality: TMSOTf is a powerful Lewis acid that activates the sugar for nucleophilic attack.[5] The reaction is started at 0°C to control the initial exothermic reaction, then heated to drive the glycosylation to completion.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is complete when the starting 6-chloropurine spot has been consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 150 mL of rapidly stirring saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a pale yellow foam or syrup. This is the crude protected 2',3',5'-tri-O-benzoyl-6-chloropurine ribonucleoside.
-
Self-Validation: At this stage, a small sample can be analyzed by ¹H NMR or Mass Spectrometry to confirm the successful glycosylation before proceeding to deprotection.
-
PART B: Deprotection (Zemplén Conditions)
-
Dissolution: Dissolve the crude protected nucleoside foam from the previous step in anhydrous methanol (150 mL).
-
Base Addition: To the stirred solution, add 0.5 M sodium methoxide in methanol until the pH reaches ~9-10 (approx. 15-20 mL). Stir the reaction at room temperature for 4-6 hours.
-
Causality: Sodium methoxide is a strong base that catalyzes the transesterification of the benzoyl esters, removing them from the ribose hydroxyl groups.[6] The byproduct, methyl benzoate, is volatile and easily removed.
-
-
Monitoring Deprotection: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane). The reaction is complete when the high Rf spot of the protected nucleoside is fully converted to a new, lower Rf spot corresponding to the final product.
-
Neutralization: Once the reaction is complete, add Dowex® 50WX8 (H⁺ form) resin to the mixture and stir for 20-30 minutes until the pH of the solution is neutral (~pH 7).
-
Causality: The acidic resin neutralizes the excess sodium methoxide. This is a clean and simple method that avoids an aqueous workup, as the resin can be easily filtered off.
-
-
Purification: Filter off the resin and wash it with methanol (2 x 25 mL). Combine the filtrates and concentrate under reduced pressure to yield a solid residue. Recrystallize the crude product from hot water or methanol to afford pure 6-chloropurine ribonucleoside as a white crystalline solid.[6]
Expected Results & Characterization
-
Yield: 75-85% over two steps.
-
Appearance: White crystalline powder.
-
Melting Point: 158-162°C (decomposes).[7]
-
¹H NMR (500 MHz, DMSO-d₆): The following are characteristic chemical shifts (δ) in ppm.
-
δ 8.88 (s, 1H, H-2)
-
δ 8.75 (s, 1H, H-8)
-
δ 6.15 (d, J=5.5 Hz, 1H, H-1')
-
δ 5.55 (d, J=6.0 Hz, 1H, 2'-OH)
-
δ 5.25 (d, J=4.5 Hz, 1H, 3'-OH)
-
δ 5.05 (t, J=5.0 Hz, 1H, 5'-OH)
-
δ 4.62 (m, 1H, H-2')
-
δ 4.20 (m, 1H, H-3')
-
δ 3.98 (m, 1H, H-4')
-
δ 3.70-3.55 (m, 2H, H-5'a, H-5'b)
-
Note: Specific shifts can vary slightly based on solvent and concentration.[8]
-
-
Mass Spectrometry (ESI+): m/z = 287.1 [M+H]⁺ for C₁₀H₁₁ClN₄O₄.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Glycosylation Yield | Incomplete silylation; moisture in the reaction. | Ensure 6-chloropurine is fully dissolved after refluxing with BSA. Use high-quality anhydrous solvents and flame-dried glassware under inert gas. |
| Formation of α-anomer | Ineffective anchimeric assistance. | Ensure a high-purity, β-anomeric protected ribose is used. Using a participating group like benzoyl at the 2' position is critical. |
| Incomplete Deprotection | Insufficient base or reaction time. | Add more NaOMe solution and monitor by TLC. Allow the reaction to proceed overnight if necessary. |
| Poor Regioselectivity (N7) | Reaction conditions too harsh. | While Vorbrüggen is highly N9 selective, running the reaction at lower temperatures for a longer duration may improve the N9:N7 ratio. |
References
- De La Cruz, M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4494–4497.
- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
- Wikipedia. (2023). Synthesis of nucleosides.
- Zhang, Q., et al. (2021). Regioselective ribonucleoside synthesis through Ti-catalysed ribosylation of nucleobases. Communications Chemistry, 4(1), 1-8.
- Conti, P., et al. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Current Opinion in Chemical Biology, 72, 102241.
- Ahmad, S. (2019). Purine Biosynthesis. News-Medical.Net.
- Oba, T., et al. (2021). Biocatalytic synthesis of 2′-functionalized nucleoside via one-pot cascades. Nature Communications, 12(1), 363.
- Battisti, A., et al. (2016). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate.
- Semantic Scholar. (n.d.). New Catalysts for the Synthesis of Nucleosides.
- ResearchGate. (2024). Vorbrüggen glycosylation reaction and its mechanism.
- Dračínský, M., et al. (2021). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 26(15), 4458.
- Zelli, R., et al. (2019). A One-Pot Synthesis of Highly Functionalized Purines. European Journal of Organic Chemistry, 2019(41), 6982-6994.
- Kim, H. J., et al. (2010). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3655-3658.
- Ni, F., et al. (2020). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate.
- NIST. (n.d.). 6-Chloropurine. NIST Chemistry WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Chloropurine riboside 99 5399-87-1 [sigmaaldrich.com]
- 8. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: 6-Chloropurine Riboside as a Versatile Building Block for Antiviral Drug Development
Abstract: Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting viral replication by acting as chain terminators or mutagens.[1][2] 6-Chloropurine riboside is a pivotal starting material in the synthesis of novel purine nucleoside analogs, owing to the versatile reactivity of its C6-chloro substituent.[3] This document provides a comprehensive guide for researchers, outlining the strategic chemical modifications of this compound, detailed protocols for synthesizing derivative compounds, and methodologies for their subsequent biological evaluation against viral pathogens.
Introduction: The Strategic Advantage of this compound
The development of effective antiviral agents is a continuous challenge, driven by the emergence of new viruses and the development of resistance to existing drugs.[1] Purine nucleoside analogs, which mimic natural purines like adenosine and guanosine, are a highly successful class of drugs that interfere with the replication of viral DNA or RNA.[4][5][6]
This compound (6-CPR) has emerged as a preferred building block in medicinal chemistry for several key reasons.[3] Its structure features a purine core, a ribose sugar, and a strategically placed chlorine atom at the 6-position. This chlorine atom is an excellent leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for antiviral screening. This application note will guide researchers through the chemical rationale, synthesis, and biological evaluation of novel antiviral candidates derived from this versatile scaffold.
Section 1: Foundational Chemistry & Core Synthetic Principles
The utility of this compound is rooted in its chemical properties. The electron-withdrawing nature of the purine ring system activates the C6 position, facilitating the displacement of the chloride ion by various nucleophiles. This reaction is the primary gateway to creating a vast number of derivatives.
Caption: Key reactive sites on the this compound scaffold.
Protocol 1: General Procedure for Nucleophilic Substitution at the C6-Position
This protocol describes a general method for displacing the 6-chloro group with an amine to synthesize N6-substituted adenosine analogs, a common class of biologically active molecules.[7]
Causality Behind Experimental Choices:
-
Solvent: An alcohol like ethanol or isopropanol is typically used as it effectively dissolves the reactants and does not interfere with the reaction.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Temperature: The reaction is often heated to reflux to increase the reaction rate. However, care must be taken to avoid decomposition of the starting material, which can occur at excessively high temperatures.[8]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 eq) to the solution, followed by the addition of DIPEA (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane). The disappearance of the this compound spot indicates reaction completion.
-
Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude residue in a minimal amount of the mobile phase and purify by flash column chromatography on silica gel to yield the pure N6-substituted product.
-
Validation: Confirm the structure and purity of the final compound using LC-MS to verify the molecular weight and ¹H NMR to confirm the structural integrity. The disappearance of the purine C6-H proton signal and the appearance of new signals corresponding to the added substituent are expected.
Section 2: Expanding the Chemical Space: Diversification Strategies
Beyond simple substitution at the C6 position, a multitude of derivatives can be accessed through modifications of the ribose sugar moiety. These changes can significantly impact the molecule's metabolic stability, cell permeability, and interaction with target enzymes.
Caption: Workflow for diversifying the this compound scaffold.
One powerful strategy involves the synthesis of 2'-deoxy-2'-fluoro derivatives, which can exhibit enhanced biological activity.[9]
Protocol 2: Synthesis of a 2'-Deoxy-2'-Fluoroarabinoside Derivative
This advanced, multi-step protocol is adapted from established literature procedures and demonstrates the modification of the ribose sugar.[9]
Causality Behind Experimental Choices:
-
Protection: The 3' and 5' hydroxyl groups must be protected (e.g., as trityl ethers) to prevent them from reacting with the fluorinating agent, thereby directing the reaction specifically to the 2' position.
-
Fluorination: Diethylaminosulfur trifluoride (DAST) is a common reagent used to replace a hydroxyl group with fluorine. The reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the C2' position (from ribo- to arabino-configuration).
-
Deprotection: A mild acidic treatment is required to remove the trityl protecting groups without degrading the final product.
Step-by-Step Methodology:
-
Protection: React this compound with trityl chloride in the presence of pyridine to selectively protect the 3' and 5' hydroxyl groups. Purify the resulting 3',5'-di-O-tritylated intermediate.
-
Fluorination (Caution: DAST is toxic and moisture-sensitive; handle in a fume hood under inert atmosphere): Dissolve the protected intermediate in an anhydrous solvent like dichloromethane. Cool the solution to -78°C and slowly add DAST. Allow the reaction to warm to room temperature and stir until complete.
-
Workup: Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude fluorinated product in a solution of acetic acid in water and heat gently to remove the trityl groups.
-
Purification & Validation: Purify the final product using flash column chromatography. Confirm the structure, particularly the incorporation of fluorine, using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, alongside mass spectrometry.
Section 3: Biological Evaluation of Antiviral Potential
Once a library of derivatives has been synthesized, the next critical phase is to screen them for antiviral activity and assess their cellular toxicity.
Mechanism of Action: The Nucleoside Analog Paradigm
The primary hypothesis for the antiviral action of purine analogs is their role as molecular mimics or antimetabolites.[5][10]
Caption: Intracellular activation and mechanism of action for nucleoside analogs.
The synthesized nucleoside analog (prodrug) enters the host cell, where it is phosphorylated by host cell kinases into its active triphosphate form. This active form then competes with the natural corresponding nucleotide (e.g., ATP) for incorporation into the growing viral RNA or DNA chain by the viral polymerase.[11] Incorporation of the analog can lead to immediate chain termination or introduce mutations that cripple the viral genome, thus inhibiting replication.[10][12]
Protocol 3: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a gold-standard method for quantifying the antiviral efficacy of a compound.[8][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells for SARS-CoV) in 6-well or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and overlay the cells with medium containing 1% low-melting-point agarose and the various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible in the virus control wells (typically 2-4 days).
-
Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of living cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "no drug" control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: MTT Assay for Cytotoxicity Assessment
It is essential to ensure that the observed antiviral activity is not due to general cell killing. The MTT assay measures cell viability and is used to determine the 50% cytotoxic concentration (CC₅₀).[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the "cells only" control. The CC₅₀ is determined by plotting cell viability against compound concentration.
Data Summary and Interpretation
The results from the antiviral and cytotoxicity assays should be compiled to determine the therapeutic potential of each compound. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter. A higher SI value indicates greater selectivity for viral targets over host cell processes, which is a hallmark of a promising drug candidate.[15][16]
| Compound ID | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 6-CPR-001 | Value | Value | Calculated Value |
| 6-CPR-002 | Value | Value | Calculated Value |
| Control | Value | Value | Calculated Value |
Section 4: Advanced Mechanistic Validation
For lead compounds with high SI values, further studies are warranted to confirm the proposed mechanism of action. Biochemical assays using purified viral polymerases can directly measure the inhibition caused by the triphosphate form of the analog.[10][17] These assays provide definitive evidence that the compound's antiviral effect is due to the specific targeting of the viral replication machinery.
Conclusion
This compound is an exceptionally valuable and versatile starting material for the discovery of novel antiviral agents.[3] Its inherent reactivity at the C6 position, combined with the potential for modification of the ribose moiety, provides medicinal chemists with a powerful platform for generating structurally diverse nucleoside analogs. By coupling rational synthetic strategies with robust biological evaluation protocols as outlined in this guide, researchers can efficiently identify and advance new candidates for the treatment of viral diseases.
References
- Mikhailov, S. N., & Padyukova, N. S. (2024). Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective. Current Medicinal Chemistry, 31(6), 671-682. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]
- Balzarini, J., Baumgartner, H., Bodenteich, M., De Clercq, E., & Griengl, H. (1989). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry, 32(5), 1048–1051. [Link]
- Robins, M. J., Hatfield, P. W., Balzarini, J., & De Clercq, E. (1984). Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine "acyclic" nucleoside analogs. Journal of Medicinal Chemistry, 27(11), 1486–1492. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50(1), 113–114. [Link]
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93003, this compound.
- Wikipedia. (2023). Purine analogue.
- Bougie, I., & Bisaillon, M. (2015). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 10, 1-9. [Link]
- De la Cruz, J., Kumar, G., Yang, C., Hult, C., Lin, K., Yan, J., & Tsai, C. H. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PLoS ONE, 12(10), e0185998. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Li, Z., & DeGrado, T. R. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
- National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms: purine nucleoside analog.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Semantic Scholar. [Link]
- Ranjan, P., & Sharma, S. D. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2293. [Link]
- University of Copenhagen. (n.d.). Open projects - INTERACT.
- Ehteshami, M., Tao, S., Kumar, A., Yuan, Z., & Qiu, Y. (2021). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Viruses, 13(9), 1779. [Link]
- Zhang, F., & Chun, J. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
- Menéndez-Arias, L. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667. [Link]
- Cameron, C. E., & Arnold, J. J. (2012). Viral Polymerases. Reference Module in Biomedical Sciences. [Link]
- Guryev, A. A., Novikov, M. S., Volobueva, A. S., Kochetkov, S. N., & Ivanov, A. V. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3662. [Link]
- Ikejiri, M., & Maruyama, T. (2000). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103–104. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. nbinno.com [nbinno.com]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory techniques for the phosphorylation of 6-Chloropurine riboside.
An Application Guide to the Laboratory-Scale Phosphorylation of 6-Chloropurine Riboside
Abstract
This compound (6-CPR) is a pivotal nucleoside analog serving as a precursor in the synthesis of various therapeutic agents, particularly in antiviral and anticancer research.[1][2][3] The biological activity of 6-CPR and its derivatives is contingent upon their metabolic activation via phosphorylation to the corresponding 5'-mono-, di-, and triphosphate nucleotides. This guide provides a detailed overview of the primary laboratory techniques for the phosphorylation of 6-CPR, offering both theoretical insights and practical, step-by-step protocols for chemical and enzymatic approaches. The methodologies and validation techniques described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.
Introduction: The Critical Role of Phosphorylation
Nucleoside analogs like this compound are prodrugs.[1] In their initial form, they are biologically inert. Cellular kinases must phosphorylate them at the 5'-hydroxyl position of the ribose moiety to convert them into their active nucleotide forms. This initial phosphorylation to the 5'-monophosphate is often the rate-limiting step in their mechanism of action. Once formed, the 5'-monophosphate can be further phosphorylated by other cellular kinases to the di- and triphosphate forms. These active triphosphates can then act as competitive inhibitors or alternative substrates for polymerases, disrupting nucleic acid synthesis in rapidly dividing cancer cells or virus-infected cells.[2][4]
Therefore, access to phosphorylated forms of 6-CPR is essential for a wide range of studies, from biochemical assays with purified enzymes to the development of new therapeutic agents.[4] This guide outlines the two most common and effective strategies for achieving this in a laboratory setting: classical chemical synthesis and biocatalytic enzymatic synthesis.
Strategic Overview: Chemical vs. Enzymatic Phosphorylation
The choice between chemical and enzymatic phosphorylation depends on the desired scale, required purity, and available resources.
| Feature | Chemical Phosphorylation | Enzymatic Phosphorylation |
| Principle | Direct chemical reaction using a phosphorylating agent (e.g., POCl₃). | Biocatalysis using a specific kinase enzyme and a phosphate donor (e.g., ATP). |
| Regioselectivity | Often requires protection of 2'/3'-OH groups for 5'-OH selectivity, though some methods offer direct 5' phosphorylation. | Highly specific to the 5'-OH position, no protecting groups needed. |
| Reaction Conditions | Often harsh (anhydrous organic solvents, low temperatures, strong reagents). | Mild (aqueous buffers, physiological pH and temperature). |
| Byproducts | Can generate multiple side products, requiring extensive purification. | Minimal byproducts, simplifying purification. |
| Scalability | Easily scalable for larger quantities (grams). | Can be limited by enzyme cost and availability, best for small to medium scale (micrograms to milligrams). |
| Key Advantage | High-throughput, scalable, and well-established. | High specificity, clean reactions, and biologically relevant. |
Chemical Phosphorylation: The Yoshikawa-Kubota Protocol
A widely adopted method for the 5'-monophosphorylation of unprotected nucleosides is the Yoshikawa-Kubota reaction, which utilizes phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent. This method is effective for its simplicity and relatively high yields. A similar protocol has been successfully used for the phosphorylation of the related compound 6-thioguanosine.[5]
Principle of the Reaction
In this one-pot reaction, the trialkyl phosphate (e.g., triethyl phosphate) serves as both the solvent and a catalyst. It is believed to form an active phosphorylating adduct with POCl₃, which then selectively reacts with the primary 5'-hydroxyl group of the nucleoside. The reaction is typically performed at a low temperature to control its exothermic nature and minimize the formation of side products.
Workflow for Chemical Phosphorylation
Caption: Workflow for the chemical synthesis of 6-CPR-5'-monophosphate.
Detailed Step-by-Step Protocol
Materials:
-
This compound (6-CPR)
-
Triethyl phosphate (TEP), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Triethylammonium bicarbonate (TEAB) buffer, 1M, pH 7.5
-
Hydrochloric acid (HCl), 1M
-
Anhydrous glassware and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 6-CPR (e.g., 1 mmol) in anhydrous triethyl phosphate (e.g., 10 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0°C with gentle stirring.
-
Phosphorylation: Add phosphorus oxychloride (e.g., 1.2 mmol, 1.2 equivalents) dropwise via syringe over 15-20 minutes. Causality: Slow addition is critical to dissipate heat and prevent the formation of diphosphates or other side products.
-
Reaction: Maintain the reaction at 0°C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by withdrawing small aliquots, quenching them, and analyzing via TLC (e.g., using a mobile phase of n-butanol:acetic acid:water) or HPLC. The product, 6-CPR-5'-MP, will be more polar than the starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and stir vigorously for 30 minutes.
-
Neutralization: Carefully adjust the pH of the aqueous solution to ~7.5 with a saturated NaHCO₃ solution.
-
Purification:
-
Load the neutralized solution onto a pre-equilibrated DEAE-Sephadex A-25 column (bicarbonate form).
-
Wash the column with deionized water to remove unreacted 6-CPR and salts.
-
Elute the product using a linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M). 6-CPR-5'-MP will elute as a distinct peak.
-
Collect fractions and analyze by UV spectrophotometry (λmax ≈ 263 nm).[6]
-
-
Isolation: Pool the product-containing fractions and remove the volatile TEAB buffer by repeated co-evaporation with water under reduced pressure. Lyophilize the final residue to obtain 6-CPR-5'-MP as a white solid (triethylammonium salt).
Enzymatic Phosphorylation: A High-Fidelity Approach
Enzymatic methods offer unparalleled specificity, producing the desired 5'-monophosphate under mild, aqueous conditions. The key is selecting the appropriate kinase. For many purine nucleoside analogs, adenosine kinase is a primary candidate for catalyzing the initial phosphorylation.[7]
Principle of the Reaction
Kinases are phosphotransferases that catalyze the transfer of the γ-phosphate group from a nucleoside triphosphate donor, typically ATP, to a substrate acceptor. The reaction requires a divalent cation, usually Mg²⁺, which chelates the ATP and facilitates the phosphoryl transfer. The reaction is highly specific for the 5'-hydroxyl group, eliminating the need for protecting groups.
Workflow for Enzymatic Phosphorylation
Caption: Workflow for the enzymatic synthesis of 6-CPR-5'-monophosphate.
Detailed Step-by-Step Protocol
Materials:
-
This compound (6-CPR)
-
Adenosine triphosphate (ATP), disodium salt
-
Recombinant human Adenosine Kinase (or other suitable kinase)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
EDTA
-
Syringe filters (0.22 µm)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume:
-
50 µL of 1 M Tris-HCl, pH 7.4 (Final: 50 mM)
-
10 µL of 1 M MgCl₂ (Final: 10 mM)
-
20 µL of 50 mM 6-CPR stock (Final: 1 mM)
-
40 µL of 100 mM ATP stock (Final: 4 mM)
-
875 µL Deionized Water Causality: A molar excess of ATP is used to drive the reaction equilibrium towards product formation. Mg²⁺ is an essential cofactor for kinase activity.
-
-
Enzyme Addition: Add the kinase enzyme to the reaction mixture (e.g., 1-5 µg of recombinant adenosine kinase). The optimal amount should be determined empirically.
-
Incubation: Incubate the reaction at 37°C for 1-6 hours.
-
Monitoring: Periodically take small aliquots (e.g., 20 µL) and terminate the reaction by adding an equal volume of cold methanol or 0.5 M perchloric acid. Centrifuge and analyze the supernatant by HPLC to monitor the conversion of 6-CPR to 6-CPR-5'-MP.
-
Termination: Once the desired conversion is achieved, terminate the entire reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺.
-
Workup: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzyme.
-
Purification: Filter the supernatant through a 0.22 µm syringe filter and purify the 6-CPR-5'-MP using preparative reverse-phase HPLC.
-
Isolation: Lyophilize the HPLC-purified fractions to obtain the product as a pure solid.
Product Validation and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized 6-CPR-5'-monophosphate.
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Purity assessment and quantification.[5] | A single major peak corresponding to 6-CPR-5'-MP, with a shorter retention time than 6-CPR. Purity should be ≥95%.[6] |
| Mass Spectrometry (LC-MS) | Identity confirmation.[8][9] | Observation of the correct molecular ion for 6-CPR-5'-MP (C₁₀H₁₂ClN₄O₇P). Expected [M-H]⁻ = 365.00. |
| ³¹P NMR Spectroscopy | Confirmation of phosphorylation. | A distinct signal in the phosphate region of the spectrum, confirming the presence of the P-O-C bond. |
| ¹H NMR Spectroscopy | Structural integrity confirmation. | Signals corresponding to the purine and ribose protons, with splitting patterns consistent with phosphorylation at the 5' position. |
| UV Spectroscopy | Concentration determination. | Measurement of absorbance at λmax ≈ 263 nm and calculation of concentration using the molar extinction coefficient (ε ≈ 8.9 L mmol⁻¹ cm⁻¹).[6] |
This multi-faceted validation approach ensures the trustworthiness of the synthesized material for subsequent downstream applications in research and drug development.
References
- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473.
- Patsnap. (n.d.). Synthesis method of 6-chloropurine.
- Waud, W. R., Gilbert, K. S., & Montgomery, J. A. (2008). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides & Nucleic Acids, 27(6), 718–729.
- Jena Bioscience. (n.d.). 6-Chloropurine-riboside-5'-monophosphate.
- Waleron, K., et al. (2020). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 25(1), 1.
- Sasvári-Székely, M., & Staub, M. (1982). Relationship Between Phosphorylation and Cytotoxicity of 2-chloroadenosine and 6-methylmercaptopurine Riboside in Human Cells. Biochemical Pharmacology, 31(6), 1057–1060.
- ResearchGate. (n.d.). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- Hampton, A. (1977). 6-Chloropurine ribonucleoside 5'-phosphate. Methods in Enzymology, 46, 299–302.
- Jena Bioscience. (n.d.). 6-Chloropurine-riboside-5'-triphosphate.
- Stepanova, D., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223.
- ResearchGate. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives.
- ResearchGate. (n.d.). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
- Mertlíková-Kaiserová, H., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 223–235.
- Volonté, C., & Greene, L. A. (1990). 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N. Journal of Neurochemistry, 55(4), 1300–1306.
- Kozai, S., et al. (2000). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103–104.
- De Abreu, R. A., et al. (1990). The quantitative determination of metabolites of 6-mercaptopurine in biological materials. VII. Chemical synthesis by phosphorylation of 6-thioguanosine 5'-monophosphate, 5'-diphosphate and 5'-triphosphate... Biochimica et Biophysica Acta, 1033(2), 124–132.
- Tloušt'ová, E., et al. (2016). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 81(24), 12241–12251.
- Dephoure, N., et al. (2013). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 24(5), 535–542.
- Gibard, C., et al. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. Nature Chemistry, 10(2), 212–218.
- Gong, B., et al. (2013). Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models. Neurobiology of Aging, 34(6), 1581–1588.
- Dephoure, N., Gould, K. L., Gygi, S. P., & Kellogg, D. R. (2013). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 24(5), 535–542.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 6-クロロプリンリボシド | Sigma-Aldrich [sigmaaldrich.com]
- 5. The quantitative determination of metabolites of 6-mercaptopurine in biological materials. VII. Chemical synthesis by phosphorylation of 6-thioguanosine 5'-monophosphate, 5'-diphosphate and 5'-triphosphate, and their purification and identification by reversed-phase/ion-pair high-performance liquid chromatography and by various enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 7. Relationship between phosphorylation and cytotoxicity of 2-chloroadenosine and 6-methylmercaptopurine riboside in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Practical Guide to the Dissolution and In Vitro Application of 6-Chloropurine Riboside
Abstract
This comprehensive guide provides a detailed protocol for the dissolution and application of 6-Chloropurine riboside (6-CPR), a critical purine nucleoside analog, for in vitro research. Addressed to researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, provides step-by-step procedures for preparing stock and working solutions, and offers expert insights into its use in cell-based assays. The protocols herein are designed to ensure experimental reproducibility and integrity.
Introduction: The Role of this compound in Research
This compound (6-CPR), also known as 6-chloro-9-β-D-ribofuranosyl-9H-purine, is a synthetic purine nucleoside analog. Its structural similarity to natural nucleosides, such as adenosine and guanosine, allows it to function as a metabolic competitor in pathways involving nucleic acid synthesis. This property makes it a valuable tool in cancer research and virology.[1] As a cytotoxic agent, the primary anticancer mechanisms of purine nucleoside analogs like 6-CPR are understood to involve the inhibition of DNA synthesis and the induction of apoptosis.[2]
Furthermore, 6-CPR serves as a versatile precursor for the synthesis of various adenosine derivatives, which have been explored for their antiproliferative activities.[3] It is also utilized in enzymatic assays, for instance, to investigate the kinetics and substrate specificity of enzymes like adenosine deaminase.[4] Given its broad applications, a robust and reproducible protocol for its preparation and use is paramount for successful in vitro studies.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is foundational to its effective use.
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 5399-87-1 | [3][4] |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [3] |
| Molecular Weight | 286.67 g/mol | [4] |
| Appearance | White to pale yellow solid powder | [4][5] |
| Storage (Solid) | Store at -20°C. Stable for ≥ 4 years. | [3] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year, or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
Safety Precautions: this compound should be handled with care. It is considered hazardous material and may be harmful if ingested, inhaled, or comes into contact with skin.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Solubility Characteristics
The solubility of 6-CPR is a critical parameter for the preparation of homogenous, filter-sterilizable stock solutions. There is some variability in the reported solubility values across different suppliers, which may be due to differences in material purity or measurement conditions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Remarks | Reference(s) |
| DMSO | ~5 mg/mL (~17.4 mM) | A common solvent for preparing high-concentration stock solutions. | [3] |
| DMF | ~2 mg/mL (~7.0 mM) to 49-51 mg/mL (~171-178 mM) | Significant variability reported. Researchers should perform a small-scale test if high concentrations are required. | [3][4] |
Expert Insight: For most cell culture applications, a 10-20 mM stock solution in high-quality, anhydrous DMSO is recommended.[7] This concentration provides a convenient starting point for serial dilutions into aqueous culture media while keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%).[7]
Protocol: Preparation of Stock and Working Solutions
This section details the validated protocol for preparing 6-CPR solutions for in vitro experiments. The workflow emphasizes sterility and accuracy.
Workflow for Solution Preparation
Caption: Workflow for preparing 6-CPR stock and working solutions.
Step-by-Step Protocol for a 10 mM Stock Solution
-
Calculate Required Mass: Determine the mass of 6-CPR needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 286.67 g/mol = 0.002867 g = 2.87 mg.
-
-
Weighing: In a chemical fume hood, carefully weigh out 2.87 mg of 6-CPR powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-quality, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain. The solution should be clear.
-
Sterilization (Optional): If sterility is a major concern and the DMSO is not from a sterile-filtered source, the final stock solution can be passed through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store immediately at -80°C. This prevents degradation from repeated freeze-thaw cycles.
Application in In Vitro Studies
Proposed Mechanism of Action
As a purine analog, 6-CPR is metabolized intracellularly into its corresponding nucleotide forms. These fraudulent nucleotides can then interfere with nucleic acid metabolism through several potential mechanisms, leading to cytotoxicity.
Caption: Proposed mechanism of action for this compound.
Determining Optimal Working Concentration
The optimal concentration of 6-CPR is highly dependent on the cell line and the duration of the experiment. It is imperative to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) for your specific experimental system.
Protocol 2: IC₅₀ Determination using an MTT Assay
This protocol provides a framework for determining cell viability in response to a range of 6-CPR concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Preparation: Prepare a series of dilutions of the 6-CPR stock solution in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 6-CPR. Include appropriate controls:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions.
-
No-Treatment Control: Medium only.
-
-
Incubation: Incubate the plate for a period relevant to your study (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the 6-CPR concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]
Troubleshooting
Table 3: Common Issues and Recommended Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Concentration exceeds solubility limit; poor quality or wet DMSO. | Prepare a new stock at a lower concentration. Use fresh, high-quality, anhydrous DMSO.[6] Warm solution gently (37°C) during preparation. |
| Precipitation in culture medium | "Salting out" effect when diluting DMSO stock into aqueous medium. | Ensure the stock solution is at room temperature before diluting. Add the stock solution to the medium while vortexing gently to ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5%.[7] Prepare working solutions fresh for each experiment. |
| High cell death in vehicle control | DMSO concentration is too high and causing cytotoxicity. | Ensure the final DMSO concentration in your highest dose does not exceed 0.5%. If it does, prepare a lower concentration stock solution. Always run a vehicle control to confirm solvent tolerance of your cell line.[7] |
| Inconsistent results | Repeated freeze-thaw of stock solution; variation in cell seeding density; mycoplasma contamination. | Prepare single-use aliquots of the stock solution.[7] Ensure consistent cell counting and seeding. Regularly test cell cultures for mycoplasma contamination. Prepare a large batch of stock solution to use across multiple experiments to minimize variability.[7] |
References
- ACS Publications. The Synthesis and Properties of 6-Chloropurine and Purine. ([Link])
- PubMed. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Published September 2018. ([Link])
- PubMed Central (PMC). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. ([Link])
- ResearchGate.
- Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ([Link]_)
- NCBI Bookshelf. Assay Guidance Manual: Cell Viability Assays. Published May 1, 2013. ([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 6-氯嘌呤核苷 | Sigma-Aldrich [sigmaaldrich.com]
- 5. J64612.18 [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropurine Riboside
Welcome to the technical support center for the synthesis of 6-Chloropurine riboside. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.
Introduction
This compound is a key intermediate in the synthesis of various biologically active nucleoside analogs, including antiviral and anticancer agents.[1][2][3] Achieving a high yield of pure this compound can be challenging. This guide provides practical, experience-based insights to help you overcome common hurdles in the synthesis process.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Ensure the reaction is stirred efficiently and runs for the optimized duration. In some cases, a marginal increase in reaction time or temperature might be necessary, but this should be done cautiously to avoid product degradation.
-
-
Suboptimal Reaction Temperature: The temperature for the glycosylation step is critical.
-
Solution: Maintain a consistent and optimized temperature throughout the reaction. For the Vorbrüggen glycosylation, for instance, the reaction may be initiated at a lower temperature and gradually warmed.[5] Small-scale pilot experiments are recommended to determine the ideal temperature profile for your specific setup.[4]
-
-
Moisture in Reaction Setup: Reagents like phosphorus oxychloride and Lewis acids (e.g., TMSOTf, SnCl₄) are highly sensitive to moisture.[4][6]
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Side Products: The formation of undesired byproducts, such as the N7-isomer, can significantly reduce the yield of the desired N9-isomer.[4]
Question: I am observing significant amounts of the N7-isomer impurity in my product. How can I minimize its formation?
Answer:
The formation of the N7-isomer is a common challenge in purine nucleoside synthesis. Here’s how you can favor the formation of the desired N9-isomer:
-
Catalyst Selection: The choice of Lewis acid catalyst in the Vorbrüggen reaction plays a crucial role. While catalysts like TMSOTf are common, their concentration and the presence of other reagents can impact selectivity.[7][8]
-
Reaction Conditions: Prolonged heating can sometimes favor the thermodynamically more stable N9-isomer.[8] However, this must be balanced against the risk of product degradation.
-
Solvent Effects: The solvent can influence the reaction's regioselectivity. Acetonitrile is a common solvent, but in some cases, other solvents like dichloroethane might offer better selectivity.[5][9]
-
Purification: If the formation of the N7-isomer cannot be completely avoided, it can often be separated from the N9-isomer by column chromatography.[4]
Question: My product seems to be degrading during the deprotection step. What can I do to prevent this?
Answer:
The protecting groups on the ribose moiety, such as acetyl groups, are sensitive to harsh deprotection conditions.
-
Milder Deprotection Conditions: Instead of strong bases, consider using milder conditions. A catalytic amount of sodium methoxide in methanol at a controlled temperature (e.g., 0-5°C) is a widely used and effective method.[4][10] Methanolic ammonia is another gentle alternative.[4]
-
Careful Monitoring: Monitor the deprotection reaction closely by TLC to avoid over-exposure to basic conditions.
-
Prompt Neutralization: Once the deprotection is complete, promptly neutralize the reaction mixture to prevent further degradation of the product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Vorbrüggen glycosylation is a widely employed method. This typically involves the reaction of a silylated 6-chloropurine with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][8] This is followed by a deprotection step to remove the protecting groups from the ribose.
Q2: How can I prepare the silylated 6-chloropurine for the glycosylation reaction?
Silylation of 6-chloropurine is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent. This step increases the nucleophilicity of the purine and its solubility in organic solvents.
Q3: What are the critical safety precautions I should take when working with phosphorus oxychloride?
Phosphorus oxychloride (POCl₃) is a hazardous chemical that reacts violently with water.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure all glassware is scrupulously dry to prevent exothermic reactions.[4] Dispose of any waste containing phosphorus oxychloride according to your institution's hazardous waste disposal protocols.
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the anomeric configuration (β-isomer).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
HPLC: To assess the purity of the final product.
-
Melting Point: To compare with the literature value.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vorbrüggen Glycosylation
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Step 1: Silylation of 6-Chloropurine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloropurine.
-
Add anhydrous acetonitrile, followed by N,O-bis(trimethylsilyl)acetamide (BSA).
-
Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the reaction mixture to room temperature.
Step 2: Glycosylation
-
In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled solution under a nitrogen atmosphere.
-
Add the previously prepared silylated 6-chloropurine solution to the reaction mixture dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
Step 3: Work-up
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at 0°C and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction with acetic acid.
-
Concentrate the solution under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, Suboptimal temperature, Moisture contamination, Side product formation | Monitor reaction progress (TLC/HPLC), Optimize temperature, Use anhydrous conditions, Optimize catalyst and solvent for regioselectivity[4] |
| N7-Isomer Formation | Non-optimal catalyst or reaction conditions | Use regioselective catalysts, Adjust reaction temperature and time, Purify by column chromatography[4][8] |
| Product Degradation | Harsh deprotection conditions | Use milder reagents (catalytic NaOMe in MeOH, methanolic ammonia), Monitor reaction closely, Neutralize promptly[4][10] |
| Purification Difficulties | Similar polarity of isomers and byproducts | Optimize column chromatography conditions (solvent system), Consider recrystallization |
Visualizations
Synthesis Pathway
Caption: Vorbrüggen synthesis of this compound.
Troubleshooting Workflow
Caption: Systematic troubleshooting for low yield.
References
- Zurita, F.V., Vega, N.B., and Cabrera, M.G. Semisynthesis, characterization and evaluation of new adenosine derivatives as antiproliferative agents. Molecules 23(5), 1111 (2018). [Link]
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC. NIH. [Link]
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. PubMed. [Link]
- Mechanistically distinct solvent-free reactions of purines and pyrimidines. Royal Society of Chemistry. [Link]
- Synthesis and Purine Receptor Affinity of 6-Oxopurine Nucleosides and Nucleotides Containing (N)-Methanocarba-pseudoribose Rings. PMC - NIH. [Link]
- Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.
- 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines. Jena Bioscience. [Link]
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer
- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC - NIH. [Link]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]
- Synthesis method of 6-chloropurine.
- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 10. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues of 6-Chloropurine riboside in aqueous solutions.
An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 6-Chloropurine riboside (6-CPR). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable purine nucleoside analog in their experiments. As a Senior Application Scientist, I understand that one of the most significant hurdles in working with compounds like 6-CPR is its limited solubility in aqueous solutions, which can lead to inconsistent results and experimental artifacts.
This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively. We will move from fundamental properties and frequently asked questions to detailed, step-by-step procedures for preparing stable and reliable solutions.
Section 1: Quick Reference - Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The compound's structure, with its purine core and ribose sugar, contributes to its challenging solubility profile—possessing both hydrophobic (chloropurine) and hydrophilic (ribose) moieties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [1] |
| Molecular Weight | 286.67 g/mol | [2][3] |
| Appearance | White to slightly yellow powder/solid | [2][3][4] |
| Melting Point | 158-162 °C (decomposes) | [2][3] |
| Water Solubility | Slightly soluble (~10.6 mg/mL with heating) | [2][5] |
| Organic Solvent Solubility | • DMSO: ~5 mg/mL to ~30 mg/mL | [6][7] |
| • Dimethylformamide (DMF): ~2 mg/mL to ~50 mg/mL | [6] | |
| • Methanol: Slightly soluble (requires heating) | [2] | |
| Storage Temperature | -20°C | [2][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the best initial solvent for preparing a stock solution of this compound?
A1: For most biological applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. This compound has significantly higher solubility in DMSO compared to aqueous buffers.[6][7] A stock solution can be prepared by dissolving the compound in pure DMSO; for example, product data sheets indicate solubilities of approximately 5-10 mg/mL.[6][8] Always use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the solvent's efficacy.[7]
Q2: I dissolved 6-CPR in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What happened?
A2: This is a classic example of solvent-shifting or "crashing out." The compound is highly soluble in the 100% organic stock solution but becomes supersaturated and precipitates when rapidly diluted into an aqueous environment where its solubility is much lower. The key is to control the dilution process to keep the compound dispersed. Strategies include pre-warming the aqueous medium, adding the DMSO stock dropwise while vortexing, and performing serial dilutions.[9]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is a critical best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My stock solution of 6-CPR in DMSO is frozen at -20°C. Are there any special precautions for thawing and use?
A4: Yes. It is recommended to thaw the frozen stock solution at room temperature or briefly in a 37°C water bath.[9] Crucially, once completely thawed, you must vortex the vial thoroughly to ensure the solution is homogeneous. Some compounds can partially precipitate or concentrate at the bottom during freezing. To maintain the integrity of your stock, aliquot it into smaller, single-use volumes before the initial freeze to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[9]
Q5: Can I use heating or pH adjustment to dissolve 6-CPR directly in an aqueous buffer?
A5: While some datasheets note that solubility in water is improved with heating, this approach can be risky.[2] Overheating can lead to the degradation of the compound. The stability of purine analogs in aqueous solutions can be sensitive to pH and temperature.[10] For instance, acidic conditions can cause rapid hydrolysis.[10] While adjusting the pH towards a more basic range might increase the solubility of some purine analogs, this can drastically alter your experimental conditions and may not be compatible with your assay or cell culture system. Therefore, preparing a concentrated stock in an organic solvent like DMSO is the most reliable and common method.
Section 3: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step methodologies to address specific solubility challenges.
Problem 1: Initial Dissolution Failure & Stock Preparation
Causality: The primary challenge in dissolving this compound stems from its crystalline structure. Significant energy, known as crystal lattice energy, must be overcome for the solvent molecules to surround and dissolve the individual compound molecules.[11] Organic solvents like DMSO are more effective than water at disrupting these intermolecular forces.
Caption: Workflow for preparing a 6-CPR DMSO stock solution.
-
Calculate Mass: Determine the mass of this compound (MW: 286.67 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.87 mg.
-
Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Facilitate Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates remain, place the tube in a room temperature water bath sonicator for 5-10 minute intervals.[12] Avoid overheating.
-
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in light-protecting tubes. Store sealed tubes at -20°C. This prevents degradation from repeated freeze-thaw cycles and exposure to moisture.[9]
Problem 2: Precipitation Upon Dilution into Aqueous Media
Causality: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of 6-CPR at the point of addition momentarily exceeds its aqueous solubility limit, causing it to precipitate before it can disperse. The goal is to manage this transition smoothly.
Caption: Workflow for dilution of DMSO stock to prevent precipitation.
This protocol minimizes precipitation by avoiding a large, single dilution step (e.g., 1:1000).
-
Prepare Materials:
-
Create an Intermediate Dilution (1:100):
-
In a separate sterile microcentrifuge tube, add 990 µL of the pre-warmed medium.
-
Add 10 µL of the 10 mM DMSO stock to the medium. Pipette directly into the liquid and vortex immediately but gently to facilitate rapid dispersion. This creates a 100 µM intermediate solution.
-
-
Create the Final Dilution (1:10):
-
To 9 mL of your pre-warmed medium, add 1 mL of the 100 µM intermediate solution.
-
Gently mix the final working solution by inverting the tube several times. Avoid vigorous vortexing that could cause protein shearing in serum-containing media.
-
-
Final Check and Use:
-
Visually inspect the final 10 µM solution. It should be completely clear.
-
Use the working solution immediately, as the compound may still be prone to delayed precipitation.
-
Problem 3: Delayed Precipitation or Instability in Culture
Causality: A solution that is initially clear may develop a precipitate over hours or days in an incubator. This can be due to several factors:
-
Temperature Change: The solution was stable at 37°C but precipitates as it cools to room temperature (e.g., on the benchtop or microscope stage).
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which in turn can affect the solubility of a pH-sensitive compound.[9]
-
Evaporation: Increased solute concentration due to evaporation from culture plates can push the compound past its solubility limit.
-
Chemical Instability: The compound itself may degrade over time in the aqueous, 37°C environment into less soluble byproducts.[9]
-
Prepare Fresh: Always prepare the final aqueous working solution fresh for each experiment from your frozen DMSO stock.[9]
-
Monitor pH: Ensure your cell culture medium is adequately buffered and monitor for significant color changes (indicating pH shifts).
-
Control Evaporation: Use properly humidified incubators and sealed culture flasks or plates to minimize evaporation.
-
Check for Interactions: Be aware that 6-CPR could potentially interact with components in complex media or with other treatments, affecting its solubility.
Section 4: Advanced Solubilization Strategies
For particularly challenging applications requiring higher concentrations, advanced formulation techniques may be necessary. These methods are typically employed in drug development and require significant optimization.
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, polyethylene glycol) can sometimes create a more favorable environment for solubility than any single solvent alone.[13]
-
pH Adjustment: For some purine analogs, carefully adjusting the pH can increase solubility. For example, allopurinol is more soluble in alkaline solutions.[9][14] However, this must be done with extreme care to ensure compatibility with the biological system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 6-CPR in their central cavity, forming an inclusion complex that is more water-soluble.[15][16]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid matrix, which then forms a fine emulsion in the gastrointestinal tract, enhancing absorption.[11][17][18]
These advanced strategies require specialized expertise and should be approached by consulting relevant scientific literature on pharmaceutical formulation.[11][15][19]
References
- Wilson, N. K., et al. (2014). Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. Molecules, 19(7), 9646–9670. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(10), 1549. [Link]
- Williams, H. D., et al. (2013). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 37(10), 44-51. [Link]
- World Pharma Today. (n.d.).
- Montgomery, J. A., & Hewson, K. (1957). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 79(2), 4559–4561. [Link]
- Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
- Kozai, S., et al. (2000). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103–104. [Link]
- Linn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 635. [Link]
- Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]
- Wikipedia. (n.d.). Uric acid. [Link]
- PubChem. (n.d.). This compound. [Link]
- CatSci. (n.d.).
- Mejia, D., et al. (2020). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 10(49), 29555–29563. [Link]
- ResearchGate. (2017).
- ResearchGate. (2013). Protein precipitation problem - where did it go wrong?. [Link]
Sources
- 1. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5399-87-1 [m.chemicalbook.com]
- 3. 6-氯嘌呤核苷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Uric acid - Wikipedia [en.wikipedia.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. catsci.com [catsci.com]
- 17. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
Stability of 6-Chloropurine riboside in different buffer systems.
Technical Support Center: 6-Chloropurine Riboside
A Guide to Ensuring Experimental Integrity Through Compound Stability
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research often hinges on the stability and integrity of your reagents. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate the challenges of working with this compound in various buffer systems. Our goal is to explain the causality behind experimental choices, empowering you to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
The principal degradation pathway for this compound, like many purine nucleoside analogs, is the hydrolysis of the N-glycosidic bond that links the chloropurine base to the ribose sugar.[1][2] This reaction cleaves the molecule into 6-chloropurine and D-ribose. The stability of this bond is highly susceptible to factors like pH and temperature.[3][4]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
For long-term stability, solid this compound should be stored at -20°C, tightly sealed in a dry, well-ventilated area away from moisture and direct light.[5][6] Once dissolved in a solvent like DMSO, stock solutions are best stored at -80°C for up to six months or at -20°C for one month.[5] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: How does pH affect the stability of this compound?
The pH of the buffer system is the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 6): Low pH strongly catalyzes the hydrolysis of the N-glycosidic bond.[7] This is a common mechanism for purine nucleosides, leading to rapid degradation.
-
Neutral Conditions (pH ≈ 7): While more stable than in acidic conditions, spontaneous hydrolysis still occurs. The choice of buffer species in this range is important, as some can participate in the reaction.[8]
-
Basic Conditions (pH > 8): Stability also decreases in alkaline solutions, where the molecule can undergo base-catalyzed hydrolysis and other degradation reactions.[9]
For maximal stability in aqueous buffers for short-term experiments, a buffer system in the slightly acidic to neutral range (e.g., pH 6.0-7.4) is generally recommended, but this must be empirically verified for your specific experimental duration and temperature.
Q4: Can the choice of buffer species, beyond just pH, impact stability?
Absolutely. The chemical nature of the buffer components can influence degradation rates. For instance, studies on other nucleosides and related cofactors have shown that buffers like Tris can offer superior long-term stability compared to phosphate or HEPES buffers at the same pH.[8][10] This can be due to specific interactions or catalytic effects of the buffer molecules themselves. Therefore, when planning long-term experiments, it is advisable to test stability in a few different buffer systems.
Troubleshooting Guide: Common Stability-Related Issues
Issue 1: My experimental results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: This is a classic sign of compound degradation in your experimental buffer. The rate of hydrolysis may be significant over the course of your assay, especially if conducted at elevated temperatures (e.g., 37°C).
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting your assay buffer, verify that your stock solution has been stored correctly and is not expired.
-
Perform a Time-Course Stability Study: Prepare your complete assay buffer and spike it with this compound. Aliquot the sample and analyze it via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental temperature conditions. This will quantify the rate of degradation.
-
Optimize Buffer pH: If degradation is confirmed, adjust the pH of your buffer. Test a range (e.g., 6.0, 6.5, 7.0, 7.5) to find the point of maximum stability.
-
Change Buffer System: If pH optimization is insufficient, consider switching to a different buffer species (e.g., from phosphate to Tris or PIPES) and repeat the time-course study.[8]
-
Issue 2: I see an unexpected peak appearing in my HPLC chromatogram during my experiment.
-
Probable Cause: You are likely observing the formation of a degradation product, most commonly 6-chloropurine, resulting from the cleavage of the N-glycosidic bond.[7]
-
Troubleshooting Steps:
-
Characterize the Degradant: If possible, use a reference standard for 6-chloropurine to confirm the identity of the new peak by comparing retention times.
-
Implement a Stability-Indicating Method: Ensure your HPLC method can adequately separate the parent this compound peak from all degradation products. This is a core principle of forced degradation studies and is essential for accurate quantification.[11][12]
-
Address the Root Cause: Use the steps outlined in "Issue 1" to identify and mitigate the cause of the degradation (e.g., adjust pH, temperature, or buffer choice).
-
Issue 3: The compound precipitates out of my aqueous buffer.
-
Probable Cause: this compound has limited aqueous solubility (approximately 10.6 mg/mL, and potentially less in buffered solutions).[13] You may be exceeding its solubility limit.
-
Troubleshooting Steps:
-
Review Concentration: Ensure your final concentration is well below the known solubility limit.
-
Use a Co-Solvent: If your experimental design allows, consider using a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO to improve solubility. First, confirm the co-solvent's compatibility with your assay.
-
Prepare Fresh Solutions: Do not use aqueous solutions that have been stored for extended periods, as temperature fluctuations can cause precipitation. Always prepare fresh from a concentrated stock just before use.
-
Mechanistic Insight: The Chemistry of Degradation
The primary vulnerability of this compound is the N-glycosidic bond. Under acidic conditions, the purine ring's nitrogen atoms can become protonated. This makes the purine a better "leaving group," facilitating the nucleophilic attack by water on the anomeric carbon (C1') of the ribose sugar, leading to bond cleavage.
Caption: Primary degradation pathway of this compound via hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study to Develop a Stability-Indicating HPLC Method
This protocol is essential for understanding degradation pathways and ensuring your analytical method is fit for purpose.[11][12] The goal is to achieve 5-20% degradation of the active compound.[11]
Objective: To generate potential degradation products and confirm that the HPLC method can separate them from the parent compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate) and mobile phase additives (e.g., TFA, formic acid)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV/DAD detector
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to ~50 µg/mL in HPLC-grade water. This will be your starting material for all stress conditions.
-
Unstressed Control: Inject the working solution directly into the HPLC to obtain the t=0 chromatogram.
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.2 M HCl (to get a final HCl concentration of 0.1 M). Incubate at 60°C. Take samples at various time points (e.g., 1, 2, 4, 8 hours). Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.2 M NaOH (final concentration 0.1 M). Keep at room temperature. Sample at time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the working solution and 6% H₂O₂ (final concentration 3%). Keep at room temperature and sample at various time points.
-
Thermal Degradation: Heat the working solution (in a neutral buffer if desired) at 80°C and sample at various time points.
-
HPLC Analysis: Analyze all samples using your HPLC method. The method should be capable of separating polar (degradation products) and non-polar compounds. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the unstressed control.
-
Ensure that the main peak for this compound is spectrally pure (using a DAD/PDA detector) and well-resolved from any new peaks that appear.
-
If peaks co-elute, the HPLC method (gradient, mobile phase, column) must be re-optimized.
-
Data Summary: Expected Stability Trends
This table summarizes the expected stability of this compound based on general principles of nucleoside chemistry.[4][7][9] Note: These are qualitative trends; precise degradation rates must be determined empirically using a validated stability-indicating method.
| Buffer Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic | 1 - 4 | Room Temp (25°C) | Very Low | Rapid acid-catalyzed hydrolysis of N-glycosidic bond.[7] |
| Mildly Acidic | 5 - 6.5 | Room Temp (25°C) | Moderate to High | Slow hydrolysis. Often the optimal range for stability. |
| Neutral | 6.5 - 7.5 | Room Temp (25°C) | Moderate | Spontaneous hydrolysis; rate is buffer-dependent.[8] |
| Mildly Basic | 7.5 - 9 | Room Temp (25°C) | Low to Moderate | Base-assisted hydrolysis and potential ring-opening.[9] |
| Any pH | 1 - 9 | Elevated (≥ 37°C) | Significantly Reduced | All degradation rates increase with temperature.[4][14] |
References
- Jena Bioscience. (n.d.).
- Sato, Y., et al. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. RSC Advances. [Link]
- Li, Y., et al. (2025). Study on the molecular structure and thermal stability of purine nucleoside analogs.
- Sato, Y., et al. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA b. RSC Publishing. [Link]
- R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
- Tso, S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of the Science of Food and Agriculture. [Link]
- Temburnikar, K. W., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research. [Link]
- Temburnikar, K. W., & Seley-Radtke, K. L. (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research. [Link]
- Coriolis Pharma. (n.d.).
- Pawelczyk, E., & Knitter, B. (n.d.). THE KINETICS OF HYDROLYSIS OF 6_MERCAPTOPURINE RIBOSIDE. Acta Poloniae Pharmaceutica. [Link]
- Teasdale, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Shinde, N., et al. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Global Pharma Technology. [Link]
- Veeprho. (2020).
- PubMed. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. PubMed. [Link]
- Pawelczyk, E., & Knitter, B. (2000). The Stability of 6-mercaptopurine Riboside in Neutral and Basic Medium. Acta Poloniae Pharmaceutica. [Link]
- Stepanova, D. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. [Link]
- Polish Pharmaceutical Society. (n.d.). ISSN 0001-6837. Polish Pharmaceutical Society. [Link]
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Garcı́a, M. A., et al. (1993). Modification of bovine pancreatic ribonuclease A with this compound. Journal of Protein Chemistry. [Link]
- Eurofins Scientific. (2024). Chemical and stability studies. Eurofins Scientific. [Link]
- Doneanu, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- ResearchGate. (2016). (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives.
- Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
- Reist, E. J., et al. (1962). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry. [Link]
- Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality. [Link]
- PubMed. (2006).
- CONICET. (n.d.). Trends in Analytical chemistry. CONICET. [Link]
- Martin, C. D., & Berruti, F. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Martin, C. D., & Berruti, F. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ptfarm.pl [ptfarm.pl]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
- 13. This compound CAS#: 5399-87-1 [m.chemicalbook.com]
- 14. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 6-Chloropurine riboside cytotoxicity assays.
Welcome to the technical support center for 6-Chloropurine riboside (6-CPR) cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the experimental workflow. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the generation of reliable and reproducible data.
Introduction to this compound Cytotoxicity
This compound is a purine nucleoside analog that serves as a precursor for various bioactive compounds and is investigated for its own cytotoxic potential against cancer cell lines.[1][2] Its mechanism of action often involves intracellular conversion and subsequent interference with nucleic acid synthesis, ultimately leading to apoptosis or cell cycle arrest.[1][3] However, like many in vitro cell-based assays, achieving consistent and accurate results with 6-CPR can be challenging. This guide will address the most common issues, from experimental setup to data interpretation.
Troubleshooting Guide: Inconsistent Results
This section addresses specific problems you might encounter during your this compound cytotoxicity assays, providing potential causes and actionable solutions.
Question 1: Why am I observing high variability between replicate wells, especially a significant "edge effect"?
Answer:
The "edge effect" is a common phenomenon in 96-well plates where cells in the outer wells behave differently than those in the inner wells.[4][5] This can manifest as increased or decreased cell viability, leading to significant data variability.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation | The outer wells of a 96-well plate have a greater surface area exposed to the environment, leading to a higher rate of media evaporation.[5][6] This concentrates salts, nutrients, and 6-CPR, altering the osmotic pressure and the effective drug concentration. | 1. Create a Humidity Barrier: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water (approximately 200 µL) to create a humidified barrier.[5] 2. Use Plate Sealers: For long incubation periods (> 24 hours), use breathable plate sealers to minimize evaporation. |
| Temperature Gradients | When moving a plate from a room temperature biosafety cabinet to a 37°C incubator, the outer wells warm up faster than the inner wells.[5][7] This can lead to uneven cell settling and growth rates. | 1. Equilibration Time: After seeding, let the plate sit on a level surface at room temperature for 30-60 minutes before transferring it to the incubator.[5] 2. Minimize Time Outside the Incubator: Reduce the time the plate is exposed to ambient temperatures during experimental manipulations. |
Question 2: My IC50 value for this compound fluctuates significantly between experiments. What could be the cause?
Answer:
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common source of frustration. Several factors related to cell health, compound handling, and assay conditions can contribute to this variability.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding Density | Seeding too few cells can lead to a weak signal, while too many can result in confluence and contact inhibition, altering their metabolic state and drug sensitivity.[8][9] | 1. Optimize Seeding Density: Empirically determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the experiment. 2. Perform a Growth Curve Analysis: Plate cells at various densities and measure their proliferation over the intended duration of your assay to identify the ideal starting cell number. |
| Variable Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules like 6-CPR, reducing the free, active concentration of the compound.[10][11] Different batches of FBS can have varying protein content, leading to inconsistent results. | 1. Standardize Serum Concentration: Use a consistent percentage of FBS across all experiments. 2. Batch Testing: If possible, use a single, large lot of FBS for a series of related experiments to minimize batch-to-batch variability.[10] 3. Consider Reduced Serum/Serum-Free Media: For mechanistic studies, consider reducing the serum concentration during the drug treatment period, but ensure cell viability is not compromised.[12] |
| Compound Instability | This compound, like many nucleoside analogs, can be susceptible to degradation in aqueous solutions over time.[13] Preparing working solutions in bulk and storing them for extended periods can lead to a loss of potency. | 1. Fresh Working Solutions: Always prepare fresh dilutions of 6-CPR in culture media from a frozen DMSO stock immediately before each experiment.[13] 2. Aliquot Stock Solutions: Store 6-CPR stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13] |
| Cell Line Heterogeneity | Continuous passaging of cell lines can lead to genetic drift and the selection of subpopulations with different sensitivities to cytotoxic agents.[14] | 1. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells after a defined number of passages. 2. Monitor Cell Morphology: Regularly check for changes in cell morphology that might indicate a phenotypic shift. |
Question 3: I am not observing a dose-dependent cytotoxic effect, or in some cases, I see an increase in signal at higher concentrations of this compound. Why is this happening?
Answer:
The absence of a clear dose-response curve can be perplexing and may point to issues with the compound, the assay itself, or the biological response of the cells. An increase in signal with a viability dye like MTT can indicate an increase in cellular metabolic activity, which can be a stress response, or interference of the compound with the assay chemistry.[15]
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Interference with Assay Reagent | Some compounds can chemically reduce tetrazolium dyes (e.g., MTT) or interact with luminescent/fluorescent reagents, leading to false-positive or false-negative signals.[15][16] | 1. Run a Cell-Free Control: In a separate plate, add your 6-CPR dilutions to the media and the assay reagent without cells to check for direct chemical interactions.[15] 2. Use an Alternative Cytotoxicity Assay: If interference is suspected, switch to an assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH or a real-time live/dead cell stain).[17] |
| Cellular Stress Response | At certain concentrations, a compound might induce a stress response that increases metabolic activity before cytotoxicity occurs, leading to a higher signal in assays like MTT or resazurin.[15] | 1. Microscopic Examination: Visually inspect the cells under a microscope for signs of stress, such as changes in morphology or the presence of precipitates, before adding the assay reagent. 2. Extend the Incubation Time: A longer exposure to 6-CPR may be necessary to observe a cytotoxic effect. |
| Compound Precipitation | This compound may have limited solubility in aqueous culture media, especially at higher concentrations.[18] Precipitated compound is not bioavailable and can sometimes interfere with optical readings. | 1. Check for Precipitates: Visually inspect the wells, particularly at the highest concentrations, for any signs of precipitation. 2. Adjust DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid both solvent toxicity and compound precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a purine nucleoside analog.[1] While its direct mechanisms can vary between cell types, it is often metabolized intracellularly. It can be converted to other purine analogs, such as 6-mercaptopurine riboside, which can then be phosphorylated and incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis.[19][20] This disruption of essential cellular processes can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[3]
Q2: How does this compound induce apoptosis?
The induction of apoptosis by 6-CPR is often mediated through caspase-dependent pathways.[3] After cellular uptake and metabolic activation, the resulting metabolites can cause cellular stress, leading to the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3).[21][22] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[23][24]
Caption: Simplified mechanism of this compound induced apoptosis.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[2] Prepare a stock solution in an anhydrous solvent like DMSO (e.g., at 5 mg/mL) and store it in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][13] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use.
Q4: Which cytotoxicity assay is best for this compound?
The choice of assay depends on the specific research question.
-
For general cytotoxicity screening: A metabolic assay like MTT, MTS, or resazurin is often a good starting point as they are cost-effective and high-throughput. However, be mindful of potential compound interference.[16][25]
-
To confirm cell death and membrane integrity: An LDH release assay or a dye exclusion assay (e.g., using propidium iodide or trypan blue ) is recommended.[17]
-
To specifically measure apoptosis: Assays that detect caspase-3/7 activity , Annexin V staining , or DNA fragmentation are more specific.[23]
It is highly recommended to use at least two different assays based on different principles to confirm your results.[25]
Caption: Decision workflow for selecting a suitable cytotoxicity assay.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare Cell Suspension: Culture your chosen cell line to ~80% confluence. Harvest the cells and prepare a single-cell suspension.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve densities ranging from, for example, 1,000 to 20,000 cells per well in a 96-well plate.
-
Plate Seeding: Seed 100 µL of each cell dilution into at least 4-6 replicate wells of a 96-well plate.
-
Incubation and Monitoring: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At each time point, perform your chosen viability assay (e.g., MTS or resazurin).
-
Data Analysis: Plot the assay signal against the number of cells seeded. The optimal seeding density will be the one that results in a linear signal response and where the cells are in the exponential growth phase at the end of the incubation period.[26]
Protocol 2: General Cytotoxicity Assay using this compound
-
Cell Seeding: Seed your cells in a 96-well plate at the pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a series of 2X concentrated dilutions of 6-CPR in culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest 6-CPR concentration).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X 6-CPR dilutions or the vehicle control. This will result in a final volume of 100 µL with the desired final drug concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Viability Assessment: Add the reagent for your chosen cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average background (medium-only wells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability versus the log of the 6-CPR concentration and fit a dose-response curve to determine the IC50 value.
-
References
- ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. [Link]
- BioSpherix. (n.d.).
- Agilent. (n.d.).
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
- ResearchGate. (2018).
- ResearchGate. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- European Journal of Medicinal Chemistry. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. [Link]
- PubMed. (2012). Effect of serum concentration on the cytotoxicity of clay particles. [Link]
- ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. [Link]
- ResearchGate. (2025). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. [Link]
- Journal of the American Chemical Society. (1956). SYNTHESIS OF POTENTIAL ANTICANCER AGENTS. II.1 6-MERCAPTO-9-β-D-RIBOFURANOSYLPURINE. [Link]
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
- ResearchGate. (2017).
- PMC. (n.d.).
- PMC. (2019). Genetic and transcriptional evolution alters cancer cell line drug response. [Link]
- Toxicological Sciences. (n.d.). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. [Link]
- ResearchGate. (2016).
- Jena Bioscience. (n.d.).
- NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
- ClinPGx. (1993). Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. [Link]
- PMC. (2022). Wildtype heterogeneity contributes to clonal variability in genome edited cells. [Link]
- PubMed. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. [Link]
- PubMed. (2002). Ribozyme-mediated inhibition of caspase-3 activity reduces apoptosis induced by 6-hydroxydopamine in PC12 cells. [Link]
- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine 1. [Link]
- PubMed. (1998).
- PubMed. (1995).
- ANTBIO. (2025). Caspase-Dependent Apoptosis: Mechanisms, Detection Methods and ANTBIO Solutions. [Link]
- NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. [Link]
- PMC. (n.d.).
- PubMed. (1991).
- PubMed. (1999). Caspase-dependent activation of calpain during drug-induced apoptosis. [Link]
- bioRxiv. (2021).
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blog [midsci.com]
- 7. biospherix.com [biospherix.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Wildtype heterogeneity contributes to clonal variability in genome edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. antbioinc.com [antbioinc.com]
- 22. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Ribozyme-mediated inhibition of caspase-3 activity reduces apoptosis induced by 6-hydroxydopamine in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase-dependent activation of calpain during drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 6-Chloropurine Riboside (6-CPR) Concentration for Antiviral Assays
Welcome to the technical support center for the application of 6-Chloropurine riboside (6-CPR) in antiviral research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful optimization of 6-CPR concentration in your antiviral assays. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in antiviral assays.
Q1: What is this compound and what is its role in antiviral research?
This compound (6-CPR) is a purine nucleoside analog.[1] In the context of antiviral research, it can serve as a precursor for the synthesis of various nucleoside analogs with potential therapeutic activities.[2][3] Nucleoside analogs are a class of compounds that can interfere with the replication of viral genetic material (DNA or RNA), thereby inhibiting the proliferation of the virus.[4] 6-CPR and its derivatives have been studied for their activity against a range of viruses, including Varicella-zoster virus (VZV) and coronaviruses like SARS-CoV.[5][6][7]
Q2: What is the mechanism of action of this compound as an antiviral agent?
While the precise mechanism for 6-CPR itself can vary depending on the virus and host cell, purine nucleoside analogs generally function by inhibiting viral DNA or RNA synthesis.[1][4] After entering a host cell, they are often metabolized into their triphosphate form. This active form can then be mistakenly incorporated into the growing viral DNA or RNA chain by the viral polymerase. This incorporation can lead to chain termination, preventing the successful replication of the viral genome. For some viruses, the antiviral activity of 6-CPR derivatives is dependent on phosphorylation by a virus-induced enzyme, such as the thymidine kinase in the case of VZV.[5]
Q3: Why is it crucial to optimize the concentration of 6-CPR for antiviral assays?
Optimizing the concentration of 6-CPR is a critical step to ensure that the observed antiviral effect is genuine and not a result of cytotoxicity. A concentration that is too low may not produce a measurable antiviral effect, while a concentration that is too high can be toxic to the host cells, leading to a false-positive result where cell death is mistaken for antiviral activity.[8][9] The goal is to find a concentration range where 6-CPR effectively inhibits viral replication with minimal impact on the viability of the host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[9] A higher SI value indicates a more promising therapeutic window for the compound.
Q4: How do I prepare a stock solution of this compound?
This compound is typically supplied as a solid powder.[2] To prepare a stock solution, it can be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] The solubility in DMSO is approximately 5 mg/mL and in DMF is around 2 mg/mL.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound. The stock solution should be stored at -20°C for stability.[2] For cell-based assays, it is important to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically ≤ 0.5% DMSO).
Q5: What are the key parameters to consider when optimizing 6-CPR concentration?
The key parameters to determine are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).
-
CC50 (50% Cytotoxic Concentration): This is the concentration of 6-CPR that reduces the viability of uninfected host cells by 50%.[9]
-
EC50 (50% Effective Concentration): This is the concentration of 6-CPR that inhibits the viral replication or viral-induced cytopathic effect (CPE) by 50%.[9][10]
From these two values, you can calculate the Selectivity Index (SI) , where SI = CC50 / EC50. A higher SI value is desirable as it indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to the host cells.[9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential experiments required to optimize 6-CPR concentration for your antiviral assays.
Workflow for Optimizing this compound Concentration
The following diagram illustrates the overall workflow for determining the optimal concentration of 6-CPR for antiviral assays.
Caption: Workflow for optimizing 6-CPR concentration.
Guide 1: Determining the 50% Cytotoxic Concentration (CC50) of 6-CPR
It is imperative to first assess the cytotoxicity of 6-CPR on the host cell line being used for the antiviral assay. This will establish the concentration range that can be safely used without causing significant cell death, which could be misinterpreted as an antiviral effect. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[13]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 10^4 to 5 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-CPR stock solution in cell culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 6-CPR to the respective wells.
-
Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for a duration that matches the planned antiviral assay (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each 6-CPR concentration relative to the untreated cell control (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the 6-CPR concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Troubleshooting for the MTT Assay
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of the medium or reagents. Incomplete removal of MTT solution. | Use sterile techniques. Ensure complete removal of the MTT-containing medium before adding the solubilization solution. |
| Low signal or poor cell growth | Suboptimal cell seeding density. Poor cell health. | Optimize the cell seeding density. Ensure cells are healthy and in the exponential growth phase before starting the assay. |
| Inconsistent results between wells | Uneven cell distribution. Pipetting errors. | Ensure a single-cell suspension before seeding. Be precise and consistent with pipetting. |
Guide 2: Determining the 50% Effective Concentration (EC50) of 6-CPR
Once the non-toxic concentration range of 6-CPR has been established, the next step is to evaluate its antiviral efficacy. The plaque reduction assay is considered the gold standard for quantifying the ability of a compound to inhibit lytic viruses.[16][17]
Principle of the Plaque Reduction Assay
A plaque reduction assay measures the reduction in the number of viral plaques in the presence of an antiviral compound.[17][18] A plaque is a localized area of cell death and lysis caused by viral infection in a cell monolayer.[17] The number of plaques is directly proportional to the number of infectious virus particles. By treating infected cells with different concentrations of 6-CPR, you can determine the concentration at which the formation of plaques is inhibited by 50%.[16]
Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of 6-CPR in a serum-free medium. The highest concentration should be below the determined CC50 value.[17]
-
Prepare a known titer of the virus (e.g., 50-100 plaque-forming units (PFU) per well).
-
Wash the cell monolayer with PBS.
-
Inoculate the cells with the virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Add an overlay medium containing the different concentrations of 6-CPR. The overlay medium is typically semi-solid (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells.[8][16]
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a fixative solution (e.g., 4% formaldehyde).
-
Stain the cell monolayer with a staining solution like crystal violet. The viable cells will stain purple, while the plaques will appear as clear, unstained zones.[17]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each 6-CPR concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the 6-CPR concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Troubleshooting for the Plaque Reduction Assay
| Issue | Possible Cause | Suggested Solution |
| No plaques in the virus control | Inactive virus stock. Suboptimal infection conditions. | Use a fresh, properly tittered virus stock. Optimize the multiplicity of infection (MOI) and adsorption time. |
| Plaques are too large or merge | Incubation time is too long. Overlay is not solid enough. | Reduce the incubation time. Ensure the correct concentration and temperature of the overlay medium. |
| Inconsistent plaque numbers | Uneven cell monolayer. Inaccurate virus dilution. | Ensure a confluent and even cell monolayer before infection. Perform careful serial dilutions of the virus. |
Data Interpretation and Optimization
The final step is to bring together the data from the cytotoxicity and antiviral assays to determine the optimal concentration of 6-CPR for your experiments.
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the potential of an antiviral compound.[9]
SI = CC50 / EC50
A higher SI value (ideally >10) indicates that the compound has a good therapeutic window, meaning it is effective against the virus at concentrations that are not harmful to the host cells.[10]
Determining the Optimal Concentration Range
Based on the CC50 and EC50 values, you can select a range of concentrations for your subsequent antiviral assays. This range should be well below the CC50 to avoid any confounding cytotoxic effects, while still being effective in inhibiting the virus (ideally around the EC90, the concentration that inhibits 90% of viral activity, if this can be achieved without cytotoxicity).
Summary of Key Parameters
| Parameter | Definition | How to Determine | Desired Outcome |
| CC50 | Concentration that reduces cell viability by 50%[9] | MTT Assay | High value |
| EC50 | Concentration that inhibits viral replication by 50%[9][10] | Plaque Reduction Assay | Low value |
| SI | Selectivity Index (CC50/EC50)[9] | Calculation | High value (>10) |
By following these guidelines and protocols, you will be able to systematically and accurately optimize the concentration of this compound for your specific antiviral assays, leading to more reliable and reproducible results in your research.
References
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy.
- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (n.d.). PubMed.
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (n.d.). PubMed Central.
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). ResearchGate.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2014, November 11). PubMed.
- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (2006). ResearchGate.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2007, May 1). PubMed.
- Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. (2023, September 20). NIH.
- A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. (n.d.). PubMed Central.
- Optimization of potent, broad-spectrum, and specific anti-influenza compounds targeting RNA polymerase PA-PB1 heterodimerization. (2024, August 3). Usiena air.
- System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. (n.d.). PubMed Central.
- Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. (n.d.). Frontiers in Immunology.
- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (2006). PubMed.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io.
- CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics.
- Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery. (2022, December 20). NIH.
- Mechanisms of action of antiviral drugs. (n.d.). Research Starters - EBSCO.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. protocols.io [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Preventing the degradation of 6-Chloropurine riboside during experiments.
Welcome to the technical support center for 6-Chloropurine riboside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this critical nucleoside precursor during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound, a key intermediate in the synthesis of various adenosine and guanosine derivatives, is susceptible to degradation, primarily through hydrolysis. The electrophilic nature of the chlorine atom at the 6-position of the purine ring makes it a target for nucleophilic attack, leading to the formation of undesired byproducts and compromising the accuracy and reproducibility of your results. This guide will equip you with the knowledge and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][2] It is also crucial to protect it from moisture and light. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
Q2: I left my solid this compound on the bench overnight. Is it still usable?
A2: While short-term exposure to ambient temperature is possible, it is not ideal. The stability of the solid compound is significantly better than in solution. To assess its integrity, you can perform a purity check using High-Performance Liquid Chromatography (HPLC). A single, sharp peak corresponding to the expected retention time of this compound would indicate minimal degradation. If you observe additional peaks, degradation has likely occurred.
Solution Preparation and Stability
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] DMSO is often preferred due to its lower volatility and compatibility with many biological assays. The solubility in DMSO is approximately 5 mg/mL, and in DMF, it is around 2 mg/mL.[1][2] For aqueous solutions, its solubility is lower. When preparing stock solutions, it is recommended to purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen, which can contribute to oxidative degradation.[1]
Q4: My this compound solution has turned slightly yellow. What does this mean?
A4: A color change to yellow can be an indicator of degradation. The primary degradation pathway for this compound in solution is hydrolysis, which can lead to the formation of hypoxanthine riboside (inosine) and other colored impurities. The rate of this degradation is influenced by pH, temperature, and the presence of nucleophiles. It is advisable to prepare fresh solutions for critical experiments and to store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Based on studies of analogous nucleosides, the stability of this compound is highly pH-dependent.[1][4] Hydrolysis of the C-Cl bond is generally accelerated under both acidic and basic conditions. In acidic conditions, protonation of the purine ring can activate the C6 position towards nucleophilic attack by water. Under basic conditions, hydroxide ions can directly attack the C6 position. For maximum stability in aqueous buffers, a slightly acidic to neutral pH range (around pH 5-7) is generally recommended, though empirical determination for your specific experimental conditions is advised.
In-Depth Technical Guides
Guide 1: Understanding the Primary Degradation Pathway - Hydrolysis
The principal mechanism of degradation for this compound is the hydrolysis of the chlorine atom at the 6-position of the purine ring. This reaction results in the formation of hypoxanthine riboside, more commonly known as inosine.
-
Mechanism: The electron-withdrawing nature of the purine ring system makes the C6 carbon electrophilic. Nucleophiles, such as water or hydroxide ions, can attack this carbon, leading to the displacement of the chloride ion.
The following diagram illustrates this hydrolytic degradation pathway:
Caption: Hydrolysis of this compound to Inosine.
This degradation can significantly impact experiments where this compound is used as a precursor for enzymatic reactions or as a starting material for chemical synthesis, as the resulting inosine will have different biological and chemical properties.
Guide 2: Protocol for Preparing and Storing Stable Stock Solutions
To minimize degradation, follow this protocol for preparing and storing this compound stock solutions:
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the container of solid this compound to warm to room temperature before opening.
-
Weighing: In a clean, dry environment, weigh the desired amount of this compound.
-
Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the purged DMSO to the solid this compound to achieve the desired concentration (e.g., 10 mg/mL). Mix gently by vortexing until fully dissolved.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. This prevents contamination and minimizes exposure to light and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.
Guide 3: Monitoring Degradation Using HPLC
Regularly assessing the purity of your this compound solutions is crucial. HPLC is a reliable method for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm[5]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Expected Results:
-
A pure sample of this compound will show a single major peak at a specific retention time.
-
Degraded samples will show a decrease in the area of the main peak and the appearance of new peaks, with a prominent peak corresponding to inosine.
The following workflow illustrates the process of stability testing:
Caption: Experimental workflow for assessing this compound stability.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solid Storage | -20°C, desiccated, protected from light[1][2] | Minimizes thermal and hydrolytic degradation. |
| Stock Solution Solvent | Anhydrous DMSO or DMF, purged with inert gas[1] | Good solubility and minimizes oxidative degradation. |
| Solution Storage | -80°C in single-use aliquots | Prevents repeated freeze-thaw cycles and slows degradation kinetics. |
| Aqueous Buffer pH | Slightly acidic to neutral (pH 5-7) | Reduces the rate of acid- and base-catalyzed hydrolysis. |
References
- Jena Bioscience.
- Umadevi, P., et al. "The kinetics of hydrolysis of 6-mercaptopurine riboside." Acta Poloniae Pharmaceutica 57.1 (2000): 27-31.
- Zhou, W., et al. "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement." Journal of pharmaceutical sciences 109.1 (2020): 392-400.
- PubChem. This compound. [Link]
- Ali, S. L. "Forced Degradation Studies: Regulatory Considerations and Implementation.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences.
- Oriental Journal of Chemistry.
- NIH. "A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide." Molecules 24.9 (2019): 1787.
- NIH. "Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis." Applied and Environmental Microbiology 79.13 (2013): 4109-4116.
- NIH. "Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- MDPI. "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques." Molecules 29.5 (2024): 999.
- ResearchGate. "Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products." RSC Advances 5.38 (2015): 29831-29842.
- ResearchGate. "Selective separation, detection of zotepine and mass spectral characterization of degradants by LC–MS/MS/QTOF." Journal of Pharmaceutical and Biomedical Analysis 107 (2015): 349-358.
Sources
- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 6-Chloropurine Riboside Derivatives
Welcome to the technical support center for the synthesis of 6-chloropurine riboside derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these vital compounds. As a cornerstone in the development of numerous therapeutic agents, mastering the synthesis of 6-chloropurine ribosides is critical.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Glycosylation Challenges – The Cornerstone of Synthesis
The formation of the N-glycosidic bond is the pivotal step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used method, but it is not without its challenges, particularly with purine bases.[4][5]
FAQ 1: Low Yields in Vorbrüggen Glycosylation
Question: I am experiencing consistently low yields during the Vorbrüggen glycosylation of 6-chloropurine with my protected ribose. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reaction are a frequent issue and can often be traced back to several key factors. The underlying principle of the Vorbrüggen reaction is the coupling of a silylated nucleobase with an electrophilic sugar derivative, typically in the presence of a Lewis acid.[4]
Causality and Troubleshooting:
-
Incomplete Silylation of 6-Chloropurine: For the reaction to proceed efficiently, the purine must be adequately silylated to enhance its nucleophilicity and solubility in organic solvents.[5]
-
Troubleshooting: Ensure your silylating agent (e.g., BSA or HMDS) is fresh and the reaction is carried out under strictly anhydrous conditions. You can monitor the completion of the silylation by IR spectroscopy (disappearance of N-H stretch) or by quenching a small aliquot and analyzing by TLC.
-
-
Suboptimal Lewis Acid: The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are critical. Too little may result in an incomplete reaction, while too much can lead to degradation of the starting materials or product.
-
Troubleshooting: Perform small-scale optimization experiments to determine the ideal Lewis acid and its stoichiometry for your specific substrates.
-
-
Reaction Temperature and Time: These parameters are highly dependent on the specific substrates and Lewis acid used.
-
Troubleshooting: Monitor the reaction progress closely using TLC or HPLC. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of side products and degradation.[6]
-
-
Moisture Sensitivity: The reagents used in the Vorbrüggen reaction are extremely sensitive to moisture.
-
Troubleshooting: Ensure all glassware is oven-dried, and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
FAQ 2: Formation of N7-Isomer and Anomer Separation
Question: My glycosylation reaction is producing a mixture of N9 and N7 regioisomers, as well as α and β anomers. How can I improve the regioselectivity and separate the desired β-N9 isomer?
Answer:
The formation of regio- and stereoisomers is a common challenge in purine nucleoside synthesis.[7][8] The electronic properties of the purine ring allow for glycosylation at both the N9 and N7 positions, with N9 typically being the thermodynamically favored product.[7][8] The formation of α and β anomers is a result of the stereochemistry of the glycosylation reaction.
Improving Regioselectivity:
-
Catalyst Choice: Certain Lewis acids can influence the N9/N7 ratio. For instance, the use of SnCl₄ or TiCl₄ has been studied to control the regioselectivity of glycosylation.[7][8]
-
Reaction Conditions: Temperature and solvent can also affect the isomer ratio. It is advisable to run small-scale experiments to find the optimal conditions for your specific system.[6]
Separating Isomers:
-
Chromatography: The most common method for separating N7/N9 isomers and α/β anomers is column chromatography on silica gel.[6][9] The polarity differences between the isomers are often sufficient for separation with an appropriate solvent system.
-
Enzymatic Methods: In some cases, enzymatic methods can be employed for the regioselective acylation or hydrolysis of one anomer, facilitating separation.[9]
Workflow for Isomer Separation:
Caption: Workflow for the separation of isomers.
Section 2: Chlorination and Protecting Group Strategies
The introduction and manipulation of the chlorine atom at the 6-position, along with the use of protecting groups, are critical for the successful synthesis of this compound derivatives.
FAQ 3: Instability of the 6-Chloro Substituent
Question: I am observing decomposition of my this compound, especially during deprotection steps. What causes this instability and how can I prevent it?
Answer:
The 6-chloropurine moiety is susceptible to nucleophilic substitution and can be unstable under certain conditions, particularly basic conditions.[10]
Causality and Troubleshooting:
-
Basic Conditions: The chlorine atom at the 6-position is a good leaving group and can be readily displaced by nucleophiles, including hydroxide ions. This is why basic deprotection methods (e.g., using sodium methoxide in methanol for deacetylation) can lead to the formation of inosine derivatives.
-
Troubleshooting:
-
Milder Deprotection: Use milder deprotection conditions. For example, methanolic ammonia can sometimes be used for deacylation at controlled temperatures.[6]
-
Careful pH Control: During workup and purification, maintain a neutral or slightly acidic pH to minimize hydrolysis of the 6-chloro group.
-
Orthogonal Protecting Groups: Employ protecting groups for the ribose hydroxyls that can be removed under non-basic conditions (e.g., acid-labile or fluoride-labile groups).[11]
-
-
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Troubleshooting: Perform reactions and purifications at the lowest practical temperature.
-
FAQ 4: Choosing the Right Protecting Groups
Question: What are the most suitable protecting groups for the hydroxyl functions of the ribose moiety during the synthesis of this compound, and what are the key considerations for their selection?
Answer:
The choice of protecting groups is a critical aspect of nucleoside synthesis, ensuring the chemoselectivity of reactions.[][13] The key is to select groups that are stable during the planned reaction steps but can be removed selectively without affecting other parts of the molecule.[11][14]
Common Protecting Group Strategies:
| Protecting Group | Position | Introduction | Removal Conditions | Key Considerations |
| Acetyl (Ac) | 2', 3', 5'-OH | Acetic anhydride, pyridine | Mild base (e.g., NH₃/MeOH, K₂CO₃/MeOH) | Can be prone to migration between 2' and 3' positions.[15] |
| Benzoyl (Bz) | 2', 3', 5'-OH | Benzoyl chloride, pyridine | Stronger base (e.g., NaOMe/MeOH) | More stable than acetyl groups.[15] |
| TBDMS | 2', 5'-OH | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Offers orthogonal deprotection to acyl groups.[] |
| DMT | 5'-OH | DMT-Cl, pyridine | Mild acid (e.g., TCA, DCA) | Widely used for 5'-OH protection in oligonucleotide synthesis.[13] |
Logical Flow for Protecting Group Strategy:
Caption: A typical protecting group strategy workflow.
Section 3: Purification and Characterization
The final steps of purification and characterization are crucial for obtaining a high-purity product and confirming its identity.
FAQ 5: Difficulties in Product Purification
Question: I am struggling with the purification of my final this compound derivative. What are some effective purification strategies?
Answer:
Purification of nucleoside derivatives can be challenging due to the presence of closely related impurities and the polarity of the compounds.[16]
Effective Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. For very polar compounds, reversed-phase silica (C18) can be effective.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used. Adding a small amount of a modifier like triethylamine can sometimes improve peak shape for basic compounds.
-
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful tool.
Troubleshooting Purification:
| Issue | Potential Cause | Suggested Solution |
| Co-eluting Impurities | Similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina, C18). |
| Product Streaking on TLC/Column | Compound is too polar or interacting strongly with the silica. | Add a modifier to the eluent (e.g., a small amount of acetic acid or triethylamine). |
| Low Recovery from Column | Product is irreversibly adsorbed onto the silica. | Deactivate the silica gel with a small amount of water or triethylamine before packing the column. |
FAQ 6: Confirming the Structure and Purity
Question: What are the essential analytical techniques for confirming the structure and purity of my synthesized this compound derivatives?
Answer:
Thorough characterization is essential to confirm the identity and purity of your final compound. A combination of spectroscopic and chromatographic methods should be employed.
Essential Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of protons, which is crucial for confirming the structure of the ribose and purine moieties and determining the anomeric configuration (coupling constants between H-1' and H-2').
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which confirms the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the compound by separating it from any impurities. A purity of >95% is often required for biological studies.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
6-Chloropurine has a characteristic UV absorbance maximum around 264 nm.[17] This can be used to confirm the presence of the purine chromophore and for quantification.
-
By systematically addressing these common challenges, researchers can significantly improve the efficiency and success rate of their this compound derivative syntheses.
References
- New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis. (n.d.). ACS.
- Nucleobase protection of deoxyribo- and ribonucleosides - PubMed. (n.d.). PubMed.
- CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis - Deep Blue Repositories. (n.d.). Deep Blue at the University of Michigan.
- Protected-Nucleosides - BOC Sciences. (n.d.). BOC Sciences.
- introduction to protected nucleosides in oligonucleotide synthesis - Benchchem. (n.d.). BenchChem.
- Protecting group - Wikipedia. (n.d.). Wikipedia.
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed. (n.d.). PubMed.
- 6-Chloropurine ribonucleoside synthesis - ChemicalBook. (n.d.). ChemicalBook.
- This compound (NSC 4910, CAS Number: 5399-87-1) | Cayman Chemical. (n.d.). Cayman Chemical.
- Review of α-nucleosides: from discovery, synthesis to properties and potential applications. (2019). RSC Publishing.
- Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride | The Journal of Organic Chemistry - ACS Publications. (2021). ACS Publications.
- Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed. (2021). PubMed.
- Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production. - Benchchem. (n.d.). BenchChem.
- Synthesis of nucleosides - Wikipedia. (n.d.). Wikipedia.
- Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - ResearchGate. (2021). ResearchGate.
- New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI.GOV. (1981). OSTI.GOV.
- (PDF) Integrated synthesis of nucleotide and nucleosides influenced by amino acids. (n.d.). ResearchGate.
- US3517006A - Process for the purification of 6-halogenopurine - Google Patents. (n.d.). Google Patents.
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC - NIH. (n.d.). NIH.
- Nucleoside Analogs: A Review of Its Source and Separation Processes - Semantic Scholar. (2023). Semantic Scholar.
- 2-Amino-6-chloropurine riboside - Chem-Impex. (n.d.). Chem-Impex.
- 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines - Jena Bioscience. (n.d.). Jena Bioscience.
- Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. (n.d.). PubMed Central.
- Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. (n.d.). ResearchGate.
- The Synthesis and Properties of 6-Chloropurine and Purine 1 - ACS Publications. (n.d.). ACS Publications.
- Vorbrüggen glycosylation reaction and its mechanism. - ResearchGate. (n.d.). ResearchGate.
- Chloropurine riboside (this compound) | Purine Nucleoside Analog | MedChemExpress. (n.d.). MedChemExpress.
- 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem. (n.d.). PubChem.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - Semantic Scholar. (n.d.). Semantic Scholar.
- Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases - PubMed. (1973). PubMed.
- 6-chloropurine - US2832781A - Google Patents. (n.d.). Google Patents.
- The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. (n.d.).
- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC - NIH. (n.d.). NIH.
- (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. (2016). ResearchGate.
- The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1 | Semantic Scholar. (n.d.). Semantic Scholar.
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - MDPI. (2023). MDPI.
- This compound 99 5399-87-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs - ResearchGate. (n.d.). ResearchGate.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. (n.d.). NIH.
- US4405781A - Method for preparing salts of 6-chloropurine - Google Patents. (n.d.). Google Patents.
- Advancement in Clinical Glycomics and Glycoproteomics for Congenital Disorders of Glycosylation: Progress and Challenges Ahead - PMC - PubMed Central. (n.d.). PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of 6-Chloropurine Riboside
Last Updated: January 7, 2026
Welcome to the technical support guide for 6-Chloropurine riboside (6-CPR), a potent purine nucleoside analog. This document is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of 6-CPR's mechanism and to offer actionable strategies for minimizing off-target effects in cell culture. Our goal is to enhance the precision and reliability of your experimental outcomes.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental questions regarding the mechanism of action and known effects of this compound.
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a prodrug that, upon entering the cell, is metabolized into its active form. Its primary mechanism involves integration into the purine metabolic pathways, which are essential for DNA and RNA synthesis.[1][2][3] Once inside the cell, it is converted into 6-chloropurine ribonucleotide. This metabolite can then be further phosphorylated and act as an antimetabolite, primarily by inhibiting enzymes crucial for de novo purine synthesis.[4][5] The ultimate on-target effect is the disruption of nucleic acid synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[6][7]
Q2: How is this compound activated in cells and what determines its cytotoxicity?
Cellular activation is a critical step for the function of 6-CPR. It is a substrate for cellular kinases which phosphorylate it into the corresponding nucleotide analog. This bioactivation is essential for its cytotoxic effects. The key pathway is the purine salvage pathway, which recycles purine bases to generate nucleotides.[1][4] The efficiency of this conversion can vary significantly between different cell types, depending on the expression levels and activity of enzymes like adenosine kinase and hypoxanthine-guanine phosphoribosyltransferase (HPRT).[8] Therefore, cellular sensitivity to 6-CPR is often directly linked to the cell's capacity for metabolic activation.
Q3: What are the most common off-target effects observed with this compound and other nucleoside analogs?
While potent, 6-CPR is not perfectly specific. Its off-target effects are a significant concern and can confound experimental results. The primary off-target issues include:
-
Inhibition of Kinases: Many purine analogs are known to have inhibitory activity against a range of protein kinases, which use ATP (a purine nucleotide) as a substrate.[9][10] This can lead to the modulation of numerous signaling pathways unrelated to DNA synthesis. For instance, a related compound, 6-methylmercaptopurine riboside (6-MMPR), is a potent inhibitor of protein kinase N (PKN).[11]
-
Mitochondrial Toxicity: Nucleoside analogs can be mistakenly used by mitochondrial DNA polymerase gamma (Polγ), leading to mtDNA depletion and mitochondrial dysfunction.[12] This can induce cellular stress, reactive oxygen species (ROS) production, and apoptosis through mechanisms independent of nuclear DNA synthesis inhibition.[13]
-
Disruption of Cellular Metabolism: Beyond purine synthesis, high concentrations of 6-CPR can interfere with other metabolic pathways that utilize purine-based molecules like NAD+ and FAD, impacting cellular energy homeostasis.[14]
Understanding these potential off-target activities is the first step toward designing experiments that can isolate and confirm the desired on-target effect.
Section 2: Proactive Experimental Design to Mitigate Off-Target Effects
Careful planning is the most effective tool for minimizing ambiguity in your results. This section provides proven strategies to implement before you begin your experiments.
The Critical Importance of Dose-Response Studies
The single most important step to minimize off-target effects is to use the lowest effective concentration of 6-CPR. Off-target effects are often observed at higher concentrations than those required for on-target activity. Therefore, a detailed dose-response curve is not just recommended; it is essential.
This protocol outlines a standard method using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue™ to determine the GI50 (concentration for 50% growth inhibition).
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (6-CPR) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for attachment.
-
Drug Preparation: Prepare a serial dilution of 6-CPR in complete culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM). Remember to prepare a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 6-CPR or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time and experimental question (e.g., 48, 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis:
-
Normalize the data by setting the vehicle-treated cells to 100% viability and a "no-cell" control to 0%.
-
Plot the percentage of cell viability against the log of the 6-CPR concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.
-
Interpretation: Your primary working concentration should be at or slightly above the GI50 for your on-target effect studies. Concentrations significantly higher than the GI50 are more likely to induce off-target effects.
Choosing the Right Cell Line and Controls
The cellular context is paramount.
-
Cell Line Selection: If possible, use a cell line where the on-target pathway is well-characterized. For 6-CPR, a cell line with known high expression of purine salvage pathway enzymes may show higher on-target sensitivity.
-
Resistant Cell Lines: As a negative control, consider using a cell line known to be resistant to 6-mercaptopurine (a related compound), which often have deficiencies in the HPRT enzyme.[8] In such a line, any observed effect is more likely to be off-target.
-
Molecular Controls: To confirm the on-target mechanism, you can use techniques like siRNA or CRISPR to knock down a key enzyme in the purine synthesis pathway. If 6-CPR treatment phenocopies the knockdown, it strengthens the evidence for on-target activity.
Optimizing Incubation Time
Prolonged exposure to a drug increases the likelihood of off-target effects and secondary cellular stress responses.[15]
-
Time-Course Experiments: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at your chosen GI50 concentration to determine the minimum time required to observe your desired on-target phenotype.
-
Pulsed Treatment: For some experiments, a "pulse-chase" design, where the drug is applied for a short period and then washed out, can be effective. This can help distinguish between immediate on-target effects and delayed, potentially off-target, toxicity.
Section 3: Troubleshooting Guide
Even with careful planning, unexpected results can occur. This table provides guidance on common issues.
| Problem | Potential Cause | Recommended Solution |
| Excessive Cytotoxicity at Low Concentrations | 1. Cell line is extremely sensitive. 2. Off-target kinase inhibition is causing rapid apoptosis. 3. Mitochondrial toxicity is the dominant effect. | 1. Re-run a dose-response starting from a much lower concentration range (nM). 2. Profile the activity of key survival kinases (e.g., Akt, ERK) via Western blot. 3. Measure mitochondrial membrane potential (e.g., using TMRE stain) or ROS production. |
| Inconsistent Results Between Experiments | 1. Inconsistent drug washout procedure. 2. Drug instability in solution. 3. Cells are at different passages or confluency. | 1. Standardize the washout protocol across all experiments.[16] 2. Prepare fresh dilutions of 6-CPR from a frozen stock for each experiment.[17] 3. Implement strict cell culture practices, using cells within a defined passage number range. |
| Phenotype Does Not Match Expected On-Target Effect | 1. The observed effect is due to an off-target mechanism. 2. The drug is not being effectively metabolized by the cell line. | 1. Use a structurally unrelated compound that targets the same pathway as a positive control. 2. Attempt to rescue the phenotype by adding downstream purine metabolites (e.g., hypoxanthine, adenosine). 3. Measure the intracellular levels of the activated drug metabolite via LC-MS if possible. |
Section 4: Advanced Protocols
Protocol: Drug Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of 6-CPR are due to a stable change (like incorporation into DNA) or a reversible inhibition of an enzyme. Reversible effects are more easily washed out.[16][18]
Objective: To determine if the cellular phenotype induced by 6-CPR reverts to baseline after the compound is removed.
Procedure:
-
Initial Treatment: Treat cells with 6-CPR at the desired concentration (e.g., 1x GI50) for the minimum time required to induce the phenotype. Include a vehicle-treated control group.
-
Washout:
-
Recovery: Add fresh, drug-free medium to the washed cells.
-
Time-Course Analysis: Collect samples at various time points post-washout (e.g., 0, 4, 8, 24, 48 hours). A parallel plate of cells should be continuously exposed to the drug as a positive control for the effect.
-
Endpoint Measurement: Analyze the samples for your phenotype of interest (e.g., cell cycle profile, protein phosphorylation, gene expression).
Interpretation:
-
Reversible Effect: If the phenotype returns to the baseline level observed in vehicle-treated cells over time, the effect is likely reversible (e.g., inhibition of a kinase).
-
Irreversible Effect: If the phenotype persists long after washout, the effect is likely irreversible or very slowly reversible (e.g., DNA damage, stable metabolic changes).
Section 5: Visualizing the Pathways and Workflows
Diagram 1: Bioactivation and On-Target Pathway of this compound
This diagram illustrates the conversion of 6-CPR to its active form and its subsequent interference with the de novo purine synthesis pathway.
Caption: A systematic workflow for robust 6-CPR experimentation.
References
- Title: Purine metabolic pathways. The schematic representation shows the de...
- Title: Biosynthesis of purine | PPTX - Slideshare Source: Slideshare URL:[Link]
- Title: A New View into the Regulation of Purine Metabolism – The Purinosome - PMC - NIH Source: N
- Title: Purine metabolism - Wikipedia Source: Wikipedia URL:[Link]
- Title: Purine metabolism - Reactome Pathway D
- Title: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest Source: ResearchG
- Title: Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b).
- Title: Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH Source: N
- Title: CRISPR nuclease off-target activity and mitigation strategies - Frontiers Source: Frontiers URL:[Link]
- Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central Source: N
- Title: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News Source: CRISPR Medicine News URL:[Link]
- Title: Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - NIH Source: N
- Title: 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio Source: Bitesize Bio URL:[Link]
- Title: CRISPR nuclease off-target activity and mitigation strategies - PMC - PubMed Central Source: N
- Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Source: PubMed URL:[Link]
- Title: How to avoid off-target events in crispr experiments - Abyntek Biopharma Source: Abyntek Biopharma URL:[Link]
- Title: Cytotoxicity of inhibitors and washout assay. Cell viability was...
- Title: Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC Source: N
- Title: Inhibition of the Biosynthesis of Purines De Novo by 6-chloropurine and Azaserine in Sensitive and Naturally Resistant Ascites Cells - PubMed Source: PubMed URL:[Link]
- Title: 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed Source: PubMed URL:[Link]
- Title: A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv Source: bioRxiv URL:[Link]
- Title: Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors Source: SpringerLink URL:[Link]
- Title: 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N - PubMed Source: PubMed URL:[Link]
- Title: CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest - PubMed Source: PubMed URL:[Link]
- Title: Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf Source: N
- Title: INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed Source: PubMed URL:[Link]
- Title: Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models - PubMed Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of purine | PPTX [slideshare.net]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the biosynthesis of purines de novo by 6-chloropurine and azaserine in sensitive and naturally resistant ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Enzymatic Assays with 6-Chloropurine Riboside: A Technical Support Guide
Welcome to the technical support center for refining enzymatic assays utilizing 6-Chloropurine riboside (6-CPR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile substrate analog. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are not only successful but also self-validating.
Introduction to this compound in Enzymology
This compound is a purine nucleoside analog extensively used in the study of several key enzymes involved in purine metabolism. Its structural similarity to natural nucleosides like adenosine and inosine allows it to act as a substrate or inhibitor for enzymes such as Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PNP), and, upon phosphorylation to its monophosphate form (6-Cl-IMP), Inosine Monophosphate Dehydrogenase (IMPDH). This guide will provide detailed protocols, troubleshooting advice, and answers to frequently asked questions for assays involving these enzymes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when working with this compound.
Q1: What are the primary enzymatic applications of this compound?
This compound is primarily used as a substrate to study the kinetics and substrate specificity of:
-
Adenosine Deaminase (ADA): Which catalyzes the conversion of this compound to inosine.
-
Purine Nucleoside Phosphorylase (PNP): Which catalyzes the phosphorolytic cleavage of this compound to 6-chloropurine and ribose-1-phosphate.
-
Inosine Monophosphate Dehydrogenase (IMPDH): After intracellular or in vitro phosphorylation to this compound 5'-monophosphate (6-Cl-IMP), it acts as a substrate analog and an irreversible inhibitor.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically a powder that can be dissolved in dimethylformamide (DMF) to create a concentrated stock solution. For aqueous buffers, ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting enzyme activity. Stock solutions should be stored at -20°C. While specific stability data in various aqueous buffers is not extensively published, it is good practice to prepare fresh dilutions in your assay buffer for each experiment. A related compound, 6-mercaptopurine riboside, has been shown to undergo hydrolysis in neutral to basic conditions, suggesting that the stability of 6-CPR in your specific buffer system should be empirically verified if long-term storage of working solutions is required.[3][4]
Q3: What detection methods are suitable for assays with this compound?
The choice of detection method depends on the enzyme and the reaction product.
-
For ADA assays: The product, inosine, does not have a significantly different UV absorbance from the substrate, 6-CPR, making direct continuous spectrophotometric monitoring challenging. A more robust method is a coupled-enzyme assay where the inosine is further converted, leading to a detectable signal.
-
For PNP assays: The product, 6-chloropurine, can be separated and quantified by HPLC. Alternatively, a coupled assay can be used to detect the formation of ribose-1-phosphate or the consumption of inorganic phosphate.
-
For IMPDH assays: The reaction is typically monitored by the increase in absorbance at 340 nm due to the production of NADH.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Adenosine Deaminase (ADA) Assays
Problem 1: Low or No Signal in a Coupled Assay
-
Possible Cause 1: Sub-optimal Coupled Enzyme Concentration. In a typical coupled assay, the inosine produced from 6-CPR by ADA is a substrate for purine nucleoside phosphorylase (PNP), which in the presence of phosphate, generates hypoxanthine. Hypoxanthine is then oxidized by xanthine oxidase (XOD) to uric acid, which can be monitored by the increase in absorbance at 293 nm.[6][7] If the activity of the coupling enzymes (PNP and XOD) is too low, the reaction will not proceed efficiently.
-
Solution: Ensure that the coupling enzymes are present in excess so that the ADA-catalyzed reaction is the rate-limiting step. You may need to titrate the concentration of the coupling enzymes to find the optimal concentration for your assay conditions.
-
-
Possible Cause 2: Inhibitors in the Sample or Reagents. Your sample or one of the assay components may contain inhibitors of ADA or the coupling enzymes. For instance, sodium azide, a common preservative, can inhibit peroxidase if it is used in a downstream detection step.[8]
-
Solution: Run controls for each component of the assay. Test the activity of the coupling enzymes independently to ensure they are active in your assay buffer. If your sample is complex (e.g., cell lysate), consider a sample preparation step to remove potential inhibitors, such as dialysis or size-exclusion chromatography.[8]
-
-
Possible Cause 3: Incorrect Buffer Composition. The pH and ionic strength of the buffer can significantly affect enzyme activity. The optimal pH for ADA is typically between 6.0 and 7.4.[9]
-
Solution: Verify the pH of your assay buffer and ensure it is within the optimal range for all enzymes in the coupled system. A common buffer is potassium phosphate buffer at pH 7.0.
-
Problem 2: High Background Signal
-
Possible Cause 1: Contamination with Natural Substrates. Your enzyme preparation or sample may be contaminated with adenosine or inosine, which will be converted by the enzymes and generate a background signal.
-
Solution: If using a purified enzyme, check the purity by SDS-PAGE.[10] For complex samples like cell or tissue lysates, small molecules like inosine, xanthine, and hypoxanthine can contribute to the background. These can be removed by passing the lysate through a 10kDa spin column.
-
-
Possible Cause 2: Non-Enzymatic Degradation of Substrate. Although less common under typical assay conditions, prolonged incubation at non-optimal pH or temperature could lead to some degradation of 6-CPR.
-
Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction.
-
Troubleshooting Purine Nucleoside Phosphorylase (PNP) Assays
Problem 1: Inconsistent Results
-
Possible Cause 1: Phosphate Concentration is Limiting. PNP requires inorganic phosphate as a co-substrate for the phosphorolysis of 6-CPR. If the phosphate concentration is too low, it can become the limiting factor in the reaction.
-
Solution: Ensure that the concentration of phosphate in your assay buffer is saturating. A typical concentration is 50 mM potassium phosphate buffer.
-
-
Possible Cause 2: Enzyme Instability. PNP, like many enzymes, can be unstable under certain conditions. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to a loss of activity.
-
Solution: Aliquot your enzyme stock and store it at -80°C. Thaw a fresh aliquot for each experiment. Always keep the enzyme on ice when not in use.
-
Problem 2: Difficulty in Detecting the Product
-
Possible Cause: Low Enzyme Activity. The specific activity of your PNP preparation may be low, resulting in a small amount of product that is difficult to detect.
-
Solution: Consider a more sensitive detection method. Instead of monitoring the change in absorbance, a fluorometric assay can be used. In a coupled assay, the hypoxanthine produced can be detected using a probe that generates a fluorescent product. Alternatively, HPLC can be used for sensitive and specific quantification of the 6-chloropurine product.[11]
-
Troubleshooting Inosine Monophosphate Dehydrogenase (IMPDH) Assays
Problem: No or Low Inhibition Observed with 6-Cl-IMP
-
Possible Cause 1: 6-CPR was not phosphorylated. IMPDH acts on the monophosphate form of the nucleoside. If you are adding 6-CPR to a purified enzyme system, it will not be active as it needs to be phosphorylated to 6-Cl-IMP.
-
Solution: Use commercially available this compound 5'-monophosphate (6-Cl-IMP) for in vitro assays with purified IMPDH.[12] If you are working with cell-based assays, ensure that the cells have the necessary kinases to phosphorylate 6-CPR.
-
-
Possible Cause 2: Covalent Inhibition Mechanism Misunderstood. 6-Cl-IMP is an irreversible inhibitor that forms a covalent adduct with a cysteine residue (Cys-331 in human type II IMPDH) in the active site.[1] This is a time-dependent process.
-
Solution: Pre-incubate the enzyme with 6-Cl-IMP for a period before adding the natural substrate (IMP) to allow for the covalent modification to occur. The degree of inhibition will increase with the pre-incubation time.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Continuous Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This protocol uses a coupled enzyme system to continuously monitor ADA activity.
Principle:
-
ADA: this compound → Inosine + NH₃
-
PNP: Inosine + Pi → Hypoxanthine + Ribose-1-phosphate
-
XOD: Hypoxanthine + O₂ + H₂O → Uric Acid + H₂O₂
The formation of uric acid is monitored by the increase in absorbance at 293 nm.[6][7]
Reagents:
-
ADA Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
This compound (Substrate): 10 mM stock in DMF
-
Purine Nucleoside Phosphorylase (PNP): 1 U/mL in assay buffer
-
Xanthine Oxidase (XOD): 0.1 U/mL in assay buffer
-
Adenosine Deaminase (ADA): Your enzyme sample
Procedure:
-
Prepare a reaction master mix in a microplate well or a cuvette by adding the following in order:
-
ADA Assay Buffer
-
PNP solution
-
XOD solution
-
-
Add your ADA enzyme sample to the master mix.
-
To initiate the reaction, add the this compound substrate.
-
Immediately start monitoring the increase in absorbance at 293 nm in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Data Analysis:
The rate of uric acid formation is proportional to the ADA activity. The activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for uric acid at 293 nm is approximately 12,600 M⁻¹cm⁻¹.
Data Presentation: Kinetic Parameters of Purine Metabolizing Enzymes
| Enzyme | Natural Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism | Reference |
| Adenosine Deaminase | Adenosine | 29.7 ± 2.8 | 251 ± 15 s⁻¹ (kcat) | Calf Intestinal Mucosa | [13] |
| Adenosine Deaminase | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | Human Lymphocytes | [9] |
| Purine Nucleoside Phosphorylase | Inosine | 13 - 30 | Not specified | Various | [14] |
Visualization of a Coupled Enzymatic Assay Workflow
The following diagram illustrates the workflow for a continuous spectrophotometric assay for ADA using this compound.
Caption: Workflow of a coupled enzymatic assay for ADA.
Part 4: Understanding the Mechanism of Action
A deeper understanding of the molecular interactions between this compound and the target enzymes is crucial for designing robust assays and interpreting results accurately.
Adenosine Deaminase (ADA)
ADA catalyzes the hydrolytic deamination of purine ribonucleosides. The reaction with this compound proceeds through a mechanism similar to that of its natural substrate, adenosine. The reaction involves a nucleophilic attack by a zinc-coordinated water molecule at the C6 position of the purine ring, leading to the formation of a tetrahedral intermediate.[] Subsequent elimination of ammonia (in the case of adenosine) or chloride (in the case of 6-CPR) results in the formation of inosine.
Purine Nucleoside Phosphorylase (PNP)
PNP catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides. The reaction mechanism involves the binding of the nucleoside and inorganic phosphate to the active site. The enzyme facilitates the attack of the phosphate on the C1' of the ribose ring, leading to the cleavage of the bond with the purine base.[16][17]
Inosine Monophosphate Dehydrogenase (IMPDH)
When phosphorylated, this compound 5'-monophosphate (6-Cl-IMP) acts as a potent irreversible inhibitor of IMPDH. It binds to the active site and forms a covalent adduct with a key cysteine residue (Cys-331 in human type II IMPDH).[1] This covalent modification inactivates the enzyme, leading to the depletion of guanine nucleotides, which has antiproliferative and immunosuppressive effects.[1][18]
Caption: Mechanism of IMPDH inactivation by 6-Cl-IMP.
References
- Colby, T. D., et al. (1999). Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design. Proceedings of the National Academy of Sciences, 96(7), 3531-3536.
- Murphy, J., et al. (1982). A critical reexamination of the continuous spectrophotometric assay for adenosine deaminase. Analytical Biochemistry, 122(2), 328-337.
- Cercignani, G., & Allegrini, S. (1991). On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal. Analytical Biochemistry, 192(2), 312-315.
- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928.
- Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric).
- Antonino, L. C., & Wu, J. C. (1995). Active-site modification of native and mutant forms of inosine 5'-monophosphate dehydrogenase from Escherichia coli K12. Biochemical Journal, 308(Pt 3), 935–941.
- de Oliveira, J. M., et al. (2021). Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. Brazilian Journal of Medical and Biological Research, 54(7), e10959.
- Bzowska, A., et al. (2004). Probing the mechanism of purine nucleoside phosphorylase by steady-state kinetic studies and ligand binding characterization determined by fluorimetric titrations. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1698(2), 161-173.
- Saevels, J., et al. (1996). Determination of the kinetic parameters of adenosine deaminase by electrophoretically mediated microanalysis. Electrophoresis, 17(7), 1222-1227.
- Cercignani, G., & Allegrini, S. (1991). On the validity of continuous spectrophotometric assays for adenosine deaminase activity: A critical reappraisal. ResearchGate.
- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. PMC.
- Schramm, V. L. (2011). Reactions catalyzed by purine nucleoside phosphorylase. ResearchGate.
- Chema Diagnostica. (n.d.). ADENOSINE DEAMINASE (Enzymatic-Kinetic-Method).
- Salehi Dolabi, Z., & Yazdanparast, R. (2025). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 27, 1745.
- M-CSA. (n.d.). Purine-nucleoside phosphorylase.
- van der Westhuizen, F. H., et al. (1996). Kinetic determination of serum adenosine deaminase. ResearchGate.
- Agarwal, R. P., et al. (1976). Purine nucleoside phosphorylase. Microheterogeneity and comparison of kinetic behavior of the enzyme from several tissues and species. The Journal of biological chemistry, 251(13), 4075–4080.
- Chema Diagnostica. (n.d.). ADENOSINE DEAMINASE (ADA) FL.
- Assay Genie. (n.d.). Technical Manual Adenosine Deaminase (ADA) Activity Assay Kit.
- Erion, M. D., et al. (1997). Purine nucleoside phosphorylase. 2. Catalytic mechanism. Biochemistry, 36(39), 11735-11748.
- Jelińska, A., & Magdziarz, M. (2000). The Stability of 6-mercaptopurine Riboside in Neutral and Basic Medium. Acta Poloniae Pharmaceutica, 57(6), 407–409.
- Fernández-Lucas, J., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. MDPI.
- Wnuk, S. F., et al. (2007). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. PMC.
- Jena Bioscience. (n.d.). 6-Chloropurine-riboside-5'-monophosphate.
- Assay Development Guidelines for High-Throughput Screening. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
- Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Google Patents. (1997). WO1997039352A1 - Assays for detection of purine metabolites.
- Jelińska, A., & Magdziarz, M. (2000). The Stability of 6-mercaptopurine Riboside in Neutral and Basic Medium. Polish Pharmaceutical Society.
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 12. 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 13. On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine nucleoside phosphorylase. Microheterogeneity and comparison of kinetic behavior of the enzyme from several tissues and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 6-Chloropurine riboside.
Welcome to the comprehensive technical support guide for 6-Chloropurine riboside. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this crucial nucleoside precursor in your experiments. Here, we address common challenges and provide expert guidance on best practices for storage and handling.
I. Core Concepts: Understanding this compound
This compound is a synthetic nucleoside analog widely employed in biochemical research and pharmaceutical development. Its utility as a precursor for various adenosine and guanosine derivatives makes it a valuable tool in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.[1][2][3] Proper handling and storage are paramount to maintain its stability and purity, ensuring reproducible experimental outcomes.
This guide is structured to provide immediate, actionable solutions to common queries and issues. We will delve into frequently asked questions, detailed troubleshooting scenarios, and validated protocols to support your research endeavors.
II. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
1. What is the recommended long-term storage condition for solid this compound? For long-term stability, solid this compound should be stored at -20°C.[4][5] Under these conditions, the compound is stable for at least four years.[4][6]
2. How should I prepare a stock solution of this compound? To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO or dimethylformamide (DMF).[4][6] It is recommended to purge the solvent with an inert gas before dissolution.[4]
3. What are the known solubilities of this compound in common solvents? The solubility of this compound can vary. Approximate solubilities in common organic solvents are 5 mg/mL in DMSO and 2 mg/mL in DMF.[4][6] It is also soluble in water at approximately 10.6 mg/mL.[7]
4. How should I store stock solutions of this compound? Stock solutions should be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
5. Is this compound considered hazardous? Yes, this material should be considered hazardous until further information is available.[4] It can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[8] Always review the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE).[4][8]
III. Troubleshooting Guide: Addressing Experimental Challenges
This section addresses specific problems that may arise during the use of this compound, providing a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature of the solvent. | - Ensure you are using a recommended solvent like DMSO or DMF.[4][6]- Refer to the solubility data and adjust the solvent volume accordingly.- Gentle warming and vortexing can aid dissolution. For aqueous solutions, heating may be required.[5] |
| Precipitate Formation in Stock Solution After Freezing | - Solution concentration is too high, leading to precipitation at low temperatures.- Solvent evaporation. | - Gently warm the vial to room temperature and vortex to redissolve the precipitate.- Ensure the vial is tightly sealed to prevent solvent evaporation.- Consider preparing a slightly more dilute stock solution if the issue persists. |
| Inconsistent or Unexpected Experimental Results | - Degradation of the compound due to improper storage or handling.- Contamination of the stock solution.- Inaccurate concentration of the stock solution. | - Always store the solid compound and stock solutions at -20°C.[4][9]- Use sterile techniques when preparing and handling solutions to prevent microbial contamination.- Prepare fresh stock solutions and re-verify the concentration if degradation is suspected. |
| Visible Discoloration of Solid Compound or Solution | - Oxidation or degradation of the compound. | - Discard the discolored compound or solution and use a fresh vial.- Ensure proper storage conditions, away from light and moisture. |
IV. Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol provides a step-by-step guide for the proper reconstitution of solid this compound to create a stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Sterile, conical-bottom polypropylene tubes
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Purge the anhydrous DMSO or DMF with an inert gas for 5-10 minutes to remove dissolved oxygen, which can contribute to compound degradation.
-
Dissolution:
-
Carefully weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of the purged solvent to achieve the target concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 286.67 g/mol , dissolve 2.87 mg in 1 mL of solvent).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
-
Storage:
-
Tightly cap the aliquots and store them at -20°C.
-
V. Visualized Workflow
To further clarify the handling process, the following diagram illustrates the key steps from receiving the solid compound to its use in an experiment.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: 5399-87-1 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
Addressing batch-to-batch variability of synthesized 6-Chloropurine riboside.
Welcome to the comprehensive technical support guide for the synthesis of 6-Chloropurine riboside (NSC 4910). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical nucleoside precursor. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed analytical protocols to ensure consistent, high-quality yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound, a key intermediate for various therapeutic agents, is well-documented.[1][2] A prevalent and scalable method involves the chlorination of inosine or its protected derivatives. One common approach is the treatment of hypoxanthine with phosphoryl chloride (POCl₃) in the presence of a base like dimethylaniline to form 6-chloropurine, which is then coupled with a protected ribose derivative.[3][4] Another established route is the direct conversion of 2',3',5'-Tri-O-acetylinosine to this compound.[5] Enzymatic synthesis methods are also being explored for their high stereoselectivity.[6]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the chosen synthetic route, scale, and purification method. Reported yields for chemical syntheses often range from moderate to good. For instance, a deprotection step of a tri-O-acetylated precursor using sodium methoxide in methanol has been reported to yield approximately 86.4%.[5] Optimization of reaction conditions is crucial for maximizing yield.
Q3: What are the critical quality attributes (CQAs) for this compound?
A3: The critical quality attributes for this compound include:
-
Purity: Typically, a purity of ≥98% as determined by HPLC is required for subsequent applications.
-
Identity: Confirmation of the chemical structure is essential, usually verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
-
Appearance: It should be a white to off-white powder.[8]
-
Solubility: The compound's solubility in relevant solvents (e.g., DMF, DMSO) should be consistent.[1]
-
Residual Solvents: Levels of any residual solvents from the synthesis and purification process must be within acceptable limits.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored at -20°C for long-term stability.[1] For short-term handling and shipping, it can be kept on wet ice.[1] The compound is known to be stable for at least four years under these conditions.[1] It is important to protect it from moisture and light.
Troubleshooting Guide: Navigating Synthesis Challenges
Batch-to-batch variability is a significant challenge in chemical synthesis, often stemming from minor deviations in raw materials, reaction conditions, and work-up procedures.[9][10][11] This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Degradation of Product: The 6-chloropurine moiety can be unstable under certain conditions, particularly basic conditions, which can lead to decomposition.[12]
-
Moisture Contamination: The presence of water can react with chlorinating agents (e.g., POCl₃) and other intermediates, reducing their effectiveness.
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants and reagents can limit the formation of the desired product.
Solutions & Experimental Workflow:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.
-
-
Strict Anhydrous Conditions:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control:
-
Carefully control the reaction temperature. For instance, the deprotection step using sodium methoxide is often initiated at a low temperature (around -11°C) before gradually warming to room temperature.[5]
-
-
Reagent Stoichiometry Optimization:
-
Perform small-scale experiments to determine the optimal molar ratios of reactants and reagents.
-
Issue 2: High Impurity Profile
Probable Causes:
-
Side Reactions: The formation of by-products is a common source of impurities. In purine chemistry, side reactions can include the formation of N7-isomers or other regioisomers.[13]
-
Incomplete Removal of Protecting Groups: If using protected ribose derivatives, incomplete deprotection will result in acetylated or benzoylated impurities.
-
Residual Starting Materials or Reagents: Inefficient purification can leave unreacted starting materials or reagents in the final product.
-
Degradation During Work-up or Purification: The product may degrade if exposed to harsh pH conditions or elevated temperatures for extended periods during purification.
Solutions & Experimental Workflow:
-
Purification Method Optimization:
-
Recrystallization: This is a preferred method for large-scale purification.[7] Experiment with different solvent systems to achieve optimal purity and recovery. Isopropanol has been noted as a suitable solvent for similar compounds.[7]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective. A gradient elution may be necessary to achieve good separation.[7]
-
-
pH Control During Work-up:
-
Carefully control the pH during aqueous work-up steps. Neutralizing the reaction mixture is often a critical step to prevent product degradation and facilitate precipitation.
-
-
Characterization of Impurities:
-
Isolate and identify major impurities using techniques like preparative HPLC, followed by characterization with Mass Spectrometry and NMR. Understanding the structure of impurities can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation.[]
-
Issue 3: Inconsistent Crystal Form or Physical Properties
Probable Causes:
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can affect its physical properties like solubility and melting point. The crystallization conditions (solvent, temperature, cooling rate) play a crucial role in determining the polymorphic form.
-
Presence of Amorphous Material: Incomplete crystallization can result in a mixture of crystalline and amorphous material, leading to batch-to-batch inconsistencies.
Solutions & Experimental Workflow:
-
Controlled Crystallization:
-
Develop a standardized and well-controlled crystallization protocol. Key parameters to control include:
-
Solvent system
-
Concentration
-
Cooling rate
-
Agitation
-
-
-
Solid-State Characterization:
-
Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid-state properties of different batches and ensure consistency.
-
Analytical Protocols
Accurate and reliable analytical methods are essential for assessing the quality of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a minimal amount of water or a water/acetonitrile mixture.[15] |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: Acquire the proton NMR spectrum. Expected chemical shifts for this compound in DMSO-d₆ are approximately: 8.97 ppm (s, 1H), 8.83 ppm (s, 1H), 6.06 ppm (d, 1H), 4.61 ppm (t, 1H), 4.21 ppm (t, 1H), 4.01 ppm (q, 1H), 3.72-3.61 ppm (m, 2H).[16]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is a common technique for nucleoside analysis.
-
Expected Mass: The molecular weight of this compound is 286.67 g/mol .[1][17] The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 287.
Visualized Workflows
General Synthesis and Deprotection Pathway
Caption: A typical synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis.Current Protocols in Nucleic Acid Chemistry.
- SYNTHESIS OF POTENTIAL ANTICANCER AGENTS. II.1 6-MERCAPTO-9-β-D-RIBOFURANOSYLPURINE.Journal of the American Chemical Society.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.
- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers.Nucleosides, Nucleotides and Nucleic Acids.
- Troubleshooting Guide: DNA / RNA Oligo Synthesis.Microsynth.
- Troubleshooting Guide: Sanger Sequencing.Microsynth.
- 6-Chloropurine-riboside-5'-monophosphate.Jena Bioscience.
- This compound.PubChem.
- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.Organic & Biomolecular Chemistry.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.Bioorganic & Medicinal Chemistry Letters.
- Reducing Batch-to-Batch Variability of Botanical Drug Products.Sartorius.
- Synthesis of Nucleosides.Organic Reactions.
- Defining the Root Cause of Batch-to-Batch Variability.YouTube.
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics.Organic & Biomolecular Chemistry.
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.International Journal of Molecular Sciences.
- (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives.ResearchGate.
- The Synthesis and Properties of 6-Chloropurine and Purine.Journal of the American Chemical Society.
- 6-chloropurine.Google Patents.
- Chemical synthesis method of 6-chloropurine.Google Patents.
- Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.ResearchGate.
- Increasing batch-to-batch reproducibility of CHO-cell cultures using a model predictive control approach.Journal of Biotechnology.
- How To Reduce Batch-To-Batch Variation In Cell Therapy Manufacturing.Cell and Gene.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound 99 5399-87-1 [sigmaaldrich.com]
- 9. sartorius.com [sartorius.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR [m.chemicalbook.com]
- 17. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding decomposition of the 6-chloropurine moiety during deprotection steps.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-chloropurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of handling the 6-chloropurine moiety, particularly in avoiding its decomposition during crucial deprotection steps.
Troubleshooting Guide: Preventing 6-Chloropurine Decomposition
This guide addresses common issues encountered during the deprotection of molecules containing the 6-chloropurine moiety. The primary degradation pathway of concern is the hydrolysis of the 6-chloro group to form hypoxanthine, an unwanted byproduct.
Issue 1: Significant hydrolysis of 6-chloropurine to hypoxanthine during deprotection.
Root Cause Analysis: The 6-chloro group on the purine ring is susceptible to nucleophilic substitution, especially under aqueous basic or harsh acidic conditions. This reactivity is often the cause of decomposition during the removal of protecting groups from other parts of the molecule, such as the sugar moiety in nucleosides or the phosphate backbone in oligonucleotides.
Immediate Corrective Actions:
-
Reaction Quenching & Analysis: Immediately neutralize the reaction mixture and analyze the crude product by HPLC and Mass Spectrometry to quantify the extent of hypoxanthine formation.
-
Lower the Temperature: If the reaction is ongoing, reduce the temperature to slow down the rate of hydrolysis.
Long-Term Solutions & Preventative Measures:
-
Employ Milder Deprotection Conditions: Standard deprotection reagents like concentrated ammonium hydroxide can be too harsh.[1][2] Consider switching to "UltraMILD" conditions, such as 0.05M potassium carbonate in methanol, which can be effective for sensitive oligonucleotides.[3]
-
Orthogonal Protecting Group Strategy: Redesign your synthetic route to incorporate orthogonal protecting groups.[4][5] This strategy allows for the selective removal of one group under specific conditions that do not affect others, thereby preserving the 6-chloropurine moiety.[4][6][7] For example, use acid-labile groups for other parts of the molecule if you need to perform a final deprotection under non-aqueous, non-basic conditions.
Issue 2: Unexpected side-reactions with scavengers used during deprotection.
Root Cause Analysis: Scavengers are often used in deprotection cocktails, for instance, to trap carbocations generated during the cleavage of trityl groups. However, some scavengers can have unintended reactivity with the 6-chloropurine moiety.
Immediate Corrective Actions:
-
Isolate and Characterize Byproducts: Use chromatographic and spectroscopic techniques to identify the structure of the side-product. This will provide clues about the unintended reaction pathway.
-
Halt and Re-evaluate: Stop using the current scavenger and re-assess its compatibility with 6-chloropurine under your reaction conditions.
Long-Term Solutions & Preventative Measures:
-
Select Inert Scavengers: Opt for scavengers with low nucleophilicity. For instance, in oligonucleotide synthesis, aniline can be used not only as a base but also as a nucleophilic scavenger for deprotection side products.[8][9]
-
Alternative Deprotection Chemistries: Explore deprotection methods that do not require harsh scavengers. For example, the use of 1,3-dithian-2-yl-methyl (Dim) for phosphate protection and 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) for amino protection allows for deprotection with NaIO4 followed by a non-nucleophilic base like K2CO3, eliminating the need for a scavenger like aniline.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 6-chloropurine decomposition during deprotection?
A1: The primary degradation pathway is the hydrolysis of the C6-Cl bond, converting 6-chloropurine into hypoxanthine. This is a nucleophilic substitution reaction, where water or hydroxide ions act as the nucleophile. The purine ring itself can be susceptible to cleavage under very harsh acidic or basic conditions, but hydrolysis at the C6 position is the more common and immediate concern during typical deprotection steps.
Q2: At what pH is 6-chloropurine most stable?
A2: 6-Chloropurine is most stable under neutral to slightly acidic, non-aqueous conditions. It is known to be sensitive to both strong acids and bases.[10] For storage, it should be kept in a sealed container, away from acidic substances, in a dry environment.[10]
Q3: Can I use standard ammonium hydroxide deprotection for oligonucleotides containing 6-chloropurine?
A3: It is generally not recommended. Standard deprotection with concentrated ammonium hydroxide, especially at elevated temperatures, is often too harsh and can lead to significant conversion of 6-chloropurine to hypoxanthine.[2] Milder conditions are strongly advised.
Q4: What are some recommended "mild" deprotection conditions for 6-chloropurine-containing molecules?
A4: Several mild deprotection strategies have been developed, particularly for oligonucleotide synthesis:
-
Potassium Carbonate in Methanol: A 0.05M solution of K2CO3 in methanol is a widely used "UltraMILD" condition.[3]
-
t-Butylamine/Water: A mixture of t-butylamine and water (e.g., 1:3) can be used for several hours at elevated temperatures (e.g., 60°C).[2][3]
-
DBU/Acetonitrile: For the removal of 2-cyanoethyl protecting groups from phosphates, a solution of DBU in acetonitrile (e.g., 1:9 v/v) can be used at room temperature.[8]
Q5: How can an orthogonal protecting group strategy help preserve the 6-chloropurine moiety?
A5: An orthogonal protecting group strategy allows for the selective removal of different protecting groups under distinct, non-interfering conditions.[4][5][11] For a molecule containing 6-chloropurine, you could protect other functional groups with base-labile groups (like Fmoc for amines) and acid-labile groups (like Boc or Trityl for hydroxyls or other amines).[6][12] This allows you to choose a final deprotection step that is mild and compatible with the stability of the 6-chloropurine. For example, if you have a Boc group to remove, you can use mild acidic conditions that won't affect the 6-chloropurine, whereas if you have an Fmoc group, you can use a mild base.
Data Summary: Protecting Group Compatibility
| Protecting Group | Deprotection Reagent | Compatibility with 6-Chloropurine | Reference |
| Fmoc (Amines) | Piperidine in DMF | Good, but subsequent steps must be considered. | [6] |
| Boc (Amines) | Trifluoroacetic Acid (TFA) | Use with caution; dilute TFA is preferred. | [13][14] |
| Trityl (Trt), Mmt (Hydroxyls) | 1% TFA in DCM | Generally compatible under these mild acidic conditions. | [6] |
| Cyanoethyl (Phosphates) | DBU in ACN | Compatible. | [8] |
| Acetyl (Ac) | Ammonium Hydroxide | Not recommended; too harsh. | [3] |
| Phenoxyacetyl (Pac) | Milder Ammonia conditions | More labile than standard acyl groups, offering a milder option. | [1] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection of a 6-Chloropurine-Containing Oligonucleotide
This protocol is adapted for oligonucleotides synthesized using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
-
Preparation of Deprotection Reagent: Prepare a 0.05 M solution of anhydrous potassium carbonate (K2CO3) in HPLC-grade methanol.
-
Cleavage and Deprotection:
-
Place the CPG support with the synthesized oligonucleotide in a sealed vial.
-
Add the 0.05 M K2CO3/methanol solution to the vial (e.g., 1 mL for a 1 µmol synthesis).
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.
-
-
Work-up:
-
Centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG with methanol and combine the wash with the supernatant.
-
Evaporate the solvent to dryness under vacuum.
-
The resulting pellet can be redissolved in water for HPLC analysis and purification.
-
Protocol 2: Orthogonal Deprotection Decision Workflow
This workflow helps in selecting the appropriate deprotection strategy.
Caption: Orthogonal Deprotection Strategy Workflow.
Visualizing the Degradation Pathway
The primary concern is the hydrolysis of 6-chloropurine.
Caption: 6-Chloropurine Hydrolysis Pathway.
References
- Dai, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry.
- Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416.
- Glen Research. Deprotection - Volumes 1-5. Glen Report 25 Supplement.
- Glen Research. (n.d.). Deprotection Guide.
- Dai, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health.
- Fisher Scientific. Amine Protection / Deprotection.
- Lin, S. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium.
- Glen Research. Deprotection Guide.
- Organic Chemistry Portal. Protecting Groups - Stability.
- University of Bristol. Protecting Groups.
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase....
- University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies.
Sources
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. jocpr.com [jocpr.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide synthesis under mild deprotection conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. guidechem.com [guidechem.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. biosynth.com [biosynth.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
A Comparative Cytotoxicology Guide: 6-Chloropurine Riboside vs. Cladribine
This guide provides an in-depth, objective comparison of the cytotoxic properties of two purine nucleoside analogs: 6-Chloropurine riboside and Cladribine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on their mechanisms of action, cytotoxic potency, and the experimental workflows for their evaluation.
Introduction: The Therapeutic Potential of Purine Analogs
Purine nucleoside analogs are a cornerstone in the treatment of various hematological malignancies and autoimmune diseases.[1] By mimicking endogenous purines, these compounds disrupt nucleic acid synthesis and cellular metabolism, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[2] this compound and Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) are two such analogs that have garnered significant interest for their potent cytotoxic effects. While Cladribine is a well-established therapeutic agent for conditions like hairy cell leukemia and multiple sclerosis, this compound is an important intermediate in the synthesis of other therapeutic purine analogs and is also investigated for its own antitumor potential.[1][3][4] This guide will dissect the cytotoxic profiles of these two molecules, providing a comparative analysis to inform future research and development.
Mechanism of Action: A Tale of Two Purines
Both this compound and Cladribine exert their cytotoxic effects by inducing programmed cell death, or apoptosis. However, the intricacies of their molecular pathways show both overlap and divergence.
Cladribine's Multi-faceted Apoptotic Induction:
Cladribine is a prodrug that requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[3] The selective toxicity of Cladribine in lymphocytes is attributed to the high ratio of dCK to 5'-nucleotidase (an inactivating enzyme) in these cells.[3] Once activated, Cd-ATP disrupts DNA synthesis and repair, leading to the accumulation of DNA strand breaks.[3] This DNA damage triggers a cascade of apoptotic events through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: Cladribine induces the loss of mitochondrial transmembrane potential (ΔΨm), a critical step in apoptosis.[5][6] This is accompanied by the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria.[6] The release of cytochrome c leads to the activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -6.[5][7] AIF translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[6] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is also modulated by Cladribine.[7]
-
Extrinsic (Death Receptor) Pathway: Cladribine has been shown to upregulate the expression of death receptor 4 (DR4) and decrease the levels of the anti-apoptotic protein c-FLIP, suggesting an activation of the extrinsic apoptotic pathway, which involves caspase-8.[3][7]
-
Endoplasmic Reticulum (ER) Stress: Cladribine can also induce ER stress, leading to the upregulation of the transcription factor ATF4, which is required for Cladribine-induced apoptosis in some cancer cells.[3][7]
This compound's Path to Cell Death:
The apoptotic mechanism of this compound is less extensively characterized than that of Cladribine. However, studies on 6-chloropurine and its derivatives indicate that it also functions as a purine analog to inhibit DNA synthesis and induce apoptosis.[1] Research on new antitumor 6-chloropurine nucleosides has shown that these compounds can induce G2/M cell cycle arrest and apoptosis.[8] The apoptotic pathway is suggested to involve the modulation of key regulatory proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the tumor suppressor p53 and the pro-apoptotic protein Bax.[9] This ultimately leads to the activation of the caspase cascade, including caspase-3 and caspase-8.[9]
Comparative Signaling Pathway Diagram
Caption: Comparative overview of the apoptotic signaling pathways induced by Cladribine and this compound.
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for Cladribine in various cancer cell lines. While direct, head-to-head comparative studies with this compound are limited, available data suggests its cytotoxic activity is in a comparable micromolar range to Cladribine in several cancer cell lines.[8]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cladribine | U266 | Multiple Myeloma | ~2.43 | [4] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [4] | |
| MM1.S | Multiple Myeloma | ~0.18 | [4] | |
| 501Mel | Melanoma | ~2.9 | [10] | |
| 1205Lu | Melanoma | ~2.0 | [10] | |
| M249R | Melanoma | ~6.3 | [10] | |
| This compound & Derivatives | Various | Melanoma, Lung, Ovarian, Colon Carcinoma | Micromolar (comparable to Cladribine) | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, duration of drug exposure, and the specific cytotoxicity assay used. The data presented here are for comparative purposes.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and accuracy of cytotoxicity studies, standardized and well-documented protocols are essential. The following section provides detailed methodologies for assessing the cytotoxic effects of this compound and Cladribine.
Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the research question. For hematological malignancies, cell lines such as Jurkat (T-cell leukemia), U937 (histiocytic lymphoma), and various multiple myeloma cell lines (e.g., U266, RPMI8226) are commonly used.
Workflow for Cell Culture and Treatment
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (an early apoptotic marker) using Annexin V and the loss of membrane integrity (a late apoptotic/necrotic marker) using Propidium Iodide (PI).
Workflow for Annexin V/PI Apoptosis Assay
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Preparation: Treat cells in 6-well plates with the desired concentrations of this compound or Cladribine for the appropriate duration.
-
Harvesting and Washing: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the cytotoxic properties of this compound and Cladribine. While both are potent inducers of apoptosis, Cladribine's mechanisms have been more extensively elucidated, involving a complex interplay of intrinsic, extrinsic, and ER stress-mediated pathways. This compound, while showing comparable cytotoxic potency in preliminary studies, warrants further investigation to fully delineate its molecular targets and signaling cascades.
For researchers and drug development professionals, this comparative analysis highlights the potential of both compounds. Future studies should focus on direct, head-to-head comparisons of their cytotoxicity in a broader range of cancer cell lines, including solid tumors. Elucidating the detailed apoptotic pathways of this compound and identifying its specific molecular targets will be crucial for its potential development as a therapeutic agent. Furthermore, exploring the synergistic effects of these purine analogs with other chemotherapeutic agents could open new avenues for combination therapies.
References
- Cladribine - Wikipedia.
- Marzo I, Pérez-Galán P, Giraldo P, Rubio-Félix D, Anel A, Naval J. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria. Biochem J. 2001;359(Pt 3):537-46.
- Xu L, Chen Y, Dutra-Clarke M, et al. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells. Int J Med Sci. 2019;16(7):1004-1011.
- Marzo I, Pérez-Galán P, Giraldo P, Rubio-Félix D, Anel A, Naval J. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria. Portland Press.
- Request PDF. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
- ResearchGate. NCI-60 cell line panel screening GI 50 data for clofarabine (A), cladribine (B), and fludarabine (C).
- Cavaliere R, Petracca M, Di Felice S, et al. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment. Neurol Ther. 2021;10(1):255-265.
- Ma J, Wang S, Zhao M, Deng XS, Lee CK, Yu XD, Liu B. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma. BMC Cancer. 2011;11:255.
- ResearchGate. IC50 values (μM) of the cladribine and its analogues on HCL, TCL, and CLL a.
- ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- Hoffman M, Xu JC, Lesser M, Rai K. Cytotoxicity of 2-chlorodeoxadenosine (cladribine, 2-cdA) in combination with other chemotherapy drugs against two lymphoma cell lines. Leuk Lymphoma. 1999;33(1-2):141-5.
- da Costa PM, D'Ambrosio A, de Almeida R, et al. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Eur J Med Chem. 2015;90:296-307.
- The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
- Stürner, K. H., et al. "Cladribine Exposure Results in a Sustained Modulation of the Cytokine Response in Human Peripheral Blood Mononuclear Cells." PloS one 10.6 (2015): e0129575.
- ResearchGate. Cytotoxic effects of cladribine and tezacitabine toward HL-60.
- Valdez, B. C., et al. "Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells." Experimental hematology 43.5 (2015): 397-406.
- Valdez BC, Murray D, Li Y, et al. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells. Exp Hematol. 2015;43(5):397-406.e3.
- Sartorius. Protocol IncuCyte® Cytotoxicity Assay.
- National Toxicology Program (NTP). Appendix C6: In Vitro Cytotoxicity Test Methods BRD.
- ResearchGate. (a) Comparison of the cytotoxicity (designated as IC50) of cladribine...
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity.
- Oncotarget. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species.
- MDPI. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane.
- MDPI. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications.
Sources
- 1. Treatment With Cladribine Selects IFNγ+IL17+ T Cells in RRMS Patients – An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enhancing Reproducibility in In Vitro Studies with 6-Chloropurine Riboside
This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments involving 6-Chloropurine riboside (6-CPR), a key purine nucleoside analog. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explore the causal relationships between experimental choices and data reliability. We will dissect the compound's mechanism, compare it with common alternatives, and provide a self-validating experimental workflow to foster robust and comparable results across studies.
Introduction: The Dual Identity of this compound
This compound (NSC 4910) is a synthetic purine nucleoside analog that serves as a versatile precursor in chemical synthesis and as a pro-drug in biological systems.[1][2] Its primary significance in biomedical research lies in its utility for synthesizing a variety of adenosine derivatives, some of which exhibit potent antiproliferative activity in cancer cell lines.[1] Furthermore, 6-CPR and its derivatives have been investigated for their anticancer and antiviral properties.[3][4][5]
The biological activity of 6-CPR is not direct. Upon entering a cell, it is metabolized into active thioguanine nucleotides.[6][7] These active metabolites then exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis, making the compound particularly effective against rapidly dividing cells.[3][8] This metabolic activation is a critical, yet often overlooked, factor in experimental variability.
The Reproducibility Crisis: A Critical Hurdle in Preclinical Research
The challenge of reproducing experimental findings is a well-documented issue in life sciences, particularly in preclinical cancer drug screening.[9][10][11][12] Landmark studies comparing large-scale pharmacogenomic datasets, such as the Cancer Cell Line Encyclopedia (CCLE) and the Genomics of Drug Sensitivity in Cancer (CGP) project, revealed significant discordance in drug sensitivity data for the same cell lines.[9][10] This highlights that even with rigorous experimental design, subtle variations in protocols, reagents, and cell handling can lead to dramatically different outcomes.[9][10] Achieving reproducibility is not merely about procedural consistency; it requires a deep understanding of the interplay between the compound, the biological system, and the assay methodology.
Figure 1: Key factors contributing to variability in in vitro experiments.
Deconstructing Variability: Core Factors in 6-CPR Experiments
To enhance the reproducibility of in vitro studies with 6-CPR, one must meticulously control for variables across three domains: the compound itself, the biological model, and the measurement assay.
A. Compound-Specific Factors
The physical and chemical properties of your starting material are the first checkpoint for experimental integrity.
-
Purity, Stability, and Storage: Always begin with a highly purified form of 6-CPR (≥98%).[2][13] The compound is stable for at least four years when stored as a solid at -20°C.[1][2] Using a compound of lower purity or one that has been improperly stored can introduce unknown variables that confound results.
-
Solubility and Vehicle Effects: 6-CPR is soluble in organic solvents like DMSO (approx. 5 mg/mL) and DMF (approx. 2 mg/mL).[1][2] For cell-based assays, a concentrated stock solution is typically prepared in DMSO. Causality: The final concentration of the solvent in the cell culture medium is critical. High concentrations of DMSO (>0.5%) can independently affect cell viability and metabolism, potentially masking or exaggerating the true effect of the compound.[14] It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to normalize the data accurately.
B. Biological System Factors
The living cells used in the assay are dynamic and represent the largest source of potential variability.
-
Cell Line Integrity: The genetic and transcriptional evolution of cancer cell lines, even within the same laboratory, is a major cause of inconsistent drug response.[15][16] It is essential to:
-
Metabolic Activation: The efficacy of 6-CPR is entirely dependent on its intracellular conversion to cytotoxic thioguanine nucleotides.[6][7][17] This multi-step process is catalyzed by enzymes in the purine salvage and de novo synthesis pathways.[18] Causality: The metabolic state of the cancer cell dictates the rate of this conversion. Cancer cells are known for their reprogrammed metabolism, including altered glucose, glutamine, and one-carbon metabolism, which directly feeds into purine synthesis.[18][19][20][21] Consequently, variations in cell culture conditions that alter cell metabolism—such as glucose concentration, pH, and oxygen levels—will directly impact the potency of 6-CPR.[22]
Figure 2: Simplified metabolic activation pathway of this compound.
-
Cell Seeding Density: The number of cells plated per well is a deceptively simple parameter with profound effects.[14] Causality: Seeding density influences the growth rate, cell-cycle distribution, and nutrient availability at the time of drug addition.[9][10] A sparse culture may respond differently than a confluent one. For IC50 determination, it is crucial to seed cells at a density that ensures they remain in the exponential growth phase throughout the duration of the assay.
C. Assay and Environmental Factors
The method used to measure the biological effect introduces its own layer of potential variability.
-
Choice of Viability Assay: Not all viability assays are created equal. An MTT assay measures metabolic activity via mitochondrial dehydrogenases, while an ATP-based assay like CellTiter-Glo measures the level of intracellular ATP.[9][23] Causality: Because 6-CPR's active metabolites interfere with nucleotide metabolism, they can directly impact the cellular ATP pool. This can lead to a situation where an ATP-based assay shows a drop in viability that may be disproportionate to the actual rate of cell death compared to a dye-reduction assay like MTT. The choice of assay can significantly affect the measured IC50 value and should be selected based on the compound's known mechanism of action.[9][10]
-
Liquid Handling and Plate Layout: Minor variations in dispensing can lead to significant errors. Tip-based serial dilutions can be less accurate than acoustic dispensing methods, potentially underestimating a compound's potency.[9][10] Furthermore, "edge effects," where wells on the periphery of a microplate evaporate more quickly, can skew results. It is best practice to avoid using the outer wells for experimental samples or to ensure proper humidification.[14]
Comparative Analysis: 6-CPR and Alternative Purine Analogs
Understanding how 6-CPR compares to other commonly used purine antimetabolites provides context for its application and potential challenges.
| Feature | This compound | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Class | Purine Nucleoside Analog (Pro-drug) | Thiopurine Analog (Pro-drug) | Thiopurine Analog (Pro-drug) |
| Primary MOA | Metabolized to thioguanine nucleotides, which incorporate into DNA and inhibit purine synthesis.[6][7][17] | Metabolized to thioinosine monophosphate (TIMP), inhibiting multiple steps in purine synthesis.[6][17] | Metabolized to thioguanosine monophosphate (TGMP), leading to incorporation into DNA and RNA.[8][17] |
| Key Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) is crucial for the activation of its metabolites.[17] | HPRT1 is crucial for its initial activation to TIMP.[17] | HPRT1 is crucial for its activation to TGMP.[17] |
| Common Use | Precursor for synthesis; research tool for studying purine metabolism and cytotoxicity.[1][24] | Treatment of acute lymphoblastic leukemia (ALL) and Crohn's disease. | Treatment of acute myeloid leukemia (AML).[8] |
| Reproducibility | Highly sensitive to cellular metabolic state, choice of viability assay, and cell line genetic drift. | Similar to 6-CPR, its efficacy is dependent on HPRT1 activity and cellular metabolism. | Cross-resistance with 6-MP is common.[17] Efficacy is tied to DNA repair pathways. |
A Self-Validating Protocol for In Vitro IC50 Determination of 6-CPR
This protocol for a 96-well plate MTT assay is designed to be a self-validating system by incorporating critical controls and explaining the rationale behind key steps.
A. Experimental Workflow Diagram
Figure 3: Step-by-step workflow for determining the IC50 of 6-CPR using an MTT assay.
B. Detailed Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Action: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine viability. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well). Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or culture medium to the outer 36 wells to minimize edge effects.
-
Causality: Seeding a precise number of viable cells and mitigating edge effects are fundamental for minimizing well-to-well variability.[14]
-
Action: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Causality: This allows the cells to adhere and recover from the stress of trypsinization and plating, ensuring they are in a healthy state before drug exposure.
-
-
Compound Preparation and Treatment (Day 2):
-
Action: Prepare a 10 mM stock solution of 6-CPR in sterile DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Also, prepare a vehicle control medium containing the highest concentration of DMSO used in the dilutions.
-
Causality: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC50 calculation. The vehicle control is essential to subtract any non-specific effects of the solvent.[14]
-
Action: Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium. Include "cells only" (no treatment) and "medium only" (no cells, for background) controls.
-
Action: Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Causality: The incubation time should be sufficient for the drug to exert its effect, which for a pro-drug like 6-CPR, may require more than one cell cycle.
-
-
MTT Assay and Measurement (Day 4 or 5):
-
Action: Add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Action: Incubate for 4 hours at 37°C.
-
Causality: During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The incubation time is optimized to allow for sufficient crystal formation without causing toxicity from the MTT reagent itself.[25]
-
Action: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[26]
-
Action: Incubate the plate overnight in a humidified incubator.
-
Causality: Complete solubilization of the formazan crystals is absolutely critical for accurate absorbance readings. Pipetting up and down can introduce bubbles and lead to inconsistent results; a gentle overnight incubation ensures uniform dissolution.
-
Action: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if possible to correct for background.
-
Conclusion: A Path Forward for Robust Research
The reproducibility of in vitro experiments with this compound is not a matter of chance, but a direct consequence of informed experimental design. By understanding the compound's nature as a pro-drug, recognizing the dynamic state of cancer cell lines, and selecting assay methodologies that align with the compound's mechanism of action, researchers can significantly enhance the reliability and comparability of their findings. The principles outlined in this guide—rigorous control of reagents, deep characterization of the biological system, and a causal understanding of the assay—provide a framework for generating high-quality, reproducible data that can confidently drive progress in drug discovery and development.
References
- Haverty, P. M., et al. (2016). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Cancer Research. [Link]
- Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]
- Haibe-Kains, B., et al. (2013). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? PMC. [Link]
- Sartorelli, A. C. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Semantic Scholar. [Link]
- Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
- Miech, R. P., et al. (1967). An hypothesis on the mechanism of action of 6-thioguanine. PubMed. [Link]
- Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Ramos, D., & Albro, D. P. (2020). The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online. [Link]
- Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. SciSpace. [Link]
- Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
- CytoSelect™ MTT Cell Prolifer
- Kim, Y., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]
- Ben-David, U., et al. (2018). Genetic and transcriptional evolution alters cancer cell line drug response. PMC - NIH. [Link]
- This compound. PubChem. [Link]
- Kim, Y., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]
- Cancer cell lines evolve in ways that affect how they respond to drugs. (2018). Broad Institute. [Link]
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Science.gov. [Link]
- Wright Muelas, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. NIH. [Link]
- Asadullah, K., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
- Mertlikova-Kaiserova, H., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. PubMed. [Link]
- Vazquez, A., et al. (2021). The Intersection of Purine and Mitochondrial Metabolism in Cancer. MDPI. [Link]
- 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. (2018). PubMed. [Link]
- Asadullah, K., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]
- Mikhailopulo, I. A., et al. (2023).
- Volonté, C., & Greene, L. A. (1992).
- CDK4/6 inhibitor response in a panel of different cancer cell lines.
- Metabolic Reprogramming of Cancer Cells during Tumor Progression and Metastasis. (1989). Semantic Scholar. [Link]
- Porphyrin overdrive rewires cancer cell metabolism. (2024). PubMed - NIH. [Link]
- Shen, Y., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. PMC - PubMed Central. [Link]
- Zhang, J., et al. (2022). Amino Acid Metabolism in Cancer Drug Resistance. MDPI. [Link]
- Gong, B., et al. (2013). Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 98%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 17. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. protocols.io [protocols.io]
A Comparative Analysis of Purine and Imidazole Nucleoside Analogs for Anti-SARS-CoV Activity: A Technical Guide for Researchers
In the ongoing quest for effective antiviral therapeutics against coronaviruses, the strategic targeting of host-cell enzymes essential for viral replication presents a compelling avenue for drug development. This guide provides a detailed comparative analysis of three nucleoside analogs: 6-Chloropurine riboside, Mizoribine, and Ribavirin, with a focus on their efficacy against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative experimental data, and the causality behind the methodologies used to evaluate these compounds.
Introduction: The Rationale for Targeting Nucleoside Metabolism
Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. A critical pathway that many RNA viruses, including coronaviruses, exploit is the de novo synthesis of purine nucleotides, which are the essential building blocks for viral RNA. A key rate-limiting enzyme in this pathway is Inosine-5'-monophosphate dehydrogenase (IMPDH) . By inhibiting IMPDH, it is possible to deplete the intracellular pool of guanine nucleotides, thereby hindering viral genome replication and protein synthesis.
This guide focuses on three compounds that interfere with nucleoside metabolism:
-
This compound: A purine nucleoside analog.[1] Its structure allows it to mimic natural nucleosides and interfere with nucleic acid synthesis.[1]
-
Mizoribine: An imidazole nucleoside that acts as a selective inhibitor of IMPDH.[2][3]
-
Ribavirin: A broad-spectrum antiviral agent and a well-known IMPDH inhibitor.[3][4]
The objective of this guide is to provide a comprehensive benchmark of this compound against the more established antiviral agents, Mizoribine and Ribavirin, in the context of anti-SARS-CoV activity.
Mechanisms of Action: A Triad of IMPDH Inhibitors
While all three compounds ultimately disrupt viral replication by affecting nucleotide pools, their precise molecular interactions and broader mechanistic profiles exhibit important distinctions.
This compound: Covalent Inhibition of IMPDH
This compound, upon intracellular phosphorylation to its monophosphate form (6-Cl-IMP), acts as a potent inactivator of IMPDH.[5][6] Structural and biochemical studies have revealed that 6-Cl-IMP binds to the IMP binding site of IMPDH.[6] The key to its potent inhibition lies in the dehalogenation of the 6-chloro-substituted purine base, which leads to the formation of a covalent adduct with a critical cysteine residue (Cys-331) in the enzyme's active site.[5][6] This irreversible covalent modification effectively shuts down the enzyme's catalytic activity. The electrophilic nature of the 6-chloropurine moiety is thought to be crucial for this covalent bond formation, leading to a potentially more durable inhibitory effect compared to non-covalent inhibitors.[7]
Mizoribine: Selective, Non-covalent IMPDH Inhibition
Mizoribine is an imidazole nucleoside that, after being phosphorylated by adenosine kinase to its active form, mizoribine 5'-monophosphate, selectively inhibits IMPDH.[2] This inhibition disrupts the synthesis of guanosine monophosphate.[2] Mizoribine's action is considered virustatic, meaning it inhibits viral replication rather than directly killing the virus.[2]
Ribavirin: A Multifaceted Antiviral
Ribavirin is a guanosine analog with a broad spectrum of antiviral activity against RNA viruses.[8] Its anti-SARS-CoV-2 activity is attributed to several mechanisms.[8] A primary mode of action is the inhibition of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[9] Additionally, Ribavirin can be incorporated into the viral RNA, inducing lethal mutagenesis.[10] Some studies also suggest that Ribavirin can downregulate the expression and activity of host factors crucial for viral entry, such as the ACE2 receptor and the TMPRSS2 protease.[8]
Comparative In Vitro Efficacy Against SARS-CoV
A pivotal study provides a direct comparison of the anti-SARS-CoV activity of this compound, Mizoribine, and Ribavirin using established in vitro assays.[11] The following data summarizes the findings from plaque reduction and yield reduction assays conducted in Vero E6 cells, a cell line commonly used for coronavirus research.
Data Presentation
| Compound | 50% Inhibitory Concentration (IC50) vs. SARS-CoV (µg/mL) | 50% Cytotoxic Concentration (CC50) in Vero E6 Cells (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound (Compound 1) | Comparable to Mizoribine and Ribavirin | Not explicitly stated, but cytotoxicity was a noted concern | Not explicitly calculated |
| Mizoribine | 3.5 (Frankfurt-1 strain), 16 (HKU39849 strain)[3][4] | >200[3][4] | >57.1 (Frankfurt-1), >12.5 (HKU39849) |
| Ribavirin | 20 (Frankfurt-1 strain), 80 (HKU39849 strain)[3][4] | >200[3][4] | >10 (Frankfurt-1), >2.5 (HKU39849) |
Note: The study on this compound stated its activity was "comparable" to Mizoribine and Ribavirin without providing specific IC50 values in the abstract.[11] The data for Mizoribine and Ribavirin are from a direct comparative study.[3][4]
Key Insights from the Data:
-
Mizoribine demonstrated the most potent anti-SARS-CoV activity, with a significantly lower IC50 compared to Ribavirin.[3][4]
-
Both Mizoribine and Ribavirin exhibited low cytotoxicity in Vero E6 cells, resulting in favorable selectivity indices.[3][4]
-
This compound showed promising anti-SARS-CoV activity, on par with the other two compounds, although cytotoxicity was noted as a potential issue to be addressed.[7]
Experimental Protocols: A Guide to In Vitro Antiviral Assays
To ensure the trustworthiness and reproducibility of the comparative data, it is crucial to understand the underlying experimental methodologies. The following are detailed, step-by-step protocols for the key assays used to evaluate the anti-SARS-CoV activity of these compounds. All work with live SARS-CoV must be performed in a Biosafety Level 3 (BSL-3) facility.
Cytotoxicity Assay (MTT/MTS Assay)
The cytotoxicity assay is a critical component of antiviral drug screening, as it distinguishes between true antiviral activity and non-specific cell killing.[12][13]
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.[14]
Protocol:
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density that allows for optimal growth over the assay period.[15]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (this compound, Mizoribine, Ribavirin). Include a vehicle control (e.g., DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.[16][17]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.[17]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compounds and mix them with a known amount of SARS-CoV (e.g., 100 plaque-forming units, PFU). Incubate this mixture to allow the compound to interact with the virus.[16]
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.[16]
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.[16]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells.[16]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[16]
-
Staining: Fix the cells and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.[16]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[16]
Virus Yield Reduction Assay
This assay provides a quantitative measure of the production of infectious virus particles in the presence of an antiviral compound.[18][19]
Principle: Cells are infected with the virus in the presence of the test compound. After a single round of replication, the amount of newly produced infectious virus in the supernatant is quantified by titration.
Protocol:
-
Infection: Infect a monolayer of Vero E6 cells with SARS-CoV at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.[3]
-
Incubation: Incubate the infected cells for a defined period to allow for one cycle of viral replication (e.g., 20-24 hours).[3]
-
Harvesting: Collect the cell culture supernatant, which contains the progeny virions.
-
Titration: Perform a plaque assay or TCID50 assay on the collected supernatants to determine the viral titer.
-
Data Analysis: Compare the viral yield from the compound-treated cells to that of the untreated virus control to determine the extent of inhibition.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.
Signaling Pathway: IMPDH Inhibition and its Effect on Viral Replication
Caption: Inhibition of IMPDH by the three compounds depletes GTP pools, hindering viral replication.
Experimental Workflow: In Vitro Antiviral Efficacy Assessment
Caption: A streamlined workflow for the in vitro evaluation of antiviral compounds.
Conclusion and Future Directions
This comparative guide demonstrates that this compound, Mizoribine, and Ribavirin are all effective inhibitors of SARS-CoV replication in vitro, primarily through the inhibition of the host enzyme IMPDH. Mizoribine emerges as a particularly potent agent with a high selectivity index against SARS-CoV.[3][4] this compound also shows comparable efficacy, though its development may require optimization to mitigate potential cytotoxicity.[7]
For drug development professionals, these findings underscore the potential of targeting host nucleotide metabolism as a broad-spectrum antiviral strategy. The covalent inhibitory mechanism of this compound may offer advantages in terms of duration of action and warrants further investigation.
Future research should focus on:
-
Direct comparative studies against SARS-CoV-2: While the data against the original SARS-CoV is informative, a head-to-head comparison against the currently circulating SARS-CoV-2 and its variants is essential.
-
In vivo efficacy and safety: The promising in vitro results need to be validated in relevant animal models to assess the therapeutic potential and safety profiles of these compounds in a physiological context.
-
Combination therapies: Investigating the synergistic effects of these IMPDH inhibitors with other antiviral agents that have different mechanisms of action could lead to more effective treatment regimens.
By building upon this foundational knowledge, the scientific community can continue to advance the development of novel and effective therapies to combat current and future coronavirus threats.
References
- Canadian Science Publishing. Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro.
- Wiley Online Library. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. 2020.
- National Institutes of Health (NIH). An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2.
- ResearchGate. Plaque reduction assay for evaluating inactivation of SARS-CoV-2 virus...
- Virology Research Services. Understanding Cytotoxicity. 2024.
- National Institutes of Health (NIH). Cell-based Assays to Identify Inhibitors of Viral Disease.
- Virology Research Services. Antiviral Drug Screening.
- Creative Biolabs. Mizoribine for the Treatment of SARS-CoV-2.
- National Institutes of Health (NIH). Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines.
- Springer Link. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test.
- protocols.io. Cytotoxicity Screening Assay - Paired with Antiviral Assays. 2025.
- PNAS. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. 2017.
- Taylor & Francis Online. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
- PNAS. Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design.
- PubMed. Probing the active site of human IMP dehydrogenase using halogenated purine riboside 5'-monophosphates and covalent modification reagents.
- National Institutes of Health (NIH). IMP Dehydrogenase: Structure, Mechanism and Inhibition.
- National Institutes of Health (NIH). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
- MDPI. Clinico-Virological Outcomes and Mutational Profile of SARS-CoV-2 in Adults Treated with Ribavirin Aerosol for COVID-19 Pneumonia. 2024.
- National Institutes of Health (NIH). Assessment of the efficacy and safety of Ribavirin in treatment of coronavirus-related pneumonia (SARS, MERS and COVID-19): A protocol for systematic review and meta-analysis.
- ResearchGate. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. 2025.
- National Institutes of Health (NIH). Ribavirin therapy for severe COVID-19: a retrospective cohort study. 2020.
- National Institutes of Health (NIH). Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus.
- PubMed. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus.
- Creative Diagnostics. Virus Yield Reduction Assay.
- PubMed. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. 2007.
- National Institutes of Health (NIH). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. 2023.
- National Institutes of Health (NIH). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2.
- PubMed. A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. 2021.
- Labinsights. Virus Yield Reduction Assay Service. 2023.
- National Institutes of Health (NIH). A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity.
- National Institutes of Health (NIH). Published Anti-SARS-CoV-2 In Vitro Hits Share Common Mechanisms of Action that Synergize with Antivirals. 2021.
- National Institutes of Health (NIH). Enhancement of the infectivity of SARS-CoV in BALB/c mice by IMP dehydrogenase inhibitors, including ribavirin.
- PubMed. Inhibition Mechanism of SARS-CoV-2 Infection by a Cholesterol Derivative, Nat-20(S)-yne.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mizoribine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 3. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Probing the active site of human IMP dehydrogenase using halogenated purine riboside 5'-monophosphates and covalent modification reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Assessment of the efficacy and safety of Ribavirin in treatment of coronavirus-related pneumonia (SARS, MERS and COVID-19): A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. labinsights.nl [labinsights.nl]
A Comparative Analysis of the Biological Activity of 6-Chloropurine Riboside and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of nucleoside analogs presents both immense opportunity and significant complexity. Among these, 6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside, has emerged as a critical scaffold in the development of novel therapeutic agents. Its inherent biological activities, coupled with the versatility for chemical modification, have made it and its derivatives subjects of intensive investigation for their potential as anticancer and antiviral agents.[1] This guide provides a comparative analysis of the biological activity of this compound and its key derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Introduction to this compound: A Versatile Pharmacophore
This compound is a purine nucleoside analog characterized by a chlorine atom at the 6th position of the purine ring, attached to a ribofuranose sugar. This seemingly simple modification of the natural purine nucleoside structure imparts significant biological activity. The electrophilic nature of the C6-chloro group makes it a reactive site, allowing for displacement by various nucleophiles, thus serving as a versatile precursor for the synthesis of a diverse library of derivatives.[2]
The primary mechanism of action for many purine nucleoside analogs, including 6-CPR and its derivatives, involves their intracellular conversion to the corresponding 5'-mono-, di-, and triphosphates. These phosphorylated metabolites can then interfere with nucleic acid synthesis and other critical cellular processes, leading to cytotoxic or antiviral effects.[1] Key biological activities attributed to this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][3]
Structural Modifications and Their Impact on Biological Activity
The therapeutic potential of 6-CPR can be significantly enhanced and diversified through structural modifications at three key positions: the C2 and C8 positions of the purine base, the N6-position, and the ribose sugar moiety.
Modifications at the Purine Core (C2 and C8 Positions)
Substitutions at the C2 and C8 positions of the purine ring can profoundly influence the biological activity of 6-CPR derivatives.
-
C2-Position: The introduction of an amino group at the C2 position, yielding 2-amino-6-chloropurine riboside derivatives, has been a strategy to modulate activity. However, in the context of anti-SARS-CoV activity, the addition of a 2-amino group was found to be unfavorable.[2] This highlights the nuanced and often unpredictable nature of SAR.
-
C8-Position: Modifications at the C8 position with various substituents have been explored to enhance potency and selectivity. For instance, 6,8-disubstituted purine nucleosides have been synthesized and evaluated as potent adenosine kinase inhibitors.[4]
N6-Substituted Derivatives: Expanding the Chemical Space
The reactivity of the 6-chloro group allows for the straightforward synthesis of a wide array of N6-substituted derivatives. These modifications can alter the compound's interaction with target enzymes and receptors. Studies on N6-substituted adenine ribo- and 3'-C-methyl-ribonucleosides have demonstrated significant antitumor activity.
Sugar Moiety Modifications: Fine-Tuning Pharmacokinetics and Target Specificity
Alterations to the ribose sugar can impact the compound's metabolic stability, cellular uptake, and interaction with viral or cellular enzymes.
-
Deoxyribose Analogs: The replacement of the ribose with a 2'-deoxyribose is a common modification. 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy)riboside is one such analog with noted antitumor properties.
-
Fluorination: The introduction of a fluorine atom at the 2'-position of the sugar, as seen in 2'-deoxy-2'-fluoro derivatives, can enhance metabolic stability and antiviral activity. 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine has shown activity against certain DNA viruses.[5]
-
Arabinose Analogs: Changing the stereochemistry of the sugar to arabinose, as in 6-chloropurine arabinoside, has been shown to confer potent activity against Varicella-Zoster Virus (VZV).[5]
Comparative Biological Activity: A Data-Driven Overview
The biological efficacy of 6-CPR and its derivatives is typically quantified using in vitro assays that measure cytotoxicity against cancer cell lines (GI50 values) or inhibition of viral replication (IC50 values).
Anticancer Activity
The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Table 1: Comparative Anticancer Activity (GI50, µM) of this compound Derivatives
| Compound | Derivative Type | A549 (Lung) | Hs683 (Oligodendroglioma) | MCF-7 (Breast) | SKMEL-28 (Melanoma) | U373 (Glioblastoma) | Reference |
| Derivative A | N6-substituted | 12.5 | 8.2 | 5.1 | 15.8 | 9.7 | [6][7] |
| Derivative B | C8-substituted | 9.8 | 6.5 | 3.9 | 11.2 | 7.1 | [6][7] |
| Derivative C | Sugar-modified | 25.1 | 18.9 | 12.4 | 30.5 | 22.3 | [6][7] |
Note: The data in this table is illustrative and compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Antiviral Activity
The antiviral potential of 6-CPR derivatives has been investigated against a range of viruses.
Table 2: Comparative Antiviral Activity (IC50, µM) of this compound Derivatives
| Compound | Derivative Type | SARS-CoV | VZV | Reference |
| This compound (1) | Parent Compound | 48.7 | - | [2] |
| 6-Chloropurine arabinoside (3a) | Sugar-modified (Arabinose) | - | Potent | [5] |
| Compound 11 | Benzoylated 5'-hydroxyl | 14.5 | - | [2] |
Note: The data in this table is illustrative and compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Mechanistic Insights: Unraveling the Pathways of Action
The biological effects of 6-CPR and its derivatives are underpinned by their interference with fundamental cellular processes, primarily apoptosis and the cell cycle.
Induction of Apoptosis
A key mechanism of anticancer activity for these compounds is the induction of apoptosis. This can be assessed through various methods, including Acridine Orange/Ethidium Bromide (AO/EB) staining and analysis of caspase activation.
Diagram 1: Generalized Apoptotic Pathway Activated by this compound Derivatives
Caption: Apoptotic cascade initiated by 6-CPR derivatives.
The activation of executive caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Their activity can be quantified using specific assays, providing a measure of the pro-apoptotic potential of a given derivative.
Cell Cycle Arrest
Many cytotoxic agents, including 6-CPR derivatives, exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry is the standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Several studies have reported that 6-chloropurine nucleosides can induce cell cycle arrest at the G2/M phase.[3][8] This arrest prevents damaged cells from proceeding to mitosis, ultimately leading to cell death.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing cell cycle distribution.
The mechanism of G2/M arrest often involves the modulation of key regulatory proteins such as cyclin B1 and cdc2.[9][10] Western blot analysis can be employed to investigate the expression levels of these proteins following treatment with 6-CPR derivatives.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is paramount. Below are detailed methodologies for key assays discussed in this guide.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is based on the ability of the SRB dye to bind to cellular proteins in a stoichiometric manner, providing a sensitive measure of cell biomass.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method allows for the visualization and differentiation of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Protocol:
-
Cell Treatment: Treat cells with the test compound in a suitable culture vessel.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in a small volume of PBS and add a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL).
-
Visualization: Immediately place a small aliquot of the stained cell suspension on a microscope slide and observe under a fluorescence microscope using a blue filter.
-
Cell Scoring:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange-to-red nucleus with intact structure.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight or longer at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antiviral therapies. The comparative analysis of their biological activities reveals intricate structure-activity relationships, where subtle modifications to the purine core, N6-position, or the sugar moiety can lead to profound differences in potency and selectivity.
The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds. Future research should focus on a more systematic exploration of the chemical space around the 6-CPR scaffold, with a strong emphasis on elucidating the specific molecular targets and signaling pathways modulated by different derivatives. A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation nucleoside analogs with improved therapeutic indices. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery and development of clinically viable drug candidates from this versatile chemical class.
References
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473.
- Prista, von, M., Fernandes, E., Sousa, E., Pinto, M., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595–602.
- Bio-protocol. (2018). Caspase 3/7 Bioluminescence Assay.
- ResearchGate. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Maruyama, T., Sato, Y., Oto, Y., Takahashi, Y., Snoeck, R., Andrei, G., Witvrouw, M., & De Clercq, E. (1996). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Chemical & Pharmaceutical Bulletin, 44(12), 2331–2334.
- ResearchGate. (n.d.). GI 50 (µM) values for compounds 1-6 against human and murine cancer cell lines.
- ResearchGate. (n.d.). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- ResearchGate. (n.d.). IC 50 values of derivatives against cancer cells and relative.
- ResearchGate. (n.d.). Median growth inhibitory concentration (GI50, μM) and GI50 selectivity.
- ResearchGate. (n.d.). Table 4 . GI 50 values of the most active compounds 4a, 6a and 6d.
- Lee, Y.-J., Lee, C., & Lee, Y.-S. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(12), 2097.
- ResearchGate. (n.d.). GI 50 (µM) values for compounds 1-6 against human and murine cancer cell lines.
- ResearchGate. (n.d.). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase.
- Li, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 869403.
- Nawrocka, J., et al. (2016). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 25(11), 2533–2541.
- Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships.
- El-Sayed, N. N. E., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular Diversity.
- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).
- Fujii, S., et al. (2003). Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition. Journal of Medicinal Chemistry, 46(22), 4736–4746.
- MDPI. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
- Royal Society of Chemistry. (2016). MedChemComm.
- Poreba, M., et al. (2023). Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells.
- MDPI. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases.
- Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(6), 5691.
- The Journal of Biological Chemistry. (2013). Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding.
- De Korte, D., et al. (1986). Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Biochemical Pharmacology, 35(16), 2749–2754.
- Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. Journal of Medicinal Chemistry, 43(15), 2894–2905.
- Li, P., et al. (1997). Biochemical pathways of caspase activation during apoptosis. Cell, 91(4), 479–489.
- ACS Publications. (2011). Non-Nucleoside Inhibitors of Human Adenosine Kinase: Synthesis, Molecular Modeling, and Biological Studies.
- Cohen, G. M. (1997). Caspase-activation pathways in apoptosis and immunity. Biochemical Journal, 326(Pt 1), 1–16.
- Wang, Q., et al. (2024). Comparative cytotoxicity and mitochondrial disruption in H9c2 cardiomyocytes induced by common pesticides. Chemosphere, 365, 143627.
- Nature. (2024). Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond.
- Hsieh, Y.-S., et al. (2019). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. International Journal of Molecular Sciences, 20(15), 3793.
- Majumder, S., et al. (2004). Identification and biochemical studies on novel non-nucleoside inhibitors of the enzyme adenosine kinase. The Journal of Biological Chemistry, 279(38), 39599–39610.
- Liu, J., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(26), 39847–39856.
- Frontiers. (2020). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
A Head-to-Head Comparison of Synthesis Methods for 6-Chloropurine Riboside: A Guide for Researchers
Introduction
6-Chloropurine riboside is a pivotal intermediate in medicinal chemistry and drug development. As a purine nucleoside analog, it serves as a versatile building block for the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2][3] Its strategic importance lies in the reactivity of the chlorine atom at the C6 position, which can be readily displaced by various nucleophiles to generate diverse libraries of purine derivatives.
The efficient and selective synthesis of this compound is therefore a critical step in the development of new therapeutics. Over the years, several distinct methodologies have been developed, each with its own set of advantages and limitations. This guide provides an in-depth, head-to-head comparison of the most prominent synthesis methods: traditional chemical synthesis via the Vorbrüggen glycosylation, modern enzymatic transglycosylation, and an innovative one-pot chemical approach. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific needs, from small-scale discovery to large-scale production.
Method 1: Chemical Synthesis via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is the quintessential and most widely documented method for forming the N-glycosidic bond in nucleoside synthesis.[4] It relies on the Lewis acid-catalyzed coupling of a silylated nucleobase with an acylated sugar derivative.
Underlying Principles & Rationale
The success of this reaction hinges on several key chemical choices. First, the purine base, 6-chloropurine, is silylated, typically with an agent like hexamethyldisilazane (HMDS). This crucial step serves two purposes: it enhances the solubility of the purine in non-polar organic solvents and, more importantly, it increases the nucleophilicity of the ring nitrogens, priming the base for reaction.[4][5]
Second, the ribose sugar is employed with protecting groups on its hydroxyls, commonly as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The acyl group at the C2 position plays a critical role in stereocontrol. Through a mechanism of neighboring group participation, it ensures the exclusive formation of the desired β-anomer, which is the stereoisomer found in natural nucleosides.[4]
Finally, a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄), is used to activate the sugar by facilitating the departure of the anomeric acetate, generating an oxocarbenium ion intermediate that is then attacked by the silylated purine.[4][6] The reaction typically yields the thermodynamically more stable N9 isomer as the major product, although the N7 isomer can sometimes be formed, requiring careful optimization of catalysts and conditions to ensure high regioselectivity.[7][8][9]
Experimental Protocol: Vorbrüggen Glycosylation
-
Silylation: A suspension of 6-chloropurine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is heated to reflux until a clear solution is obtained (approx. 2-4 hours). Excess HMDS is removed under reduced pressure to yield the silylated 6-chloropurine as a residue.
-
Coupling: The silylated 6-chloropurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in a dry aprotic solvent (e.g., acetonitrile or dichloroethane) under an inert atmosphere (e.g., argon). The solution is cooled to 0°C.
-
Catalysis: A Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) is added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by silica gel column chromatography.
-
Deprotection: The purified, protected nucleoside (6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine) is dissolved in dry methanol. A solution of sodium methoxide in methanol (e.g., 0.5 M) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
Isolation: The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H+). The resin is filtered off, and the filtrate is concentrated to dryness. The resulting solid is recrystallized or purified by chromatography to yield pure this compound.[10]
Visualization: Vorbrüggen Reaction Pathway
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Confirming 6-Chloropurine Riboside-Induced Apoptosis
This guide provides an in-depth comparison of essential secondary assays to robustly confirm apoptosis following treatment with 6-Chloropurine riboside. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the data to build a cohesive and undeniable story of apoptotic induction.
The Imperative for Secondary Assays: Moving Beyond a Single Data Point
The Apoptotic Cascade: A Simplified Overview
Apoptosis proceeds through a highly regulated series of events. Understanding this pathway is key to selecting complementary assays. The process can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are the ultimate drivers of cellular disassembly.
Caption: Simplified overview of the major apoptotic signaling pathways.
A Comparative Guide to Key Secondary Assays
Here, we compare four robust assays that, when used in combination, provide a comprehensive picture of 6-CPR-induced apoptosis. Each assay targets a distinct hallmark of the process.
Annexin V & Propidium Iodide (PI) Staining: Detecting Membrane Asymmetry
Assay Principle: One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[4] Dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[4]
Why It's a Good Secondary Assay: This assay provides a quantitative snapshot of the cell population's health and stage of apoptosis. It is a foundational assay that clearly distinguishes the initial stages of apoptosis from necrosis.
Experimental Protocol: Flow Cytometry
-
Induce Apoptosis: Treat cells with 6-CPR at the desired concentration and time. Include an untreated negative control.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes.[8][9]
-
Wash: Wash cells once with cold 1X PBS, then once with 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. Add 5 µL of FITC-conjugated Annexin V.[9]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer.[10]
-
Analysis: Analyze immediately by flow cytometry. Ex/Em for FITC is ~488/530 nm and for PI is ~535/617 nm.
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Caspase-3/7 Activity Assay: Measuring the Point of No Return
Assay Principle: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a central, irreversible step in the apoptotic cascade.[11] These enzymes cleave numerous cellular substrates, leading to the classic morphological changes of apoptosis.[12] This assay uses a specific peptide substrate for Caspase-3/7 (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luciferase substrate).[11][13] Cleavage of the substrate by active caspases generates a detectable signal proportional to the enzyme's activity.[13][14]
Why It's a Good Secondary Assay: Measuring Caspase-3/7 activity directly confirms the activation of the core apoptotic machinery. A positive result here, combined with Annexin V staining, strongly indicates that the observed cell death is caspase-dependent apoptosis.
Experimental Protocol: Luminescence-Based Assay
-
Induce Apoptosis: Seed cells in a 96-well plate and treat with 6-CPR. Include appropriate controls.
-
Reagent Preparation: Reconstitute a commercial Caspase-Glo® 3/7 substrate with its corresponding buffer to create the Caspase-Glo® 3/7 Reagent.[13][14] Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture media in the wells.[13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation:
-
A significant increase in luminescence in 6-CPR-treated cells compared to untreated controls indicates the activation of executioner caspases.
Mitochondrial Membrane Potential (MMP) Assay: Probing the Intrinsic Pathway
Assay Principle: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm), which occurs before caspase activation. The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. When the ΔΨm collapses in apoptotic cells, JC-1 cannot accumulate and remains in the cytoplasm as monomers, emitting green fluorescence.[15]
Why It's a Good Secondary Assay: This assay provides insight into how apoptosis might be initiated. A loss of MMP suggests the involvement of the intrinsic (mitochondrial) pathway. This is particularly relevant for many chemotherapeutic agents.
Experimental Protocol: JC-1 Staining for Flow Cytometry
-
Induce Apoptosis: Treat cells with 6-CPR. Include an untreated control and a positive control (e.g., 50 µM CCCP for 15 minutes to depolarize mitochondria).[16]
-
Cell Harvest: Collect 0.5-1 x 10⁶ cells per sample and centrifuge.
-
Staining: Resuspend cells in 500 µL of media or PBS containing the JC-1 dye (typically 1-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[16]
-
Wash: Centrifuge cells at 400 x g for 5 minutes, remove the supernatant, and resuspend in 2 mL of assay buffer. Repeat the wash.[15]
-
Analysis: Analyze immediately by flow cytometry. Detect red aggregates in the PE channel (~590 nm) and green monomers in the FITC channel (~529 nm).
Data Interpretation:
-
Healthy Cells: High red fluorescence, low green fluorescence.
-
Apoptotic Cells: A significant shift from red to green fluorescence, indicating loss of MMP.
TUNEL Assay: Visualizing DNA Fragmentation
Assay Principle: A late-stage hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases.[17][18] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects the resulting DNA strand breaks.[19] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto the 3'-hydroxyl ends of the DNA fragments.[17][20] These incorporated labels can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Why It's a Good Secondary Assay: The TUNEL assay provides direct evidence of the nuclear destruction characteristic of apoptosis. It is considered a gold-standard method for detecting late-stage apoptosis.[17] Positive TUNEL staining, following evidence of caspase activation and PS exposure, completes the narrative of a full apoptotic process.
Experimental Protocol: Fluorescence Microscopy
-
Sample Preparation: Grow and treat cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[18]
-
Permeabilization: Wash the fixed cells and permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes to allow the enzyme to access the nucleus.[18]
-
Labeling: Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[18][20]
-
Wash & Counterstain: Stop the reaction and wash the cells. Counterstain the nuclei with a DNA dye like DAPI.
-
Analysis: Mount the coverslips and visualize using a fluorescence microscope.
Data Interpretation:
-
Apoptotic cells will show bright green/red (depending on the label) fluorescent nuclei, co-localizing with the DAPI nuclear stain. Healthy cells will only show the DAPI stain.
Synthesizing the Data: A Self-Validating Workflow
No single assay is definitive. The power lies in combining them in a logical sequence to build an irrefutable case.
Caption: A logical workflow for confirming apoptosis using multiple assays.
Comparative Summary of Assays
| Assay Feature | Annexin V / PI Staining | Caspase-3/7 Activity | Mitochondrial Potential (JC-1) | TUNEL Assay |
| Apoptotic Stage | Early | Mid (Execution) | Early (Intrinsic Pathway) | Late |
| Principle | PS externalization & membrane integrity | DEVD substrate cleavage | ΔΨm-dependent dye aggregation | Labeling of DNA strand breaks |
| Primary Method | Flow Cytometry | Plate Reader (Luminescence) | Flow Cytometry / Microscopy | Microscopy / Flow Cytometry |
| Key Advantage | Quantifies early vs. late stages | Confirms core machinery activation | Indicates intrinsic pathway involvement | Gold standard for DNA fragmentation |
| Limitation | Cannot distinguish late apoptosis from necrosis alone | Does not indicate pathway origin | Less informative for extrinsic pathway | Occurs late in the process |
References
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Absin. [Link]
- Annexin V Plus Propidium Iodide for Apoptosis - Flow Cytometry. The University of Iowa. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- JC-1 Mitochondrial Membrane Potential Assay.
- Distinguishing Necroptosis
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
- Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. [Link]
- TUNEL Assay: The Gold Standard Technique for Apoptosis Detection. AntBio. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Abclonal. [Link]
- Detection of apoptosis by TUNEL assay. PubMed. [Link]
- Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
- Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]
- JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
- Caspase 3/7 activity assay. Bio-protocol. [Link]
- Cell Necrosis Vs.
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
- Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. PubMed. [Link]
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Assays to Detect Apoptosis.
- 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. PubMed. [Link]
- Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. PubMed. [Link]
- Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. PubMed. [Link]
- Myriocin induces apoptotic lung cancer cell death via activation of DR4 p
Sources
- 1. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akadeum.com [akadeum.com]
- 3. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. logosbio.com [logosbio.com]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. chem-agilent.com [chem-agilent.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 18. clyte.tech [clyte.tech]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Pharmacokinetic Profiles of 6-Mercaptopurine and its Riboside Prodrug
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimetabolite chemotherapy, particularly in the treatment of acute lymphoblastic leukemia (ALL), the efficacy of thiopurine analogs like 6-mercaptopurine (6-MP) is well-established.[1][2] However, the clinical utility of oral 6-MP is often hampered by its challenging pharmacokinetic profile, characterized by poor and erratic absorption.[1][3] This guide provides an in-depth comparison of the pharmacokinetic profiles of 6-mercaptopurine and its nucleoside prodrug, 6-mercaptopurine riboside (6-MPR), offering insights into their absorption, distribution, metabolism, and excretion (ADME) to inform future drug development and clinical application strategies.
The Challenge with Oral 6-Mercaptopurine: A Story of Low Bioavailability
6-Mercaptopurine, a cornerstone in the maintenance therapy for ALL, exerts its cytotoxic effects by being converted into 6-thioguanine nucleotides (6-TGNs), which are then incorporated into DNA and RNA.[2] Despite its importance, orally administered 6-MP exhibits low and highly variable bioavailability, estimated to be between 5% and 37% of the administered dose.[4][5] This variability is a significant clinical challenge, as it can lead to unpredictable therapeutic outcomes and an increased risk of toxicity.
Several factors contribute to the poor oral bioavailability of 6-MP:
-
Incomplete and Variable Absorption: The absorption of 6-MP from the gastrointestinal tract is inconsistent among patients.[6]
-
Extensive First-Pass Metabolism: A substantial portion of an oral 6-MP dose is metabolized in the liver and intestines before it can reach systemic circulation.[7][8] The primary enzyme responsible for this first-pass metabolism is xanthine oxidase, which converts 6-MP into the inactive metabolite 6-thiouric acid.[7][8]
-
Food Effect: The bioavailability of 6-MP is significantly reduced when taken with food. Studies have shown that administering 6-MP after a meal can lead to lower peak plasma concentrations (Cmax) and a reduced area under the plasma concentration-time curve (AUC).[9]
This inherent variability in oral 6-MP pharmacokinetics has driven the exploration of alternative delivery strategies to ensure more consistent and effective therapeutic exposures. One such strategy is the use of its riboside prodrug, 6-mercaptopurine riboside.
6-Mercaptopurine Riboside: A Prodrug Approach to Bypass Oral Absorption Hurdles
6-Mercaptopurine riboside (6-MPR) is a nucleoside analog of 6-MP. The rationale behind using 6-MPR is to leverage different intestinal absorption mechanisms and potentially bypass the extensive first-pass metabolism that limits the bioavailability of 6-MP.
From Intravenous Administration to Oral Prodrug Strategy
Initial comparative studies highlighted the pharmacokinetic advantages of intravenous 6-MPR over oral 6-MP. In a study involving children with acute lymphoblastic leukemia, intravenously administered 6-MPR demonstrated significantly less interindividual variation in the AUC and resulted in higher concentrations of the active metabolite, 6-TGN, in red blood cells compared to oral 6-MP.[1][3] This finding underscored the potential of bypassing the gastrointestinal tract to achieve more stable and effective drug levels.
The focus then shifted to whether oral administration of 6-MPR could serve as an effective prodrug for 6-MP. The key question was whether 6-MPR could be absorbed intact and then converted to 6-MP, thereby avoiding the pitfalls of oral 6-MP.
The Fate of Oral 6-Mercaptopurine Riboside: Intestinal Conversion
Preclinical studies in rats have provided crucial insights into the absorption of oral 6-MPR. Research indicates that at concentrations typically used in studies, 6-MPR is not transported across the intestine intact. Instead, it undergoes phosphorolysis within the intestinal mucosa, splitting it into 6-MP and ribose-1-phosphate.[10] This suggests that after oral administration of 6-MPR, it is 6-MP that is ultimately absorbed into the systemic circulation.
This presystemic conversion is a critical finding, as it implies that oral 6-MPR functions as a delivery system for 6-MP, releasing the active drug directly at the site of absorption. This mechanism could potentially lead to a higher mucosal concentration of 6-MP compared to administering 6-MP directly.[10]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for oral 6-mercaptopurine and highlights the findings from the comparative study of oral 6-MP versus intravenous 6-MPR.
| Parameter | Oral 6-Mercaptopurine (6-MP) | Intravenous 6-Mercaptopurine Riboside (6-MPR) |
| Bioavailability | Low and highly variable (5-37%)[4][5] | 100% (by definition of intravenous administration) |
| Absorption | Incomplete and variable from the GI tract[6] | Bypasses GI absorption |
| First-Pass Metabolism | Extensive, primarily by xanthine oxidase[7][8] | Avoids first-pass metabolism |
| Time to Peak (Tmax) | Approximately 2.2 hours, but variable[4] | Immediate systemic availability |
| Interindividual Variability | High, leading to unpredictable plasma concentrations[1][2] | Significantly lower compared to oral 6-MP[1][3] |
| Active Metabolite (6-TGN) Levels | Lower and more variable[1][3] | Higher and more consistent[1][3] |
Data for oral 6-MPR is not directly available as it is converted to 6-MP in the intestinal mucosa prior to systemic absorption.[10]
Metabolic Pathways and Bioactivation
The ultimate therapeutic efficacy of both 6-MP and 6-MPR depends on the intracellular conversion of 6-MP to its active metabolites, the 6-thioguanine nucleotides (6-TGNs). The metabolic fate of 6-MP is a complex interplay between anabolic (activation) and catabolic (inactivation) pathways.
Caption: Metabolic pathway of 6-MP and 6-MPR.
Anabolic Pathway (Activation):
-
6-MP is converted to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).
-
6-TIMP is then further metabolized through a series of enzymatic steps to form the active 6-TGNs.
Catabolic Pathways (Inactivation):
-
S-methylation: The enzyme thiopurine methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite. Genetic variations in the TPMT gene can significantly impact the toxicity and efficacy of 6-MP.
-
Oxidation: Xanthine oxidase converts 6-MP to 6-thiouric acid, which is then excreted in the urine.
Experimental Protocols for Pharmacokinetic Analysis
Accurate determination of the pharmacokinetic profiles of 6-MP and its metabolites is crucial for both preclinical and clinical studies. High-performance liquid chromatography (HPLC) is the most common analytical method employed.
Protocol 1: Quantification of 6-MP in Plasma
This protocol outlines a general procedure for the determination of 6-MP in plasma samples using HPLC.
1. Sample Preparation: a. Collect whole blood samples in heparinized tubes at predetermined time points after drug administration. b. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. c. To 200 µL of plasma, add 20 µL of an internal standard (e.g., 6-thioguanine) and 50 µL of 20% perchloric acid to precipitate proteins. d. Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube for HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile). c. Flow Rate: 1.0 mL/min. d. Detection: UV detection at a wavelength of 322 nm. e. Injection Volume: 20 µL.
3. Data Analysis: a. Construct a standard curve by plotting the peak area ratio of 6-MP to the internal standard against the concentration of 6-MP standards. b. Determine the concentration of 6-MP in the plasma samples by interpolating their peak area ratios on the standard curve.
Protocol 2: Quantification of Intracellular 6-TGNs in Red Blood Cells
This protocol describes the measurement of the active metabolite, 6-TGNs, within red blood cells (RBCs).
1. Sample Preparation: a. Isolate RBCs from whole blood by centrifugation. b. Lyse a known number of RBCs (e.g., 8 x 10^8 cells) with distilled water. c. Add dithiothreitol (DTT) to reduce disulfide bonds and perchloric acid to precipitate proteins and hydrolyze the 6-thioguanine nucleotides to 6-thioguanine. d. Heat the sample at 100°C for 1 hour to complete the hydrolysis. e. Centrifuge to remove the precipitated protein and collect the supernatant.
2. HPLC Analysis: a. The HPLC conditions are similar to those for 6-MP analysis, but the detection wavelength for 6-thioguanine is typically 342 nm.
3. Data Analysis: a. Quantify the amount of 6-thioguanine in the sample using a standard curve. b. Express the concentration of 6-TGNs as pmol per 8 x 10^8 RBCs.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion and Future Directions
The pharmacokinetic profiles of 6-mercaptopurine and 6-mercaptopurine riboside present a compelling case for the use of prodrug strategies to overcome the limitations of oral drug delivery. The low and variable bioavailability of oral 6-MP poses a significant challenge to achieving consistent therapeutic outcomes. While intravenous 6-MPR demonstrates superior pharmacokinetic properties, the practicalities of long-term intravenous administration, especially in pediatric populations, are a major drawback.
The finding that oral 6-MPR is converted to 6-MP in the intestinal mucosa suggests that it may act as a more efficient delivery vehicle for 6-MP to the systemic circulation. However, further clinical studies are required to directly compare the oral administration of 6-MP and 6-MPR in humans to definitively establish the clinical utility of this prodrug approach.
Future research should focus on:
-
Conducting head-to-head clinical trials comparing the pharmacokinetics and pharmacodynamics of oral 6-MP and oral 6-MPR.
-
Investigating the impact of genetic polymorphisms, beyond TPMT, on the absorption and metabolism of both compounds.
-
Developing novel formulations, such as nanomedicines, to further enhance the oral bioavailability and therapeutic efficacy of 6-mercaptopurine.[1]
By continuing to explore and understand the nuances of their pharmacokinetic profiles, the scientific community can work towards optimizing thiopurine therapy to improve patient outcomes in oncology and beyond.
References
- Zou, Y., Mei, D., Yuan, J., Han, J., Xu, J., Sun, N., He, H., Yang, C., & Zhao, L. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International journal of nanomedicine, 16, 1459–1473. [Link]
- Hawwa, A. F., Millership, J. S., Collier, P. S., & McElnay, J. C. (2008). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. British journal of clinical pharmacology, 66(6), 826–837. [Link]
- Mawatari, F., Kaneko, T., Tsurusawa, M., Fujimoto, T., & Katano, N. (2001). Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children.
- Ziporin, Z. Z., & Wagh, P. V. (1987). The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate. The Journal of pharmacology and experimental therapeutics, 241(1), 1–6. [Link]
- Arndt, C. A., Balis, F. M., McCully, C. L., Jeffries, S. L., Doherty, K., Murphy, R., & Poplack, D. G. (1988). Bioavailability of low-dose vs high-dose 6-mercaptopurine. Clinical pharmacology and therapeutics, 43(5), 588–591. [Link]
- Nielsen, S. N., Nersting, J., Rasmussen, J., & Schmiegelow, K. (2017). Pharmacokinetics of tablet and liquid formulations of oral 6-mercaptopurine in children with acute lymphoblastic leukemia. Cancer chemotherapy and pharmacology, 79(4), 845–851. [Link]
- Zou, Y., Yuan, J., Mei, D., Han, J., Xu, J., He, H., Sun, N., Yang, C., & Zhao, L. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International journal of nanomedicine, 18, 1–18. [Link]
- Riccardi, R., Balis, F. M., Ferrara, P., Lasorella, A., Lampariello, C., & Mastrangelo, R. (1986). Influence of food intake on bioavailability of oral 6-mercaptopurine in children with acute lymphoblastic leukemia. Pediatric hematology and oncology, 3(4), 319–324. [Link]
- Uppugunduri, C. R. S., Kulkarni, K. P., Gupta, S. K., & Bonda, A. (2024). Bioequivalence study followed by model-informed dose optimization of a powder for oral suspension of 6-mercaptopurine. Pediatric blood & cancer, 71(3), e30813. [Link]
- Setyaningsih, D., Artikasari, P. D., Yulianto, R., & Setiawati, A. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Molecules (Basel, Switzerland), 23(5), 1008. [Link]
- Rashdan, S., & Fardoun, R. (2017). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase.
- Public Health Agency of Canada. (2014). Product Monograph - Pr Mercaptopurine Tablets USP.
- Zou, Y., Mei, D., Yuan, J., Han, J., Xu, J., Sun, N., He, H., Yang, C., & Zhao, L. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International journal of nanomedicine, 16, 1459–1473. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of low-dose vs high-dose 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of food intake on bioavailability of oral 6-mercaptopurine in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of 6-Chloropurine and 2-Amino-6-Chloropurine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a foundational framework for designing a multitude of biologically active molecules. Among the vast array of purine analogs, 6-chloropurine and its 2-amino counterpart, 2-amino-6-chloropurine (also known as 6-chloroguanine), serve as crucial intermediates in the synthesis of compounds targeting a spectrum of diseases, from cancer to viral infections. This guide provides an in-depth technical comparison of the relative potency of derivatives from these two classes, supported by experimental data, to inform the strategic design of next-generation therapeutics.
The Critical Influence of the 2-Amino Group: A Structural Pivot to Potency
The primary structural distinction between these two purine cores is the presence of an amino group at the C2 position in 2-amino-6-chloropurine. This seemingly minor addition can dramatically alter the molecule's electronic properties, hydrogen bonding potential, and overall shape, leading to significant differences in biological activity. The 2-amino group can act as a hydrogen bond donor, enabling interactions with specific amino acid residues in target proteins that are inaccessible to 6-chloropurine derivatives. Conversely, its presence may also introduce steric hindrance or unfavorable electronic interactions, reducing binding affinity for other targets.
Comparative Potency Analysis: Insights from Experimental Data
Direct, head-to-head comparisons of the biological activity of 6-chloropurine and 2-amino-6-chloropurine derivatives are essential for elucidating clear structure-activity relationships (SAR). While comprehensive comparative studies across multiple targets are limited, specific examples from the literature provide valuable insights.
Case Study 1: Antiviral Activity against SARS-CoV
A study focused on the development of anti-SARS-CoV agents synthesized and evaluated a series of nucleoside analogues. This research offered a direct comparison between a 6-chloropurine ribonucleoside and its 2-amino-6-chloropurine counterpart. The results demonstrated that the introduction of the 2-amino group was detrimental to the antiviral activity.[1]
| Compound | Core Structure | Modification | Anti-SARS-CoV Activity (IC50) |
| 1 | 6-Chloropurine | Ribonucleoside | 48.7 µM |
| 5 | 2-Amino-6-chloropurine | Ribonucleoside | >300 µM |
Table 1: Comparative Anti-SARS-CoV Activity. Data from a study on nucleoside analogues reveals that the addition of a 2-amino group to the 6-chloropurine ribonucleoside significantly diminishes its potency against SARS-CoV.[1]
This finding suggests that for this particular viral target, the electronic and steric properties of the unsubstituted C2 position of the 6-chloropurine core are crucial for its mechanism of action. The authors of the study speculate that the electrophilic nature of the 6-chloropurine moiety may be important for forming a covalent bond with the target enzyme, leading to irreversible inhibition, and that the 2-amino group may hinder this interaction.[1]
Case Study 2: Inhibition of Topoisomerase II
In the realm of anticancer drug discovery, topoisomerase II is a well-established target. Research into substituted purine analogues as catalytic inhibitors of this enzyme provided another point of comparison. While a variety of substituted purines were evaluated, it was explicitly noted that 6-chloroguanine (2-amino-6-chloropurine) exhibited no inhibitory effect on the ATPase activity of human topoisomerase IIα at concentrations up to 300 µmol/L.[2] Although this study did not include a direct comparison with an equivalent 6-chloropurine derivative in the same assay, it highlights a lack of activity for the 2-amino substituted compound against this specific enzymatic target.
Structure-Activity Relationship (SAR) Insights
-
Target-Dependent Influence of the 2-Amino Group: The impact of the 2-amino group on potency is highly dependent on the specific biological target. In the case of the SARS-CoV target, it is detrimental, while for topoisomerase II ATPase activity, the 2-amino derivative is inactive.
-
Potential for Altered Binding Modes: The hydrogen-bonding capabilities of the 2-amino group can facilitate different binding orientations within a target's active site compared to a 6-chloropurine analog. This can either enhance or diminish affinity depending on the specific molecular interactions.
-
Foundation for Diverse Chemical Libraries: Both 6-chloropurine and 2-amino-6-chloropurine serve as versatile starting materials for generating diverse chemical libraries.[3][4][5] The choice of which scaffold to utilize should be guided by the specific therapeutic target and the desired molecular interactions.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for evaluating the ability of a compound to inhibit the cytopathic effect of a virus.
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (both 6-chloropurine and 2-amino-6-chloropurine derivatives) in culture medium.
-
Virus Inoculation: Aspirate the culture medium from the confluent cell monolayers and inoculate with a standardized amount of virus (e.g., SARS-CoV) to produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the culture medium containing the various concentrations of the test compounds.
-
Overlay and Incubation: Overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells. Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Topoisomerase IIα ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of topoisomerase IIα, which is essential for its catalytic cycle.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, BSA, and DTT.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, human topoisomerase IIα enzyme, and varying concentrations of the test compounds. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a mixture of supercoiled plasmid DNA (as a cofactor) and ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of ATP Hydrolysis: Stop the reaction and measure the amount of ADP produced. This can be done using a variety of methods, such as a coupled enzyme assay that links ADP production to a colorimetric or fluorescent signal.
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity for each compound concentration relative to the enzyme control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate a key biological pathway and a generalized experimental workflow.
Conclusion and Future Directions
The comparative analysis of 6-chloropurine and 2-amino-6-chloropurine derivatives underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The presence or absence of the 2-amino group serves as a critical determinant of potency and target selectivity.
For researchers and drug development professionals, the key takeaway is the necessity of a target-centric approach when selecting a purine scaffold. While 6-chloropurine derivatives may be advantageous for certain antiviral applications, the 2-amino-6-chloropurine core might be more suitable for developing inhibitors of other enzyme classes, such as specific kinases where the 2-amino group can form crucial hydrogen bonds.
Future research should focus on broader, systematic comparative studies of these two purine scaffolds against a diverse panel of biological targets. Such efforts will undoubtedly provide a more comprehensive understanding of their structure-activity landscapes and accelerate the development of novel, highly potent, and selective therapeutics.
References
- Zhang N., Yin Y., Xu S.J., Chen W.S. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Larsen, A. K., Solary, E., Riou, J. F., Gasteiger, E., & Saucier, J. M. (2001). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 1(1), 617-627.
- Skipper, H. E., Montgomery, J. A., Thomson, J. R., & Schabel, F. M. (1959). Structure-activity relationships and cross-resistance observed on evaluation of a series of purine analogs against experimental neoplasms. Cancer Research, 19(4), 425-437.
- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.
- Various Authors. (n.d.). Structures of some 2,6,9-subtituted purines showing anticancer property. ResearchGate.
- Nath, R., & Jawaid, M. S. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-35.
- Unibest. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Unibest.
- Robins, M. J., & Jessop, T. C. (2014). Improved Synthesis of 2-amino-6-alkoxypurineribosides, Potential Co-agents for Combination Therapy with Alkylating Anticancer Drugs. Journal of Undergraduate Research, 2014(1), Article 1153.
- Kamal, A., Reddy, M. K., Kumar, G. B., & Sree, G. S. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Letters in Drug Design & Discovery, 9(1), 1-10.
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloropurine Riboside
Navigating the lifecycle of specialized biochemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. 6-Chloropurine riboside, a synthetic ribonucleoside and a crucial intermediate in synthesizing various purine derivatives, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for researchers, laboratory managers, and drug development professionals to manage this compound waste, ensuring personnel safety and environmental stewardship. The causality behind each step is emphasized, fostering a culture of safety that is both knowledgeable and proactive.
Immediate Safety Briefing & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others for closely related chlorinated purines indicate potential for skin, eye, and respiratory irritation.[1][2][3] The toxicological properties have not been fully investigated for many purine analogs, demanding a conservative approach.[2]
Core Principle: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in your possession.[4] This document is the primary, authoritative source for hazard identification and emergency procedures.
Key Hazards to Consider:
-
Inhalation: May be harmful if inhaled; avoid breathing dust.[1]
-
Ingestion: Harmful if swallowed.[1]
-
Hazardous Decomposition: Upon combustion, it can produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][5] The presence of chlorine is a key factor necessitating specialized disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust PPE strategy is the first line of defense against accidental exposure. The selection of PPE is dictated by the task's potential for exposure.
| Scenario | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling (Weighing, preparing solutions in a ventilated area) | Nitrile gloves, safety glasses with side shields, laboratory coat. | Prevents incidental skin contact and protects eyes from dust particles.[2][5] |
| Waste Segregation & Packaging | Nitrile gloves, chemical splash goggles, laboratory coat. | Enhanced eye protection against potential splashes or unforeseen reactions during waste consolidation. |
| Spill Cleanup | Chemical-resistant gloves (e.g., Viton™), chemical splash goggles, lab coat. A NIOSH-approved respirator may be required if dust generation is significant or ventilation is poor.[3][6] | Provides maximum protection during a situation with a high risk of exposure to concentrated material. |
Waste Classification and Segregation: The Foundation of Compliant Disposal
Proper disposal begins at the point of generation. Due to its chemical structure—a chlorinated heterocyclic compound—this compound waste must be classified and segregated appropriately.
Causality of Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents and strong acids.[2] Furthermore, halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acid gases like hydrogen chloride.[7]
Waste Segregation Workflow
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol minimizes risk and ensures regulatory compliance.
Step 1: Containment
-
Place all solid waste, including the original compound and any contaminated disposables (e.g., weighing papers, gloves, wipes), into a designated, leak-proof, and chemically compatible container.[5][7] This container should be specifically for "Solid Halogenated Organic Waste."
-
For solutions containing this compound, use a designated "Liquid Halogenated Organic Waste" container. Do not mix with non-halogenated solvent waste.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound Waste."[7]
-
List all constituents and their approximate percentages.
-
Ensure the accumulation start date is clearly visible on the label.
Step 3: Storage
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[7]
-
This area should be away from general lab traffic and incompatible materials.[2]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
Step 4: Final Disposal
-
Waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][5] Do not dispose of this chemical down the drain or in regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations.[2][6][8] The most common method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful decomposition products like hydrogen chloride gas.[5]
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]
Small Spill Cleanup (Solid Powder):
-
Control & Communicate: Alert others in the area. Ensure the area is well-ventilated.[5]
-
Contain: Prevent the powder from spreading. You can gently cover it with a plastic sheet. Avoid creating dust.[5]
-
Clean: Gently sweep or scoop the material into a designated hazardous waste container.[2][5] Avoid dry sweeping that can aerosolize the powder. If necessary, lightly moisten an absorbent pad with a non-reactive liquid (like water, if compatible) to wipe up remaining residue.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose: Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container and label it appropriately for disposal.[9]
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area and contact your institution's EHS or emergency response team immediately.[10][11]
By integrating these detailed procedures and understanding the scientific rationale behind them, laboratories can ensure the safe handling and disposal of this compound, upholding their commitment to both scientific advancement and operational safety.
References
- SAFETY DATA SHEET - Fisher Scientific (for 6-Chloropurine). Fisher Scientific. URL: https://www.fishersci.com/sdsitems.action?partNumber=AC109550050&productDescription=6-CHLOROPURINE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Navigating the Disposal of Hydroxyl Methyl Purine-One: A Guide to Safe Laboratory Practices. Benchchem. URL: https://www.benchchem.com/blog/hydroxyl-methyl-purine-one-disposal-guide/
- SAFETY DATA SHEET - Fisher Scientific (for this compound). Fisher Scientific. URL: https://www.fishersci.com/sdsitems.action?partNumber=AC226450010&productDescription=6-CHLOROPURINE+RIBOSIDE%2C+98%25+1GR&vendorId=VN00032119&countryCode=US&language=en
- SAFETY DATA SHEET - Santa Cruz Biotechnology (for 2-Amino-6-chloropurine riboside). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-6-chloropurine riboside). Fisher Scientific. URL: https://www.fishersci.com/sdsitems.action?partNumber=J6446806&productDescription=2-Amino-6-chloropurine-9-riboside%2C+9&vendorId=VN00033897&countryCode=US&language=en
- SAFETY DATA SHEET - Sigma-Aldrich (for 6-Chloropurine). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/852678
- Proper Disposal of 8-Ethynyl-9H-purine: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.com/blog/8-ethynyl-9h-purine-disposal-guide/
- 6-Chloropurine - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductGHSDetailCB5255325_EN.htm
- Spill Clean up Procedure. Safety & Risk Services, University of British Columbia. URL: https://srs.ubc.ca/health-safety/safety-programs/chemical-safety/spill-response/spill-clean-up-procedure/
- CHEMICAL SPILL PROCEDURES. Clarkson University. URL: https://www.clarkson.edu/sites/default/files/2020-09/chemical-spill-procedures.pdf
- SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-6-chloropurine-9-riboside). Fisher Scientific. URL: https://www.fishersci.com/sdsitems.action?partNumber=AC226390010&productDescription=2-AMINO-6-CHLOROPURINE-9-RIBOSIDE%2C&vendorId=VN00032119&countryCode=US&language=en
- Chemical Spill Procedures - Step By Step Guide. Chem Klean. URL: https://www.chemklean.com/blog/how-to-clean-a-chemical-spill-correctly-and-safely/
- Chemical spill cleanup procedures. J&K Scientific LLC. URL: https://www.jk-sci.com/template/Cms/File/20210902/6376621301077750199146522.pdf
- Guide for Chemical Spill Response. American Chemical Society. URL: https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/guide-for-chemical-spill-response.pdf
- This compound 99% 5399-87-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/852481
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/hazardous-drugs/controlling-occex
- Proper Disposal of 6-chloro-2-iodo-9-vinyl-9H-purine: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.com/blog/6-chloro-2-iodo-9-vinyl-9h-purine-disposal-guide/
- Waste Management of Hazardous Drugs. Defense Centers for Public Health. URL: https://ph.health.mil/PH-News-and-Gallery/Fact-Sheets-and-Technical-Information-Papers/Article/1155099/waste-management-of-hazardous-drugs
- The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. URL: https://epa.ohio.gov/static/Portals/32/pdf/pharmaceutical_faqs.pdf
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2021-03/documents/hw-pharms-quick-start-guide-508.pdf
- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. URL: https://www.researchgate.
- Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. URL: https://www.vita-d-chlor.com/guidance-manual
- SAFETY DATA SHEET - LGC Standards (for 2-Amino-6-chloropurine). LGC Standards. URL: https://www.lgcstandards.com/medias/sys_master/sds/h11/h40/8848737271838.pdf
- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2022-10/documents/10-step-for-managing-pharmaceutical-waste-in-us-healthcare-facilities-508.pdf
- Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). U.S. Environmental Protection Agency. URL: https://www.epa.
- National Primary Drinking Water Regulations. U.S. Environmental Protection Agency. URL: https://www.epa.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloropurine Riboside
As researchers and drug development professionals, our work with novel nucleoside analogs like 6-Chloropurine riboside (CAS 5399-87-1) is critical.[1] However, the integrity of our research is intrinsically linked to the safety of our practices. While some safety data sheets (SDS) for this compound may classify it as non-hazardous under specific regulations[2], others indicate significant potential risks, including harm if swallowed, inhaled, or in contact with skin, as well as serious eye and skin irritation.[3][4] Furthermore, it is often stated that the toxicological properties have not been fully investigated.[2] This ambiguity demands a conservative approach.
This guide provides a comprehensive, field-tested framework for the safe handling of this compound, grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure. We will move beyond simple checklists to explain the causality behind each procedural choice, ensuring a self-validating system of safety.
Hazard Assessment: A Conservative Approach
Given the conflicting data, we must operate under the assumption that this compound presents the following hazards, as outlined by more cautious safety assessments[3][4]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
This compound is a light yellow, solid powder.[2] The primary routes of exposure in a laboratory setting are inhalation of the fine powder and dermal contact during weighing, transfer, and solution preparation.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of PPE. This is not just a recommendation; it is a mandatory protocol for any procedure involving this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Powder-free Nitrile or Neoprene Gloves[5] | Prevents Dermal Absorption & Irritation: Acts as a primary chemical barrier to prevent skin contact, which can cause irritation and potential systemic toxicity.[3][4] Nitrile offers excellent resistance to a broad range of chemicals. |
| Eye Protection | Safety Goggles with Side Shields (ANSI Z87.1 / EN166)[2][6] | Prevents Serious Eye Irritation: Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious and potentially damaging eye irritation.[3][4] |
| Body Protection | Professional Lab Coat (fully buttoned) or Disposable Gown[7] | Protects Skin & Clothing: Shields skin on the arms and body from spills and contamination. A fully buttoned coat ensures maximum coverage.[7] |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher[1][8] | Prevents Inhalation Toxicity: Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles that can cause respiratory tract irritation.[3][4] |
Procedural Guidance: From Weighing to Waste
Proper technique is as crucial as the PPE itself. The following step-by-step protocols integrate safety measures to minimize exposure at every stage.
Weighing and Solution Preparation
This is the highest-risk activity for aerosolization. All handling of the solid powder must be performed within a certified chemical fume hood or a similar ventilated enclosure.
-
Preparation: Before bringing the compound into the workspace, don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Designated Area: Perform all weighing and reagent preparation in a designated area within the fume hood to contain any potential spills.
-
Weighing:
-
Use a tared weigh boat or paper.
-
Carefully use a spatula to transfer the this compound powder. Avoid any actions that could create dust clouds, such as tapping the container sharply or dropping powder from a height.
-
-
Solubilization:
-
If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vessel containing the weighed powder.[9]
-
Ensure the container is capped before mixing or vortexing.
-
-
Cleanup:
-
After transfer, carefully wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual powder.
-
Dispose of all contaminated disposables (weigh boat, wipes, gloves) as chemical waste.
-
-
Hand Hygiene: After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.[6]
Spill Management Protocol
Accidents happen. A clear, rehearsed response plan is critical to mitigating exposure.
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.
-
Assess & Secure: From a safe distance, assess the extent of the spill. If the spill is large or you feel unsafe, contact your institution's emergency response team. Secure the area to prevent entry.
-
Don PPE: Before cleanup, don a higher level of PPE, including double gloves, a disposable gown, safety goggles, and an N95 respirator.[7]
-
Containment & Cleanup:
-
Decontamination:
-
Wipe the spill area with an appropriate decontaminating solution, working from the outside in.
-
Place all cleaning materials and contaminated PPE into a designated hazardous waste bag.
-
-
Final Steps: Remove PPE and wash hands thoroughly. Report the incident according to your institution's policy.
Below is a workflow diagram illustrating the decision-making process for a spill.
Emergency Exposure & First Aid
In the event of an exposure, immediate and correct action can significantly reduce potential harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or symptoms develop, seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Decontamination and Disposal
All waste generated from handling this compound, including empty containers, contaminated disposables (gloves, wipes, pipette tips), and cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed, and puncture-proof container.
-
Regulatory Compliance: Disposal must adhere to local, regional, and national hazardous waste regulations.[2][10] Consult your institution's Environmental Health & Safety (EHS) department for specific protocols. Do not empty into drains.[2]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity and quality of your scientific work.
References
- Fisher Scientific. (2025).
- Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet: 2-Amino-6-chloropurine ribosidee. URL
- Cayman Chemical. (2025).
- MedchemExpress. (2023). Safety Data Sheet: 6-Chloropurine-2'-deoxyriboside. URL
- Sigma-Aldrich. (n.d.). This compound 99%.
- Apollo Scientific. (2023). Safety Data Sheet: 6-Chloropurine-9-riboside. URL
- Cayman Chemical. (n.d.).
- Fisher Scientific. (2024).
- Acros Organics. (2021). Safety Data Sheet: 2-Amino-6-chloropurine riboside. URL
- PubChem. (n.d.). 2-Amino-6-chloropurine riboside.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. URL
- Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet: 2-Amino-6-chloropurine riboside. URL
- Sigma-Aldrich. (n.d.). 6-Chloropurine >= 99%.
- Lab Manager Magazine. (2009). Personal Protective Equipment (PPE)
- Microbe Online. (2022). Personal Protective Equipment (PPE)
Sources
- 1. This compound 99 5399-87-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. One moment, please... [microbeonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
